Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 3-(iodomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVGFEARJOREHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693143 | |
| Record name | tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253176-94-2 | |
| Record name | 1,1-Dimethylethyl 3-(iodomethyl)-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253176-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate | |
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Foundational & Exploratory
A Comprehensive Technical Guide to Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate: Properties, Stability, and Applications in Drug Discovery
This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the use of tert-butyl 3-(iodomethyl)azetidine-1-carboxylate. This document provides a comprehensive overview of its chemical and physical properties, a detailed examination of its stability and handling requirements, robust synthetic and purification protocols, and an exploration of its applications as a versatile building block in medicinal chemistry.
Introduction: The Strategic Value of the Azetidine Scaffold
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern drug discovery. Their inherent conformational rigidity and three-dimensional character offer distinct advantages over more conventional acyclic or larger heterocyclic moieties. The incorporation of an azetidine ring can significantly enhance key drug-like properties, including metabolic stability, aqueous solubility, and binding affinity, while modulating lipophilicity. This compound is a particularly valuable derivative, featuring a Boc-protected nitrogen for stability and directing group capabilities, and a reactive iodomethyl group at the 3-position, which serves as a versatile handle for nucleophilic substitution reactions.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of this compound is fundamental to its effective use in synthetic chemistry.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 253176-94-2 | [1][2] |
| Molecular Formula | C9H16INO2 | [1] |
| Molecular Weight | 297.13 g/mol | [1] |
| Appearance | White to off-white solid | |
| Density | 1.571 ± 0.06 g/cm³ (predicted) | [2] |
| Solubility | Very slightly soluble in water (0.77 g/L at 25 °C, calculated). Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | [2] |
| Boiling Point | 300.9 ± 15.0 °C (predicted) | |
| Melting Point | Not experimentally determined in cited literature. |
Spectral Data
Expected ¹H NMR (CDCl₃) Spectral Features:
-
A singlet around 1.45 ppm corresponding to the nine protons of the tert-butyl group.
-
Multiplets in the range of 3.0-4.5 ppm for the azetidine ring protons and the iodomethyl protons. The protons on the carbon bearing the iodo group are expected to be downfield due to the deshielding effect of the iodine atom.
Expected ¹³C NMR (CDCl₃) Spectral Features:
-
A resonance around 28 ppm for the methyl carbons of the tert-butyl group.
-
A resonance around 80 ppm for the quaternary carbon of the tert-butyl group.
-
Resonances for the azetidine ring carbons, typically in the range of 30-60 ppm.
-
A resonance for the iodomethyl carbon, which would be significantly upfield compared to the corresponding alcohol due to the heavy atom effect of iodine.
-
A carbonyl resonance from the Boc group around 156 ppm.
Expected Mass Spectrometry (MS) Data:
-
The ESI-MS spectrum is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 298.0.
Synthesis and Purification
The most common and efficient method for the preparation of this compound is the iodination of its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The Appel reaction, utilizing triphenylphosphine and iodine, is a widely employed strategy for this transformation.[3][4][5][6]
Synthetic Workflow
References
A Technical Guide to Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate (CAS 253176-94-2): Commercial Availability, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. The azetidine scaffold is increasingly sought after for its ability to impart favorable physicochemical properties and novel three-dimensional exit vectors in drug candidates. This document details the commercial landscape for this specific, functionalized intermediate, including a survey of suppliers and pricing. Furthermore, it outlines a robust synthetic pathway, discusses critical quality control parameters, and explores its primary applications, particularly in the construction of protein degraders. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.
The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Nitrogen-containing heterocycles are a cornerstone of pharmaceuticals, with an estimated 60% of small-molecule approved drugs featuring this structural class. Among these, small, strained rings like azetidine have emerged as particularly valuable.[1] The incorporation of an azetidine ring can significantly influence a molecule's properties by:
-
Increasing sp³ Character: Enhancing three-dimensionality, which can lead to improved binding selectivity and escape from flatland chemistry.
-
Improving Physicochemical Properties: Often leading to lower lipophilicity and higher aqueous solubility compared to more traditional carbocyclic or aromatic linkers.
-
Providing Novel Exit Vectors: Offering unique spatial arrangements for substituents, allowing for the exploration of new chemical space in structure-activity relationship (SAR) studies.[2]
This compound is a particularly useful derivative. The Boc-protected nitrogen allows for controlled manipulation, while the iodomethyl group serves as a reactive electrophilic handle, enabling covalent linkage to other molecular fragments. Its designation by suppliers as a "Protein Degrader Building Block" underscores its utility in cutting-edge therapeutic modalities.[3]
Chemical Identity and Physicochemical Properties
Correctly identifying the reagent is the first step in any successful research endeavor. The key identifiers and properties for this compound are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 253176-94-2[4][5][6] |
| IUPAC Name | This compound |
| Synonyms | N-Boc-3-(iodomethyl)azetidine, 2-Methyl-2-propanyl 3-(iodomethyl)-1-azetidinecarboxylate[5] |
| Molecular Formula | C₉H₁₆INO₂[3] |
| Molecular Weight | 297.13 g/mol [5] |
| MDL Number | MFCD09951816[5] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Density | 1.571 ± 0.06 g/cm³ (Predicted) | [4][7] |
| Boiling Point | 300.9 ± 15.0 °C (Predicted) | [4] |
| Solubility | Very slightly soluble in water (0.77 g/L at 25 °C, Calculated) | [7] |
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers specializing in building blocks for research and development. Purity levels are typically offered at ≥97-98%.
Table 3: Representative Commercial Suppliers
| Supplier | Noted Purity |
| Apollo Scientific | 98%[5] |
| Shaanxi Dideu Medichem Co. Ltd | Not specified[4] |
| Career Henan Chemical Co. | 98% min[6] |
| Henan Fengda Chemical Co., Ltd. | 99%[6] |
| Accela ChemBio Co.,Ltd. | Not specified[6] |
| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | Not specified[6] |
Procurement for research quantities is straightforward, with pricing varying by quantity and supplier. The following table provides representative pricing to aid in budgetary planning.
Table 4: Representative Pricing Example (USD)
| Quantity | Price (USD) | Supplier Example |
| 1 g | £18.00 (~$22) | Apollo Scientific[5] |
| 5 g | £49.00 (~$61) | Apollo Scientific[5] |
| 10 g | £90.00 (~$112) | Apollo Scientific[5] |
| 25 g | £194.00 (~$241) | Apollo Scientific[5] |
| 100 g | £686.00 (~$853) | Apollo Scientific[5] |
Note: Prices are based on data from January 2026 and are subject to change. Conversion rates are approximate. Researchers should obtain current quotes directly from suppliers.
Synthesis and Quality Control
While commercially available, understanding the synthetic route to this compound is crucial for assessing potential impurities and for labs that may wish to synthesize derivatives. The most logical and field-proven approach is a two-step sequence from the corresponding commercially available alcohol.
Proposed Synthetic Pathway
The conversion of the primary alcohol in tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the target iodide is efficiently achieved via a Finkelstein reaction on an activated intermediate, such as a mesylate or tosylate. This pathway is chosen for its high efficiency, use of common reagents, and mild conditions that preserve the acid-labile Boc protecting group.
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The Azetidine Motif: A Technical Guide for Modern Medicinal Chemistry
Abstract: The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary drug discovery. Its unique conformational constraints, inherent three-dimensionality, and favorable influence on physicochemical properties have established it as a valuable tool for medicinal chemists. This guide provides an in-depth exploration of the azetidine motif, intended for researchers, scientists, and drug development professionals. We will dissect its fundamental properties, survey key synthetic strategies, analyze its role as a bioisostere, and examine its application in marketed therapeutics, thereby offering a comprehensive technical resource for leveraging this potent structural unit in drug design.
The Rise of a Privileged Scaffold: Why Azetidine?
Historically, the synthesis of the strained four-membered azetidine ring posed significant challenges, limiting its exploration.[1] However, recent synthetic advancements have unlocked access to a diverse array of substituted azetidines, revealing their profound impact on molecular properties relevant to drug action.[2][3] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring imparts a greater degree of conformational rigidity.[1][4] This structural pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency.[5]
Furthermore, the incorporation of an azetidine moiety often improves key pharmacokinetic parameters. It can enhance metabolic stability, increase aqueous solubility, and provide novel exit vectors for exploring chemical space, all while maintaining a low molecular weight.[6][7] These desirable characteristics have cemented the azetidine ring as a "privileged" structure in medicinal chemistry, appearing in a growing number of approved drugs and clinical candidates.[8][9]
Structural & Conformational Landscape
The power of the azetidine motif lies in its distinct three-dimensional geometry, which is a direct consequence of its strained four-membered ring.
Ring Puckering and Substituent Effects
To alleviate the inherent ring strain of approximately 25.4 kcal/mol, the azetidine ring adopts a non-planar, puckered conformation.[3][10] This puckering is a critical determinant of the molecule's overall shape and how it presents its substituents for interaction with biological targets. The conformation can be described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which is approximately 37° for an unsubstituted azetidine in the gas phase.[10]
Substituents on the ring exert a significant influence on this conformation. A substituent at the C3 position, for instance, can adopt either a pseudo-axial or a pseudo-equatorial orientation. To minimize steric hindrance, bulkier substituents generally favor the pseudo-equatorial position.[10] The nature of the substituent on the nitrogen atom also plays a crucial role in defining the ring's pucker.
The diagram below illustrates the equilibrium between the two puckered conformations of a 3-substituted azetidine, highlighting the favored equatorial position for a bulky group 'R'.
Caption: General workflow for azetidine synthesis via intramolecular cyclization.
A powerful recent advancement is the use of palladium-catalyzed intramolecular C(sp³)–H amination, which allows for the direct formation of the azetidine ring from an acyclic amine precursor, often guided by a directing group. [2][3]
[2+2] Cycloadditions
The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a highly atom-economical route to functionalized azetidines. [1][11]While challenges remain, particularly with simple acyclic imines, photochemical methods have shown significant promise in overcoming these limitations. [6]
Strain-Release Functionalization
An innovative approach utilizes highly strained bicyclic precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs). The inherent strain in ABBs can be harnessed as a driving force for ring-opening reactions with a variety of nucleophiles to generate diverse 3-substituted azetidines. [2][15]
Protocol Example: Synthesis of 3-Aryl-Azetidines
This protocol is a generalized representation based on established literature procedures for the synthesis of 3-aryl-azetidines, which are common precursors in drug discovery. [12] Step 1: Sulfonylhydrazone Formation
-
Dissolve the desired aryl ketone (1.0 equiv) in methanol (0.5 M).
-
Add sulfonylhydrazide (1.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete conversion of the ketone.
-
Remove the solvent under reduced pressure to yield the crude sulfonylhydrazone, which can often be used without further purification.
Step 2: Azetidine Ring Formation (Illustrative) Note: This step is highly varied. The following is a conceptual illustration of a coupling/cyclization approach.
-
To a solution of a suitable C-N bond forming precursor (e.g., derived from the sulfonylhydrazone via a metal-catalyzed coupling) in a suitable solvent like THF, add a strong, non-nucleophilic base (e.g., LiHMDS) at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature or heat under reflux as required, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-azetidine.
Self-Validation: Each step should be monitored for completion using appropriate analytical techniques (TLC, LC-MS). The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
The Azetidine Motif in Drug Design
A Versatile Bioisostere
Bioisosteric replacement is a cornerstone of drug design, where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's biological profile. The azetidine ring has emerged as a powerful bioisostere for a variety of common structural motifs. [6][13]
-
Replacement for Phenyl Rings and other Saturated Heterocycles: The rigid, three-dimensional nature of the azetidine ring can serve as a non-aromatic mimic for phenyl groups or larger, more flexible rings like piperidine and pyrrolidine. [6][14]This swap can improve solubility, reduce lipophilicity, and escape metabolic pathways associated with aromatic rings.
-
Constrained Analog of Acyclic Amines: Azetidine can act as a conformationally restricted analog of acyclic chains, such as the beta-alanine or GABA backbone, helping to lock the molecule into a bioactive conformation. [15]
Caption: The role of azetidine as a bioisosteric replacement.
Structure-Activity Relationship (SAR) Insights
The defined geometry of the azetidine ring allows for the precise positioning of substituents, making it an excellent scaffold for probing structure-activity relationships. For instance, in the development of GABA uptake inhibitors, derivatives substituted at the 2- and 3-positions of the azetidine ring were evaluated, revealing that specific lipophilic N-alkylated derivatives showed high potency at the GAT-1 transporter. [15][16]Similarly, 3-arylazetidine derivatives have been identified as potent inhibitors of monoamine transporters, critical targets for neurological disorders. [14]
Pharmacological Applications & Marketed Drugs
The favorable properties of the azetidine scaffold have led to its incorporation into drugs across a wide range of therapeutic areas. [1][9]
| Drug Name | Therapeutic Area | Target/Mechanism of Action |
|---|---|---|
| Azelnidipine | Antihypertensive | Calcium Channel Blocker |
| Cobimetinib | Oncology | MEK1/2 Inhibitor |
| Ximelagatran | Anticoagulant | Direct Thrombin Inhibitor |
| Boxilufen (in dev.) | Anti-inflammatory | mPGES-1 Inhibitor |
This table is not exhaustive but provides illustrative examples.[3][8]
The success of these molecules validates the utility of the azetidine ring in achieving desirable drug-like properties. For example, compounds containing the azetidine motif have shown potent anticancer activity by inhibiting critical kinase signaling pathways. [9][17]
Challenges and Future Outlook
Despite its advantages, the azetidine motif is not without its challenges. The inherent ring strain that confers its useful properties can also be a liability, leading to potential chemical or metabolic instability. [3][7]Reports have described acid-mediated intramolecular ring-opening decomposition pathways for certain N-substituted azetidines. [7] Furthermore, the natural non-proteinogenic amino acid L-azetidine-2-carboxylic acid, a proline analog, is known to be toxic. [18]It can be misincorporated into proteins in place of proline, leading to protein misfolding and cellular stress. [18][19]While this specific toxicity is not a general feature of all azetidine-containing drugs, it underscores the need for careful toxicological evaluation during drug development.
The future of azetidine chemistry is bright. Ongoing research is focused on developing even more efficient and stereoselective synthetic methods to access novel, densely functionalized azetidines. [8][20]As our understanding of how to balance the unique reactivity and conformational properties of this ring system grows, the azetidine motif will undoubtedly continue to be a valuable and frequently employed scaffold in the pursuit of novel therapeutics.
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- Synthetic Azetidines Could Help Simplify Drug Design.Technology Networks.
- Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)
- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
- Structure-Activity Relationship of 3-(2-Ethylphenyl)azetidine: A Comparative Analysis for Drug Discovery Professionals.Benchchem.
- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.Benchchem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
- An Approach to Alkyl Azetidines for Medicinal Chemistry.ChemRxiv.
- Azetidines of pharmacological interest.PubMed.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.Organic & Biomolecular Chemistry (RSC Publishing).
- Examples of azetidine-based bioisosters.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.Semantic Scholar.
- Background and conceptual design a Aza-azetidine bioisostere of...
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
- The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides.PubMed.
- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
- Azetidine-2-carboxylic acid.Wikipedia.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.PMC - NIH.
- Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to St
- Azetidine: Basicity and Prepar
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- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.MDPI.
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- Recent advances in synthetic facets of immensely reactive azetidines.RSC Publishing.
- Biologically active compounds with azetidine rings.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.Journal of Medicinal and Chemical Sciences.
- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.Society for Experimental Biology and John Wiley & Sons Ltd.
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- Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.Benchchem.
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Whitepaper: The Strategic Role of the Tert-Butoxycarbonyl (Boc) Protecting Group in Modern Azetidine Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1][2] However, the inherent ring strain and the reactivity of the secondary amine present significant challenges in its synthesis and functionalization. This technical guide provides an in-depth analysis of the pivotal role of the tert-butoxycarbonyl (Boc) protecting group in overcoming these challenges. We will explore the strategic application of the Boc group in directing ring formation, enabling selective C-functionalization, and its integration into complex, multi-step synthetic pathways, particularly in the context of drug discovery and peptide science.
The Azetidine Conundrum: Managing Strain and Reactivity
The synthesis of azetidines is a non-trivial pursuit. The four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), which makes it susceptible to undesired ring-opening reactions under various conditions.[3] Furthermore, the lone pair of electrons on the nitrogen atom renders it nucleophilic and basic, leading to potential side reactions during synthetic manipulations at other positions of the ring.
Effective synthesis and functionalization, therefore, hinge on a robust protecting group strategy. The ideal group must:
-
Effectively mask the reactivity of the azetidine nitrogen.
-
Be stable to a wide range of reaction conditions used for subsequent modifications.
-
Be removable under conditions that preserve the integrity of the strained azetidine ring.
The tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for chemists in this field, balancing stability with facile, selective cleavage.[4][5]
The Boc Group: A Keystone in Azetidine Chemistry
The Boc group protects amines as carbamates, significantly attenuating their nucleophilicity and basicity.[6] Its widespread adoption is due to a favorable combination of properties:
-
Robust Stability: It is stable under basic, reductive, oxidative, and many nucleophilic conditions.[4][6]
-
Acid Lability: It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7]
-
Orthogonality: Its acid-labile nature makes it orthogonal to other common protecting groups like the Carboxybenzyl (Cbz) group (removed by hydrogenolysis) and the Fluorenylmethyloxycarbonyl (Fmoc) group (removed by base), which is critical in complex syntheses.[7][8][]
Mechanism of Boc Protection
The most common method for introducing the Boc group is the reaction of the azetidine nitrogen with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine onto one of the electrophilic carbonyls of the anhydride. The resulting mixed carbonate is unstable and decomposes to release carbon dioxide and tert-butanol, driving the reaction to completion.[6][10]
Caption: Boc Protection of an Azetidine Nitrogen.
Role in Azetidine Ring Synthesis
The Boc group is frequently installed on an acyclic precursor prior to the ring-forming cyclization step. This strategy offers several advantages:
-
Prevention of Oligomerization: By deactivating the amine nucleophile, it prevents intermolecular side reactions, favoring the desired intramolecular cyclization.
-
Direction of Stereochemistry: The steric bulk of the Boc group can influence the transition state of the cyclization, enabling diastereoselective synthesis of substituted azetidines.
A notable example is the synthesis of N-Boc-protected azetidines from chiral allylic amines. Treatment with Schwartz's reagent followed by iodination and base-promoted cyclization yields cis-2,3-disubstituted azetidines with good diastereoselectivity.[2][11]
Caption: General workflow for N-Boc protected azetidine synthesis.
Enabling Selective C-Functionalization
Perhaps the most critical role of the Boc group is as a stable placeholder that allows for the chemical modification of the azetidine ring itself. With the nitrogen effectively "silenced," chemists can perform a wide array of reactions on the carbon backbone.
A prime example is the functionalization of N-Boc-azetidin-3-one . This versatile intermediate serves as a precursor for a variety of 3-substituted azetidines. For instance, it can undergo a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, which is then susceptible to aza-Michael addition with various NH-heterocycles to generate novel amino acid derivatives.[1]
Caption: Functionalization via N-Boc-azetidin-3-one.
While the electron-withdrawing nature of the Boc group does not facilitate direct α-lithiation as effectively as thiocarbonyl analogues, its deactivating effect is sufficient to prevent N-quaternization or other side reactions during manipulations at C2, C3, or C4.[12][13]
Deprotection: Releasing the Functional Core
The final step in many synthetic sequences is the removal of the Boc group to unveil the secondary amine. This is reliably achieved under acidic conditions, which are well-tolerated by the azetidine ring, provided the conditions are carefully controlled.[14][15]
The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (DCM) | Very common, efficient, and volatile for easy removal. |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Diethyl Ether | Provides the product as a stable hydrochloride salt. |
| Formic Acid | Neat, often heated | Milder alternative, useful for sensitive substrates. |
Caution: While generally stable, certain highly-substituted or electronically activated N-aryl azetidines can be susceptible to acid-mediated intramolecular ring-opening.[16] Careful evaluation of deprotection conditions is crucial for novel scaffolds.
Orthogonal Strategies in Complex Synthesis
In the synthesis of complex molecules like peptidomimetics or macrocycles, the Boc group's orthogonality is paramount. For instance, an azetidine-containing amino acid can be incorporated into a peptide chain with its nitrogen protected by Boc, while other amino acids use Fmoc protection.[14][15][17][18] This allows for selective deprotection and chain elongation.
Caption: Orthogonality: Selective deprotection of Boc vs. Cbz.
Experimental Protocols
Protocol: Synthesis of 1-Boc-3-hydroxyazetidine
This protocol is adapted from established procedures for the protection of 3-hydroxyazetidine, often generated in situ from a precursor like 1-diphenylmethyl-3-hydroxyazetidine.[19]
-
Step 1: Deprotection of Precursor (if applicable): Dissolve 1-diphenylmethyl-3-hydroxyazetidine (1.0 eq) in methanol. Add 10% Palladium on carbon catalyst (w/w). Subject the mixture to catalytic hydrogenation at room temperature for 3-4 hours.
-
Step 2: Filtration: After the reaction is complete, carefully filter the mixture to remove the palladium catalyst.
-
Step 3: Boc Protection: To the filtrate containing the crude 3-hydroxyazetidine, add di-tert-butyl dicarbonate (Boc₂O, 2.0 eq).
-
Step 4: Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Step 5: Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by silica gel column chromatography (e.g., eluting with a hexane:ethyl acetate gradient) to afford pure 1-tert-butoxycarbonyl-3-hydroxyazetidine.[19]
Protocol: General Procedure for Boc Deprotection
This protocol describes the removal of the Boc group to yield the azetidine salt.
-
Step 1: Dissolution: Dissolve the N-Boc-azetidine substrate (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Step 2: Acid Addition: Cool the solution in an ice bath (0 °C). Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.
-
Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Step 4: Isolation: The product hydrochloride salt often precipitates from the solution. The solid can be collected by filtration, or the solvent can be removed under reduced pressure to yield the crude salt, which can be used directly or triturated with a solvent like diethyl ether to improve purity.
Conclusion
The tert-butoxycarbonyl (Boc) group is not merely a passive shield but an active enabler in the field of azetidine chemistry. Its judicious application allows synthetic chemists to navigate the challenges of ring strain and nitrogen reactivity with precision and control. From directing the formation of the azetidine ring itself to enabling a vast array of subsequent functionalization reactions, the Boc group is an indispensable tool. Its stability, predictable reactivity, and orthogonality have secured its place in the standard playbook for the synthesis of novel azetidine-containing scaffolds, accelerating the development of new therapeutics and advanced materials.
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Harnessing the Power of the Strained Ring: A Technical Guide to the Reactivity and Application of 4-Membered Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Four-membered heterocycles, particularly azetidines, oxetanes, and thietanes, have transitioned from being synthetic curiosities to indispensable tools in modern drug discovery. Their inherent ring strain, a consequence of distorted bond angles, imparts a unique reactivity profile that can be strategically exploited for complex molecule synthesis. Simultaneously, their incorporation into bioactive molecules as stable motifs can profoundly and favorably modulate critical physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of these strained rings, details robust synthetic methodologies, and highlights their strategic application in medicinal chemistry, offering field-proven insights for researchers and drug development professionals.
The Driving Force: Understanding Ring Strain in 4-Membered Heterocycles
The chemistry of 4-membered rings is dominated by the concept of ring strain, which is primarily a combination of angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (eclipsing interactions between adjacent C-H bonds). This stored potential energy makes them more reactive than their 5- and 6-membered counterparts, often undergoing ring-opening reactions to relieve this strain.[1][2]
The introduction of a heteroatom (N, O, S, Si) into the cyclobutane framework alters the ring geometry and strain energy, creating a nuanced reactivity profile for each class of heterocycle. For instance, the C-O-C bond angle in oxetane is smaller than the C-C-C angle in cyclobutane, which influences its puckering and strain.[3] The ring strain of azetidine (approx. 25.4 kcal/mol) lies between that of the highly reactive aziridine (27.7 kcal/mol) and the stable pyrrolidine (5.4 kcal/mol), providing a desirable balance of stability for handling and sufficient reactivity for synthetic transformations.[4]
| Compound | Heteroatom | Ring Strain Energy (kcal/mol) |
| Cyclobutane | None | ~26.4 |
| Azetidine | Nitrogen | ~25.4[4] |
| Oxetane | Oxygen | ~25.5[3][5] |
| Thietane | Sulfur | ~19.8 |
| Table 1: Comparative Ring Strain Energies of 4-Membered Rings. |
The lower strain energy in thietane is attributed to the larger sulfur atom and longer C-S bonds, which accommodate the strained ring geometry more easily than C-N or C-O bonds. This quantitative data underpins the qualitative observation that azetidines and oxetanes are generally more prone to strain-releasing reactions than thietanes.
Caption: The inherent ring strain in 4-membered heterocycles serves as a thermodynamic driving force for ring-opening reactions.
Azetidines: The Versatile Nitrogen Scaffold
Azetidines are foundational scaffolds in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[6][7] Their reactivity is characterized by a balance of stability and susceptibility to ring-opening, making them synthetically tractable and valuable pharmacological tools.[4][8]
Synthesis of Azetidines
The construction of the azetidine ring is most commonly achieved through intramolecular cyclization reactions that form a C-N bond.
-
From 1,3-Amino Alcohols/Halides: A cornerstone method involves the cyclization of γ-amino alcohols or γ-haloamines. The choice of leaving group and base is critical. For example, treating a 1,3-amino alcohol with a sulfonyl chloride (e.g., MsCl, TsCl) in situ generates a good leaving group, which is then displaced by the amine under basic conditions. A more direct route involves the alkylation of primary amines with 1,3-dihalides or bis-electrophiles like 1,3-propanediol bis-triflates.[9]
-
From Aziridines: Ring expansion of activated aziridines with sulfoxonium ylides provides an efficient route to N-substituted azetidines.[9]
-
[2+2] Cycloadditions: Photochemical methods, such as the aza Paternò-Büchi reaction, involve the [2+2] cycloaddition of an imine and an alkene to form the azetidine ring, often with high stereoselectivity.[4][10]
Reactivity and Synthetic Utility
The reactivity of azetidines is driven by strain release.[8]
-
Ring-Opening Reactions: Acid-catalyzed ring-opening is a common transformation. Protonation of the nitrogen atom activates the ring towards nucleophilic attack, typically at the less substituted carbon, leading to 3-substituted propylamines.[11]
-
N-Functionalization: The nitrogen atom can be readily functionalized via acylation, alkylation, or arylation, providing a key vector for modifying molecular properties or attaching the scaffold to a larger molecule.
-
Strain-Release Homologation: The high ring strain of related azabicyclo[1.1.0]butanes can be harnessed to construct azetidines by trapping a lithiated intermediate with a boronic ester, followed by a 1,2-migration that cleaves the central C-N bond to relieve strain.[9]
Applications in Drug Discovery
Azetidines are prized scaffolds for improving pharmacological profiles.[12][13] They introduce three-dimensionality and can act as conformationally constrained linkers. Their incorporation can enhance binding affinity and selectivity. Notable examples include the antihypertensive drug Azelnidipine and the kinase inhibitor Cobimetinib.[4]
Oxetanes: The Polarity and Solubility Enhancer
Oxetanes have seen a dramatic rise in use in medicinal chemistry over the past two decades.[14] Initially explored as reactive intermediates, they are now primarily valued as stable structural motifs that act as bioisosteres for less desirable functional groups, such as gem-dimethyl and carbonyl groups.[15][16]
Synthesis of Oxetanes
-
Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition of a carbonyl compound and an alkene is a powerful and direct method for constructing the oxetane ring.[17][18] The reaction is initiated by photoexcitation of the carbonyl, which then adds to the alkene. While traditionally requiring high-energy UV light, recent advances have enabled this reaction using visible light through triplet energy transfer from a photocatalyst, enhancing its safety, scalability, and functional group tolerance.[19][20]
-
Williamson Ether Synthesis: Intramolecular cyclization of 1,3-halohydrins or their equivalents is a classical and reliable method. The reaction proceeds via an SN2 mechanism and is often promoted by a strong base.[14]
-
Epoxide Ring Expansion: The reaction of epoxides with sulfur ylides, such as dimethyloxosulfonium methylide (Corey-Chaykovsky reagent), can induce a ring expansion to form the oxetane ring.[5][21]
Caption: General workflow of the Paternò-Büchi reaction for oxetane synthesis.
Reactivity and Synthetic Utility
While often incorporated as a stable motif, the oxetane ring can be opened under specific conditions, typically involving Lewis or Brønsted acids.[11] Acid catalysis activates the ether oxygen, making the ring susceptible to nucleophilic attack. This provides access to functionalized 1,3-diols and their derivatives.
Applications in Drug Discovery
The impact of oxetanes in drug design is profound.[14][15][22]
-
Bioisosterism: Oxetanes are excellent bioisosteres for gem-dimethyl groups, maintaining steric bulk while significantly increasing polarity and reducing lipophilicity.[16] This can block sites of metabolism without the unfavorable increase in LogP associated with adding two methyl groups. They also serve as non-classical isosteres for carbonyl groups.[23]
-
Improving Physicochemical Properties: The introduction of an oxetane can dramatically improve aqueous solubility, a critical parameter for oral bioavailability.[24] This effect is context-dependent but can increase solubility by orders of magnitude.[22]
-
Modulating Conformation: The rigid, puckered structure of the oxetane ring can lock acyclic chains into specific conformations, which can be advantageous for optimizing ligand-receptor interactions.[24]
Thietanes: The Versatile Sulfur Analogue
Thietanes, the sulfur-containing analogues of oxetanes, are an emerging class of scaffolds in medicinal chemistry.[25][26] The presence of the sulfur atom provides unique properties, including the ability to exist in different oxidation states (sulfide, sulfoxide, sulfone), which allows for fine-tuning of physicochemical properties like polarity and hydrogen bonding capacity.[27][28]
Synthesis of Thietanes
-
From 1,3-Difunctionalized Precursors: The most common methods involve the reaction of 1,3-dihalopropanes with a sulfide source like sodium sulfide.[29] Alternatively, 1,3-diols can be converted to bis-mesylates or -tosylates followed by displacement with Na₂S.
-
From Oxiranes: Ring-opening of epoxides with a sulfur nucleophile, followed by intramolecular cyclization, is an effective strategy for preparing substituted thietanes. For example, reacting 2-(chloromethyl)oxirane with hydrogen sulfide can yield thietan-3-ol.[30]
-
Photochemical [2+2] Cycloaddition: The thia-Paternò-Büchi reaction, involving the photocycloaddition of a thiocarbonyl compound (thione) with an alkene, directly yields the thietane ring.[30][31]
Reactivity and Synthetic Utility
Thietanes undergo ring-opening reactions with strong nucleophiles or under electrophilic activation.[11][29] For example, reaction with chlorine results in electrophilic chlorination of the sulfur to form a chlorosulfonium intermediate, which is then opened by a chloride ion.[11] A key feature is the reactivity of the sulfur atom itself, which can be selectively oxidized to the corresponding sulfoxide (S(IV)) or sulfone (S(VI)). This transformation dramatically alters the polarity and electronic properties of the ring without changing the carbon skeleton.[27]
Applications in Drug Discovery
Thietanes are gaining traction as valuable building blocks.[25][32]
-
Modulation of Properties: The ability to access three different oxidation states from a single thietane core provides a powerful tool for optimizing properties. Thietane sulfones, for instance, are significantly more polar than their sulfide counterparts and even surpass oxetanes in polarity.[28]
-
Bioisosterism: Thietanose nucleosides, where a thietane ring replaces the furanose sugar, have shown potent antiviral activity.[25] The thietane ring mimics the natural sugar, allowing it to be processed by viral enzymes, thereby disrupting replication.
Silacyclobutanes: The Emerging Silicon Heterocycle
Silacyclobutanes (SCBs) are a more specialized class of 4-membered heterocycles where a carbon atom is replaced by silicon.[33] Their chemistry is dictated by the high ring strain and the polar, reactive Si-C bond, which can be readily activated by transition metals.[34][35]
Synthesis of Silacyclobutanes
SCBs are typically synthesized via intramolecular cyclization of functionalized silanes. A classic method involves the Wurtz-type coupling or Grignard-mediated ring closure of (3-halopropyl)silanes.[33] [2+2] cycloaddition reactions between silenes (compounds with a Si=C double bond) and alkenes also provide a route to these rings.[33][36]
Reactivity and Synthetic Utility
The synthetic utility of SCBs stems from their unique ring-opening and ring-expansion reactions, which are often catalyzed by transition metals (e.g., Pd, Ni, Rh).[34][35] These reactions provide access to a wide range of more complex organosilicon compounds. For example, palladium-catalyzed cycloaddition of SCBs with alkynes leads to ring expansion, forming six-membered silacycles.[33] Due to their enhanced Lewis acidity, they can also participate in non-catalyzed Aldol additions with aldehydes.[33]
Applications
While their primary applications have been in materials science as precursors for polymers, SCBs are finding new roles in organic synthesis.[34] Their use as reagents for C-H silylation and the synthesis of complex silicon-containing molecules is an active area of research.[37] Their application in drug discovery is still nascent but holds potential due to the unique properties silicon can impart to a molecule.
Selected Experimental Protocols
The following protocols are provided as illustrative examples of common synthetic transformations for this class of heterocycles.
Protocol 1: Synthesis of a 2-Aryl-Oxetane via Visible-Light Mediated Paternò-Büchi Reaction
Causality: This protocol utilizes a photocatalyst to enable the use of lower-energy visible light instead of UV radiation. The iridium-based catalyst absorbs visible light and transfers the energy to the aryl glyoxylate (the carbonyl component), promoting it to an excited triplet state. This excited state is the key reactive intermediate for the [2+2] cycloaddition with the alkene, making the process safer, more scalable, and tolerant of a wider range of functional groups compared to direct UV excitation.[19]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add the aryl glyoxylate (0.5 mmol, 1.0 equiv.), the alkene (e.g., 2-methyl-2-butene, 2.5 mmol, 5.0 equiv.), and the photocatalyst fac-[Ir(dFppy)₃] (0.005 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (5.0 mL) to achieve a 0.1 M concentration with respect to the aryl glyoxylate.
-
Degassing: Seal the vial with a septum and degas the solution for 15 minutes by bubbling argon through it. This is crucial to remove oxygen, which can quench the excited triplet state of the catalyst and carbonyl.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (e.g., 450 nm). Ensure consistent stirring throughout the reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting carbonyl is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired oxetane product.
Protocol 2: Synthesis of a 1-Sulfonylazetidine via Intramolecular Cyclization
Causality: This protocol is a robust method for forming the azetidine ring via an intramolecular SN2 reaction. 3-chloro-1-propanol is first protected with a sulfonyl group (e.g., tosyl), which serves two purposes: it activates the amine for deprotonation and prevents undesired N-alkylation side reactions. The alcohol is then converted to a better leaving group (mesylate). A strong, non-nucleophilic base (NaH) is used to deprotonate the sulfonamide, generating an anion that readily displaces the mesylate to form the strained 4-membered ring.
Step-by-Step Methodology:
-
Sulfonamide Formation: In a round-bottom flask, dissolve 3-amino-1-propanol (10 mmol, 1.0 equiv.) in dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (12 mmol, 1.2 equiv.) followed by the dropwise addition of p-toluenesulfonyl chloride (11 mmol, 1.1 equiv.) dissolved in dichloromethane (10 mL).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-tosyl-3-amino-1-propanol.
-
Mesylation: Dissolve the product from the previous step (10 mmol, 1.0 equiv.) in dichloromethane (50 mL) and cool to 0 °C.
-
Add triethylamine (12 mmol, 1.2 equiv.) followed by the dropwise addition of methanesulfonyl chloride (11 mmol, 1.1 equiv.).
-
Stir at 0 °C for 2 hours. Monitor by TLC for the disappearance of the starting alcohol.
-
Workup: Dilute with dichloromethane, wash sequentially with cold 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Use the crude mesylate directly in the next step.
-
Cyclization: Dissolve the crude mesylate in anhydrous dimethylformamide (DMF, 50 mL). To this solution, add sodium hydride (60% dispersion in mineral oil, 12 mmol, 1.2 equiv.) portion-wise at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 4 hours.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the 1-tosylazetidine.
Conclusion and Future Outlook
Four-membered heterocycles represent a fascinating and highly valuable class of compounds whose unique properties are derived directly from their inherent ring strain. The ability to harness this strain for synthetic transformations or to leverage the rigid, polar nature of the intact ring in a biological context has cemented their role in modern drug discovery. Azetidines provide robust scaffolds, oxetanes offer a predictable means to enhance "drug-like" properties, and thietanes present a tunable platform through sulfur oxidation. As synthetic methodologies become more sophisticated and our understanding of their structure-property relationships deepens, the strategic deployment of these small, strained rings will undoubtedly continue to accelerate the development of next-generation therapeutics.
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A Comprehensive Technical Guide to the Safe Handling of Iodinated Organic Compounds
This guide provides an in-depth exploration of the safety and handling precautions for iodinated organic compounds, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple checklist of procedures, this document delves into the underlying chemical principles that govern the reactivity, toxicity, and stability of these compounds, empowering you to make informed decisions and foster a culture of safety in your laboratory.
Introduction: The Double-Edged Sword of the Carbon-Iodine Bond
Iodinated organic compounds are indispensable tools in modern chemistry, finding applications from synthetic intermediates in pharmaceuticals to contrast agents in medical imaging.[1][2] Their utility stems from the unique properties of the carbon-iodine (C-I) bond. It is the weakest of the carbon-halogen bonds, a characteristic that imparts high reactivity, making these compounds excellent leaving groups and radical initiators. However, this inherent reactivity is also the source of their potential hazards. Understanding this duality is the cornerstone of their safe and effective use. This guide will provide the foundational knowledge and practical protocols to navigate the challenges and harness the full potential of these valuable chemical entities.
Chapter 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the first step in any safety protocol. For iodinated organic compounds, the risks can be broadly categorized into toxicity, reactivity, and instability.
Toxicity Profile
The toxicity of iodinated organic compounds can manifest through various routes of exposure, including inhalation, ingestion, and skin contact.[3][4]
-
Acute Toxicity: Short-term exposure can lead to irritation of the skin, eyes, and respiratory tract.[4][5] For instance, iodoform (triiodomethane) can cause dizziness, nausea, and central nervous system depression at high concentrations.[4] Ingestion may lead to burns of the gastrointestinal tract.[3]
-
Chronic Toxicity: Prolonged or repeated exposure can result in more severe health effects. A condition known as "iodism" can occur from prolonged absorption, with symptoms including skin rash and headache.[3] Certain iodinated compounds may also cause damage to the liver, kidneys, and heart.[4]
-
Sensitization: Some individuals may develop an allergic reaction to iodine-containing compounds.[5]
It's crucial to consult the Safety Data Sheet (SDS) for each specific compound to understand its unique toxicological profile.
Reactivity Hazards
The reactivity of the C-I bond dictates the specific chemical hazards associated with these compounds.
-
Electrophilic Iodinating Agents: Reagents like N-Iodosuccinimide (NIS) are powerful electrophilic iodinating agents.[6] Their reactivity can be enhanced by the presence of acids, making them highly effective but also more hazardous if not handled correctly.[7][8][9]
-
Incompatibility: Iodinated organic compounds can be incompatible with a range of other chemicals. For example, iodoform should be stored away from alkali metals, strong bases, and certain metallic salts like mercuric oxide and silver nitrate.[4][5]
Instability
The inherent weakness of the C-I bond also contributes to the instability of many iodinated organic compounds.
-
Light and Heat Sensitivity: Many iodinated compounds are sensitive to light and heat, which can cause the C-I bond to cleave, leading to decomposition and the release of iodine.[10] This is often observed as a yellowing or browning of the compound.[10]
-
Oxidation: The presence of oxygen can also promote degradation, particularly in compounds with electron-rich systems.[10]
Risk Assessment Workflow
A systematic risk assessment is essential before any new experiment involving iodinated organic compounds. This involves identifying the hazards, evaluating the risks, and implementing appropriate control measures.
Caption: A workflow for conducting a risk assessment before using iodinated organic compounds.
Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.
Engineering Controls
Engineering controls are the first line of defense as they are designed to remove the hazard at the source.
-
Fume Hoods: All work with volatile or dusty iodinated organic compounds must be conducted in a certified chemical fume hood to prevent inhalation of vapors or powders.[11]
-
Ventilation: Good general laboratory ventilation is also important to ensure that any fugitive emissions are diluted and removed.
-
Designated Work Areas: For particularly hazardous or frequently used compounds, a designated work area should be established to contain potential contamination.[11]
Personal Protective Equipment (PPE)
PPE is essential to protect the user from direct contact with iodinated organic compounds.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[12][13] A face shield should be worn when there is a risk of splashes.
-
Gloves: The choice of glove material is critical. Nitrile or latex gloves generally provide adequate protection for incidental contact with many iodine compounds.[14] Always consult the manufacturer's glove compatibility chart for the specific compound and solvent being used.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[13] For larger scale work, a chemically resistant apron may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a respirator may be required. The type of respirator will depend on the specific compound and its concentration in the air.[15][16]
PPE Selection Logic
The selection of PPE should be based on a thorough risk assessment of the specific procedure.
Caption: A logic diagram for selecting the appropriate PPE based on task-specific risks.
Chapter 3: Safe Handling and Experimental Procedures
Adherence to strict protocols during the handling and use of iodinated organic compounds is paramount.
General Handling Practices
-
Avoid Inhalation and Contact: Do not breathe dust or vapors.[12][17] Avoid contact with skin, eyes, and clothing.[12][18]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[12][17]
-
Housekeeping: Keep containers tightly closed when not in use.[3] Maintain a clean and organized work area to minimize the risk of spills and cross-contamination.
Protocol for a Typical Iodination Reaction
This protocol outlines the key safety considerations for a representative iodination reaction using N-Iodosuccinimide (NIS).
Objective: To safely perform an electrophilic iodination of an activated aromatic compound.
Materials:
-
Activated aromatic substrate
-
N-Iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Appropriate work-up and quenching reagents
Procedure:
-
Preparation:
-
Ensure the fume hood is functioning correctly and the work area is clean and free of clutter.
-
Don all required PPE (safety goggles, lab coat, appropriate gloves).
-
Assemble the glassware and ensure it is dry.
-
-
Reaction Setup:
-
In the fume hood, add the aromatic substrate and solvent to the round-bottom flask.
-
Begin stirring the solution.
-
Carefully weigh the required amount of NIS in a weighing boat inside the fume hood. NIS is a crystalline powder and care should be taken to avoid generating dust.
-
Add the NIS to the reaction flask in portions to control the reaction rate and temperature.
-
If the reaction is exothermic, have an ice bath ready to cool the flask.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by an appropriate method (e.g., TLC).
-
Once the reaction is complete, quench any unreacted NIS with a suitable reducing agent (e.g., sodium thiosulfate solution).
-
Perform the appropriate aqueous work-up to isolate the product.
-
-
Cleanup:
-
Decontaminate all glassware that came into contact with the iodinated compounds.
-
Dispose of all waste in the appropriate hazardous waste containers.
-
Chapter 4: Storage and Transportation
Proper storage is critical for maintaining the stability and integrity of iodinated organic compounds and for preventing accidental exposure.[10]
Storage Conditions
-
Light Protection: Store in amber or opaque containers to protect from light.[10]
-
Temperature Control: Store at the recommended temperature, which may be refrigerated or frozen for thermally sensitive compounds.[10]
-
Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[10]
-
Segregation: Store iodinated organic compounds away from incompatible materials, such as strong bases, oxidizing agents, and reactive metals.[4][5]
| Compound Class | Key Storage Requirements |
| Simple Iodoalkanes | Cool, dark place. Away from bases. |
| Aromatic Iodides | Cool, dark place. Check for discoloration. |
| Iodinating Agents (e.g., NIS) | Cool, dark, dry place. Tightly sealed. |
| Iodinated Contrast Media | As per manufacturer's instructions, typically at controlled room temperature.[19][20] |
Transportation
When transporting iodinated organic compounds, either within the laboratory or between sites, ensure they are in sealed, properly labeled, and shatter-resistant secondary containers.
Chapter 5: Emergency Procedures
In the event of an emergency, a rapid and informed response is crucial to minimize harm.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately.[3][21] If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][12] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[21] Rinse the mouth with water.[12] Seek immediate medical attention.[3]
Spill Response
-
Small Spills:
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[3]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent the spill from entering drains.[12]
-
Fire Response
-
Many iodinated organic compounds are not flammable themselves, but they can decompose in a fire to release toxic and corrosive fumes, such as hydrogen iodide.[3][5]
-
Use a fire extinguisher appropriate for the surrounding fire.[3]
-
Firefighters should wear self-contained breathing apparatus (SCBA).[3]
Caption: A simplified flowchart for responding to emergencies involving iodinated organic compounds.
Chapter 6: Waste Disposal
Proper disposal of iodinated organic waste is essential to protect the environment and comply with regulations.
-
Segregation: All waste contaminated with iodinated organic compounds, including unused material, reaction mixtures, and contaminated lab supplies, must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with its contents.
-
Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of iodinated organic waste down the drain.[22] It may be necessary to dispose of this waste as a specific hazardous waste stream.[5]
References
- Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. (Source: vertexaisearch.cloud.google.com)
- Safety D
- N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (Source: macsenlab.com)
- IODOFORM. (Source: Techno PharmChem)
- IODOFORM CAS Number - HAZARD SUMMARY. (Source: nj.gov)
- Iodoform - NIOSH Pocket Guide to Chemical Hazards. (Source: CDC)
- trifluoroiodomethane (CF3I). (Source: GazFinder)
- io110 - iodoform, reagent - SAFETY D
- Not without Gloves: Specialty Chemicals. (Source: AMMEX)
- Spills and Emergencies | Radiation Safety. (Source: University of Pittsburgh)
- Trifluoroiodomethane | CAS#: 2314-97-8. (Source: Iofina)
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- Technical Support Center: Improving the Stability of Iodinated Organic Compounds. (Source: Benchchem)
- Iodine - Hazardous Substance Fact Sheet. (Source: nj.gov)
- Superactivity and dual reactivity of the system N-Iodosuccinimide-H2SO4 in the lodination of deactivated arenes.
- USP SDS US. (Source: CymitQuimica)
- Safety D
- Iodine - SAFETY D
- SDS- Iodine Solution - Safety D
- Standard Operating Procedure for work with Chemical name/class: Iodine. (Source: Duke SMIF)
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- NeogenVet® Organic Iodide Powder Safety D
- N-Iodosuccinimide (NIS). (Source: Organic Chemistry Portal)
- Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds.
- Safety D
- Iodine - NIOSH Pocket Guide to Chemical Hazards. (Source: CDC)
- Iodinated Contrast Media and Their Adverse Reactions. (Source: Journal of Nuclear Medicine Technology)
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The Strategic Deployment of Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Medicinal and Process Chemists
Abstract
The azetidine motif has emerged as a cornerstone in contemporary medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as reduced lipophilicity and improved metabolic stability.[1][2] As a conformationally restricted bioisostere for commonly used functionalities, it offers a unique tool for navigating complex biological landscapes. This guide provides a comprehensive technical overview of tert-butyl 3-(iodomethyl)azetidine-1-carboxylate, a versatile and highly reactive building block. We will delve into its synthesis, characterization, and strategic applications in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols to empower researchers in the synthesis of novel molecular entities.
The Azetidine Scaffold: A Privileged Motif in Drug Design
The four-membered saturated heterocycle of azetidine offers a unique structural paradigm in drug design. Its inherent ring strain and conformational rigidity provide a level of pre-organization that can enhance binding affinity and selectivity for biological targets.[1][2] The introduction of an azetidine ring can significantly impact a molecule's properties, often leading to improved solubility, reduced plasma protein binding, and a more favorable metabolic profile compared to more flexible or lipophilic analogues.[3] Notably, azetidine-containing compounds have shown promise in a wide array of therapeutic areas, including treatments for neurological disorders such as Parkinson's disease and Tourette's syndrome.[4][5] The subject of this guide, this compound, serves as a key intermediate, enabling the facile introduction of this valuable scaffold into complex molecular architectures.
Synthesis and Characterization
The synthesis of this compound is most efficiently achieved from its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, via a two-step sequence involving activation of the primary alcohol followed by halide displacement.
Synthesis Pathway Overview
The synthetic route proceeds through the formation of a tosylate intermediate, which is a superior leaving group compared to the hydroxyl group. This is followed by a Finkelstein reaction, where the tosylate is displaced by iodide.[6] This two-step process is generally high-yielding and provides a reliable method for the preparation of the target iodo-azetidine.
Caption: Synthetic workflow for the preparation of the target compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-((p-tolylsulfonyloxy)methyl)azetidine-1-carboxylate
This protocol is adapted from standard tosylation procedures for primary alcohols.[7]
-
Reaction Setup: To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq.) in dry dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.5 eq.) or pyridine (1.5 eq.).
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 4 hours. If monitoring by TLC indicates incomplete conversion, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and separate the layers. Extract the aqueous layer with DCM. The combined organic layers are then washed successively with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired tosylate.
Step 2: Synthesis of this compound (Finkelstein Reaction)
This protocol follows the principles of the classic Finkelstein reaction.[5][8]
-
Reaction Setup: To a solution of tert-butyl 3-((p-tolylsulfonyloxy)methyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous acetone (0.1-0.5 M), add sodium iodide (NaI, 1.5 to 3.0 eq.).
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period determined by TLC monitoring (typically 4-12 hours). The reaction is driven to completion by the precipitation of sodium tosylate in acetone.
-
Work-up: After cooling to room temperature, remove the precipitated solid by vacuum filtration, washing the solid with a small amount of cold acetone. Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash sequentially with 10% aqueous sodium thiosulfate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Further purification by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) affords the pure this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 253176-94-2 | [3][6] |
| Molecular Formula | C₉H₁₆INO₂ | [3][6] |
| Molecular Weight | 297.13 g/mol | [3] |
| Appearance | Colorless to light yellow oil | |
| Boiling Point | 300.9 ± 15.0 °C (Predicted) | |
| Density | 1.571 ± 0.06 g/cm³ (Predicted) | [6] |
Spectroscopic Data for tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate *[9]
-
¹H NMR (400 MHz, CDCl₃) δ ppm: 1.40 (s, 9H), 3.76–3.78 (m, 2H), 4.08–4.10 (m, 2H), 4.51–4.55 (m, 1H).
*Note: Complete, unambiguously assigned spectral data for the tosylate and iodide derivatives in primary literature is scarce. Researchers should perform full characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm the identity and purity of synthesized batches.
Applications in Nucleophilic Substitution Reactions
The primary alkyl iodide functionality of this compound makes it an excellent electrophile for S_N2 reactions. This allows for the straightforward introduction of the azetidine moiety onto a wide range of nucleophiles, including amines, phenols, and thiols.
N-Alkylation of Amines
The reaction with primary or secondary amines provides a direct route to 3-(aminomethyl)azetidine derivatives, which are valuable scaffolds in their own right.
Caption: General workflow for the N-alkylation of amines.
Experimental Protocol: N-Alkylation with a Primary Amine (e.g., Aniline)
-
Reaction Setup: To a solution of the primary amine (1.0-1.2 eq.) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate. The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. After drying and concentration, the crude product is purified by flash column chromatography.
O-Alkylation of Phenols
Similarly, the building block can be used to alkylate phenols, forming aryl ether linkages which are prevalent in many pharmaceutical compounds.[10][11]
Experimental Protocol: O-Alkylation of a Phenol
-
Reaction Setup: To a solution of the phenol (1.0 eq.) in a solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.) to generate the phenoxide in situ.
-
Reagent Addition: Add this compound (1.1 eq.).
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 60 °C until completion.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with aqueous base (e.g., 1M NaOH) to remove unreacted phenol, followed by water and brine. Dry, concentrate, and purify the product by chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
While less common than for aryl or vinyl halides, the use of unactivated primary alkyl iodides in palladium-catalyzed cross-coupling reactions is a powerful tool for C-C and C-heteroatom bond formation. The C(sp³)-I bond of the azetidine building block can participate in reactions such as Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of a C-C bond between the azetidine methyl group and an aryl or vinyl boronic acid.[12][13] This reaction typically requires a palladium catalyst and a suitable ligand to facilitate the challenging oxidative addition to the C(sp³)-I bond.[4]
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine the arylboronic acid (1.5 eq.), a suitable base (e.g., K₃PO₄, 3.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water. Then, add this compound (1.0 eq.).
-
Reaction Conditions: Heat the mixture, typically to 80-110 °C, and stir vigorously until the reaction is complete.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify by flash chromatography to isolate the coupled product.
Conclusion
This compound is a robust and versatile building block that provides a reliable entry point for incorporating the valuable azetidine scaffold into drug candidates. Its straightforward synthesis and high reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective deployment in the rapid generation of novel, structurally diverse compound libraries for drug discovery programs.
References
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-
Behnke, N. E., & Kürti, L. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.[4]
- Kirchhoff, J. H., Dai, C., & Fu, G. C. (2002). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides.
-
ChemicalBook. (2024). This compound.[3]
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Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design.[5]
- Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Halides. Journal of the American Chemical Society, 123(41), 10099-10100.
-
Di Franco, T., Boutin, N., & Hu, X. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex. Synthesis, 46(14), 1851-1856.[12]
-
Suresh, E., & Thirupathi, P. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. The Journal of Organic Chemistry, 88(10), 6434-6443.[4]
-
Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.[4]
-
Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.[5]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.[7]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates.[14]
-
AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION.[6]
-
chemBlink. (n.d.). This compound [CAS# 253176-94-2].[6]
-
Benchchem. (2025). Application Notes and Protocols: Finkelstein Reaction for the Synthesis of 7-Iodo-1-heptanol.[8]
-
Cazorla, C., Pfordt, É., Duclos, M., Métay, E., & Lemaire, M. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13(9), 2482-2488.[10]
-
Benchchem. (2025). Application Note and Protocol: Synthesis of 2,4-Di-tert-butylphenol via Phenol Alkylation.[11]
-
Enamine. (n.d.). Azetidines.[2]
-
Singh, V. K., & Kaur, S. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100096.[3]
-
Wikipedia. (n.d.). Finkelstein reaction.[5]
-
Mondal, P., & Mohapatra, G. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1421.[15]
-
Zhang, C., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15729.[9]
- Sharma, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- and 2-(Oxetan-3-ylidene)
- Khan, I. A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 913845.
-
MacMillan, D. W. C., et al. (n.d.). B-Alkyl Suzuki Couplings. Macmillan Group.[13]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Sharma, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- and 2-(Oxetan-3-ylidene)acetates. Molecules, 28(3), 989. Available at: [Link]
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- 14. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in contemporary medicinal chemistry.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it an increasingly popular bioisostere for other cyclic and acyclic moieties in drug design.[2][3] The incorporation of the azetidine motif can lead to improved physicochemical properties such as solubility and lipophilicity, as well as enhanced binding affinity to biological targets.[4]
Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate is a key building block that provides a versatile platform for the introduction of the 3-azetidinylmethyl moiety into a wide array of molecules. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility in common organic solvents, while the primary iodide serves as an excellent leaving group for nucleophilic substitution reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this reagent in synthesizing diverse classes of compounds through nucleophilic substitution.
Chemical Properties and Reactivity Profile
This compound is a white to off-white solid that should be stored under an inert atmosphere at room temperature.[5] The key to its reactivity lies in the carbon-iodine bond. Iodine is an excellent leaving group due to the stability of the iodide anion (I⁻), which is a very weak base.[6] The primary nature of the carbon bearing the iodide makes it highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions.
The SN2 reaction proceeds via a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.[7][8] The reaction is concerted, meaning the bond formation with the nucleophile and the bond breaking of the leaving group occur simultaneously through a five-coordinate transition state.[7] The rate of the SN2 reaction is influenced by several factors, including the strength of the nucleophile, the nature of the leaving group, steric hindrance around the reaction center, and the solvent.[7]
While the azetidine ring itself is strained, the reaction occurs on the exocyclic methylene group, and ring-opening is not a common side reaction under typical nucleophilic substitution conditions. However, the proximity of the Boc-protected nitrogen may have subtle electronic effects on the reaction rate. The steric bulk of the azetidine ring is minimal at the reaction center, favoring the SN2 pathway.[9]
General Protocol for Nucleophilic Substitution
This general protocol outlines the fundamental steps for performing a nucleophilic substitution reaction with this compound. Specific conditions will vary depending on the nucleophile and should be optimized accordingly.
Diagram of the General Workflow
Caption: A generalized workflow for nucleophilic substitution reactions.
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve the nucleophile (1.0-1.5 equivalents) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF).
-
If the nucleophile is not already deprotonated, add a suitable base (1.0-2.0 equivalents). The choice of base is critical and depends on the pKa of the nucleophile (see Table 1).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.
-
-
Reaction Initiation:
-
To the solution of the deprotonated nucleophile, add a solution of this compound (1.0 equivalent) in the same solvent, dropwise at room temperature or 0 °C to control any initial exotherm.
-
Allow the reaction mixture to warm to the desired temperature (typically ranging from room temperature to 80 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed.
-
-
Workup and Extraction:
-
Upon completion, cool the reaction mixture to room temperature and quench by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Table 1: Recommended Bases and Solvents for Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Recommended Base | Typical Solvents |
| O-Nucleophiles | Phenols, Alcohols | K₂CO₃, Cs₂CO₃, NaH | DMF, MeCN, THF |
| N-Nucleophiles | Amines, Anilines, Heterocycles | K₂CO₃, DIPEA, Et₃N | DMF, MeCN, DMSO |
| S-Nucleophiles | Thiols, Thiophenols | K₂CO₃, NaH, Et₃N | DMF, THF, EtOH |
| C-Nucleophiles | Malonates, Cyanoacetates | NaH, NaOEt, K₂CO₃ | THF, DMF, EtOH |
Specific Application Protocols
Protocol 1: O-Alkylation - Synthesis of tert-Butyl 3-(Phenoxymethyl)azetidine-1-carboxylate
This protocol describes the Williamson ether synthesis using phenol as the nucleophile.[10]
Reaction Scheme:
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water, Brine
Procedure:
-
To a solution of phenol (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in DMF.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (hexanes/ethyl acetate gradient) to afford the desired product.
Expected Yield: 75-85%
Protocol 2: N-Alkylation - Synthesis of tert-Butyl 3-((Phenylamino)methyl)azetidine-1-carboxylate
This protocol details the N-alkylation of aniline.
Reaction Scheme:
Materials:
-
This compound
-
Aniline
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃, Brine
Procedure:
-
To a solution of aniline (1.1 equivalents) in acetonitrile, add DIPEA (1.5 equivalents).
-
Add this compound (1.0 equivalent).
-
Heat the reaction mixture to 80 °C in a sealed tube and stir for 12-16 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography (hexanes/ethyl acetate gradient).
Expected Yield: 60-75%
Protocol 3: S-Alkylation - Synthesis of tert-Butyl 3-((Phenylthio)methyl)azetidine-1-carboxylate
This protocol describes the synthesis of a thioether using thiophenol.[11]
Reaction Scheme:
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl, Brine
Procedure:
-
To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add thiophenol (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (hexanes/ethyl acetate gradient).
Expected Yield: 80-95%
Protocol 4: C-Alkylation - Synthesis of Diethyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)malonate
This protocol details the alkylation of a soft carbon nucleophile, diethyl malonate.[12]
Reaction Scheme:
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Ethyl acetate
-
Water, Brine
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add diethyl malonate (1.2 equivalents) dropwise at room temperature.
-
Stir for 30 minutes to form the enolate.
-
Add this compound (1.0 equivalent).
-
Heat the mixture to reflux (around 78 °C) and stir for 6-8 hours.
-
Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (hexanes/ethyl acetate gradient).
Expected Yield: 65-80%
Troubleshooting and Mechanistic Considerations
Diagram of SN2 Mechanism and Potential Side Reaction
Caption: SN2 mechanism and a common side reaction.
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Incomplete deprotonation of the nucleophile. | Use a stronger base or a different solvent system. Ensure anhydrous conditions if using moisture-sensitive bases like NaH. |
| Poor nucleophilicity. | Increase the reaction temperature or use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophile reactivity. | |
| Steric hindrance. | While the substrate is a primary iodide, a bulky nucleophile may slow the reaction. Increase reaction time and/or temperature.[8] | |
| Formation of Multiple Products | Over-alkylation of amine or thiol nucleophiles. | Use an excess of the nucleophile (2-3 equivalents) to favor mono-alkylation. Alternatively, add the alkylating agent slowly to the nucleophile solution. |
| Elimination (E2) side reaction. | Use a less sterically hindered, non-basic nucleophile. Lower the reaction temperature. This is generally less of a concern with primary iodides. | |
| Difficulty in Purification | Co-elution of product with starting material or byproducts. | Optimize the solvent system for column chromatography. Consider a different stationary phase (e.g., alumina) if silica gel is ineffective. |
| Presence of inorganic salts. | Ensure a thorough aqueous workup to remove all inorganic salts before concentrating the organic phase. |
Safety and Handling
This compound is an alkyl iodide and should be handled with care in a well-ventilated fume hood.[13] Alkyl iodides are potential alkylating agents and may be harmful if inhaled, ingested, or absorbed through the skin.[13] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of 3-substituted azetidine derivatives. Its high reactivity in SN2 reactions allows for the efficient formation of carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully utilize this reagent in their synthetic endeavors, accelerating the discovery and development of novel chemical entities with potential therapeutic applications.
References
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- Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(31), 5122-5133.
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Organic Chemistry Tutor. Can You Solve These SN2 Problems?. [Link]
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- Li, Y., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Molecules, 28(17), 6296.
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PubChem. tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate. [Link]
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Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]
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Organic Syntheses. DI-tert-BUTYL MALONATE. [Link]
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Application Notes and Protocols for the S-Alkylation of Thiols using Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
Abstract
This document provides a comprehensive guide for the S-alkylation of thiols utilizing tert-butyl 3-(iodomethyl)azetidine-1-carboxylate. The azetidine motif is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity and favorable physicochemical properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical troubleshooting advice to facilitate the seamless incorporation of the valuable 3-azetidinylmethylthio moiety into diverse molecular architectures.
Introduction: The Strategic Value of the Azetidine Moiety in Drug Discovery
The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a highly sought-after structural unit in modern drug design.[4][5][6] Unlike more flexible acyclic linkers or larger heterocyclic systems, the inherent ring strain of the azetidine ring imparts a degree of conformational rigidity.[1][3] This pre-organization of appended substituents can lead to a favorable entropic profile upon binding to a biological target, potentially enhancing potency and selectivity.[3]
Furthermore, the introduction of an azetidine ring can modulate key drug-like properties, including:
-
Solubility: The nitrogen atom can serve as a hydrogen bond acceptor, often improving aqueous solubility.
-
Metabolic Stability: The compact and strained ring can be less susceptible to metabolic degradation compared to more common aliphatic chains.
-
Lipophilicity (LogP): Azetidines can act as "bioisosteres" for other groups, allowing for fine-tuning of a molecule's lipophilicity to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]
This compound is a versatile bifunctional reagent that serves as an excellent electrophile for introducing this valuable azetidine scaffold. The primary iodide is a superb leaving group, facilitating efficient alkylation of soft nucleophiles like thiols under mild conditions. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the azetidine nitrogen and can be readily removed under acidic conditions for further functionalization.
Reaction Overview: The S-Alkylation of Thiols
The S-alkylation of a thiol (R-SH) with this compound proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[8][9]
Mechanistic Pathway
The reaction is initiated by the deprotonation of the thiol by a suitable base to form a highly nucleophilic thiolate anion (R-S⁻).[8][10] This thiolate then attacks the electrophilic methylene carbon of the azetidine reagent, displacing the iodide leaving group in a single, concerted step.
Caption: General SN2 mechanism for thiol alkylation.
Key Reaction Parameters
Several factors are critical for achieving high yields and purity in this S-alkylation reaction. The interplay between the base, solvent, and temperature dictates the reaction's efficiency.
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Thiol Substrate | Aliphatic, Aromatic, Heterocyclic | The protocol is broadly applicable. Sterically hindered thiols may require longer reaction times or slightly elevated temperatures. |
| Base | K₂CO₃, Cs₂CO₃, NaH, Et₃N | An appropriate base is crucial to generate the nucleophilic thiolate.[11] Inorganic bases like K₂CO₃ are often sufficient and easy to remove. For less acidic thiols, a stronger base like NaH may be necessary. Et₃N is a suitable organic base for reactions where inorganic salts are undesirable.[11] |
| Solvent | DMF, Acetonitrile (ACN), THF | A polar aprotic solvent is ideal. It effectively solvates the cation of the base (e.g., K⁺) without solvating the thiolate anion, thus enhancing its nucleophilicity.[9] |
| Stoichiometry | 1.0 - 1.2 equivalents of thiol | Using a slight excess of the thiol can help drive the reaction to completion, especially if the alkylating agent is prone to degradation. |
| Temperature | Room Temperature (20-25 °C) | The high reactivity of the primary iodide generally allows the reaction to proceed efficiently at ambient temperature, minimizing potential side reactions. |
| Reaction Time | 2 - 12 hours | Reaction progress should be monitored by TLC or LC-MS to determine the point of completion. |
Detailed Experimental Protocol
This protocol provides a general procedure for the S-alkylation of a generic thiol. Researchers should optimize conditions based on the specific properties of their substrate.
Materials & Reagents
-
Thiol of interest (e.g., 4-methoxythiophenol)
-
This compound (CAS: 253176-94-2)[12]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Standard laboratory glassware for workup and purification
Safety Precautions
-
This compound is an alkylating agent and should be handled with care. Alkylating agents are potentially toxic and carcinogenic.[13][14][15] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.
Step-by-Step Procedure
Caption: Experimental workflow for the S-alkylation protocol.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 mmol, 1.0 eq) and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with a stream of dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe. Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the thiolate.
-
Addition of Alkylating Agent: In a separate vial, dissolve this compound (311 mg, 1.0 mmol, 1.0 eq) in anhydrous DMF (2 mL). Add this solution dropwise to the stirring thiol suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Workup - Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 20 mL) and then with brine (1 x 20 mL). The water washes remove residual DMF, and the brine wash aids in breaking any emulsions.
-
Workup - Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure S-alkylated product.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective deprotonation of the thiol.2. Deactivated alkylating agent (hydrolysis).3. Insufficient reaction time. | 1. Use a stronger base (e.g., NaH in THF). Ensure the base is fresh and anhydrous.2. Use fresh, anhydrous solvent and ensure the reaction is run under an inert atmosphere.3. Allow the reaction to run for a longer period, monitoring periodically. Gentle heating (40-50 °C) may be considered. |
| Formation of Disulfide (R-S-S-R) | Oxidation of the thiol/thiolate. | Ensure the reaction is thoroughly purged with an inert gas (N₂ or Ar) to exclude oxygen. Use degassed solvents. |
| Multiple Products Observed | 1. Over-alkylation of the azetidine nitrogen (if Boc group is compromised).2. Competing O-alkylation if the substrate has a hydroxyl group. | 1. Ensure reaction conditions are neutral or basic; avoid acidic contaminants.2. The high nucleophilicity of the thiolate ("soft" nucleophile) strongly favors reaction with the "soft" electrophilic carbon of the alkyl iodide over reaction with a "harder" electrophile. This side reaction is generally minimal but can be suppressed by ensuring complete deprotonation of the more acidic thiol first. |
| Difficulty in Purification | Residual DMF in the crude product. | Be thorough with the aqueous washes during the workup. Multiple water washes (3-4 times) are effective at removing DMF before concentration. |
Conclusion
The S-alkylation of thiols with this compound is a robust and efficient method for incorporating the structurally significant azetidine moiety into molecules of interest. The reaction proceeds under mild conditions, tolerates a wide range of thiol substrates, and generally provides high yields of the desired products. By understanding the underlying SN2 mechanism and carefully controlling the key reaction parameters, researchers can reliably leverage this protocol to advance their synthetic and drug discovery programs.
References
-
Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. [Link]
-
Azetidines of pharmacological interest. (2021). PubMed. [Link]
-
The Role of Azetidine Derivatives in Drug Discovery: A Focus on Methanesulfonate Compounds. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Alkylation of Thiols in Green Mediums. (n.d.). Journal of Materials and Environmental Science. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Alkylating Therapy: 7 Key Facts About Alkylating Agents in Chemotherapy. (n.d.). Liv Hospital. [Link]
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Azetidines of pharmacological interest. (2025). ResearchGate. [Link]
-
Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. (2013). PubMed. [Link]
-
How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (n.d.). Liv Hospital. [Link]
-
Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. (n.d.). PMC. [Link]
-
Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Thiols and Sulfides. (2024). Chemistry LibreTexts. [Link]
-
Alkylating agents in chemotherapy. (n.d.). EBSCO. [Link]
-
Thiol Alkylation. (2024). YouTube. [Link]
-
Alkylating Agents: Understanding Chemotherapy's Workhorses. (n.d.). DoveMed. [Link]
-
Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. (n.d.). PMC - NIH. [Link]
-
Using an alkyl halide and a thiol as starting materials, how would you prepare the following sulfide? (n.d.). Pearson+. [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. [Link]
-
Alkylating antineoplastic agent. (n.d.). Wikipedia. [Link]
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Application Notes and Protocols: O-Alkylation of Phenols with tert-Butyl 3-(Iodomethyl)azetidine-1-carboxylate
Abstract
This document provides a comprehensive technical guide for the O-alkylation of phenols using tert-butyl 3-(iodomethyl)azetidine-1-carboxylate. The introduction of the azetidine moiety is a strategically significant modification in medicinal chemistry, often enhancing the pharmacological properties of parent molecules.[1] This guide details the underlying Williamson ether synthesis mechanism, provides a robust, step-by-step protocol, and offers insights into reaction optimization and troubleshooting. It is intended for researchers, scientists, and professionals in drug development seeking to incorporate this valuable structural motif into phenolic compounds.
Introduction: The Strategic Value of the Azetidine Moiety
Four-membered heterocycles, particularly azetidines, are increasingly recognized as valuable scaffolds in drug discovery.[2][3] Their incorporation into bioactive molecules can significantly impact physicochemical properties such as solubility, metabolic stability, and target binding affinity.[1][4] The strained four-membered ring of azetidine offers a unique three-dimensional geometry that can explore chemical space inaccessible to more common ring systems.[2] The O-alkylation of phenols with this compound provides a direct and efficient method to introduce this desirable functional group, creating novel ether linkages that can serve as key building blocks in the synthesis of new chemical entities.
Reaction Mechanism: The Williamson Ether Synthesis
The O-alkylation of phenols with this compound proceeds via the well-established Williamson ether synthesis, a classic S(_N)2 reaction.[5][6][7] The mechanism involves two key steps:
-
Deprotonation of the Phenol: In the initial step, a base is used to deprotonate the hydroxyl group of the phenol, forming a highly nucleophilic phenoxide ion.[8][9] The choice of base is critical and depends on the acidity of the specific phenol being used. Common bases include potassium carbonate (K(_2)CO(_3)), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[10][11]
-
Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of the iodomethyl group on the azetidine ring.[6][7][9] This backside attack displaces the iodide leaving group in a concerted fashion, forming the desired ether product.[6][7]
dot digraph "Williamson_Ether_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
// Reactants phenol [label="Ar-OH (Phenol)"]; base [label="Base", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; alkyl_halide [label=<
I
, labeljust="l", labelloc="c"];
// Intermediates and Products phenoxide [label="Ar-O⁻ (Phenoxide)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar-O-CH₂-Azetidine-Boc", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Base-H⁺ + I⁻", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Workflow
phenol -> phenoxide [label="Deprotonation", fontcolor="#5F6368"];
base -> phenoxide;
{rank=same; phenoxide; alkyl_halide}
phenoxide -> product [label=N2 Attack>, fontcolor="#5F6368"];
alkyl_halide -> product;
product -> byproduct [style=invis];
}
}
Figure 1. Reaction scheme for the Williamson ether synthesis.
Experimental Protocol
This protocol provides a general procedure for the O-alkylation of a generic phenol. Optimization of reaction conditions, particularly the choice of base, solvent, and temperature, may be necessary for specific substrates.
Materials and Reagents
-
Phenol derivative (1.0 eq)
-
Potassium carbonate (K(_2)CO(_3)), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Silica gel for column chromatography
Reaction Setup
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[6][7]
dot digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
subgraph "cluster_Preparation" { label = "Preparation"; style = "filled"; fillcolor = "#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Combine Phenol and K₂CO₃ in DMF"]; B [label="Stir for 20 min at RT"]; }
subgraph "cluster_Reaction" { label = "Reaction"; style = "filled"; fillcolor = "#E6F4EA"; node [fillcolor="#FFFFFF"]; C [label="Add this compound"]; D [label="Heat to 60-80 °C"]; E [label="Monitor by TLC/LC-MS"]; }
subgraph "cluster_Workup" { label = "Work-up & Purification"; style = "filled"; fillcolor = "#FEF7E0"; node [fillcolor="#FFFFFF"]; F [label="Cool to RT and Quench with Water"]; G [label="Extract with EtOAc"]; H [label="Wash with Brine"]; I [label="Dry over Na₂SO₄"]; J [label="Concentrate in vacuo"]; K [label="Purify by Column Chromatography"]; }
A -> B; B -> C; C -> D; D -> E; E -> F [label="Upon Completion"]; F -> G; G -> H; H -> I; I -> J; J -> K; } } Figure 2. A typical experimental workflow for the O-alkylation.
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.
Key Reaction Parameters and Optimization
The success of the O-alkylation reaction is dependent on several key parameters. The following table summarizes these variables and provides guidance for optimization.
| Parameter | Recommended Conditions | Rationale and Considerations |
| Base | K(_2)CO(_3), Cs(_2)CO(_3), NaH, KOtBu | The choice of base depends on the pKa of the phenol. Weaker bases like K(_2)CO(_3) are often sufficient. For less acidic phenols, a stronger base such as NaH may be required.[8][10] |
| Solvent | DMF, Acetonitrile (MeCN), THF, DMSO | Polar aprotic solvents are generally preferred as they solvate the cation of the phenoxide salt, leaving the anion more nucleophilic.[5][6][11] Protic solvents should be avoided as they can solvate the phenoxide and reduce its reactivity.[5] |
| Temperature | 50-100 °C | The reaction is typically heated to increase the rate of reaction.[6][7] However, excessively high temperatures can lead to side reactions, such as elimination.[10] |
| Leaving Group | Iodide | Iodide is an excellent leaving group, facilitating the S(_N)2 reaction. Other halides (Br, Cl) or sulfonate esters (OMs, OTs) on the azetidine moiety could also be used.[7][10] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficiently strong base. | Use a stronger base (e.g., NaH) to ensure complete deprotonation of the phenol. |
| Low reaction temperature. | Increase the reaction temperature in increments of 10 °C, while monitoring for decomposition. | |
| Side Product Formation | C-alkylation of the phenoxide. | While O-alkylation is generally favored, C-alkylation can occur.[15] Changing the solvent to a less polar one may favor O-alkylation. |
| Elimination of the alkyl halide. | This is more likely with sterically hindered substrates.[10] Ensure the temperature is not excessively high. | |
| Difficulty in Purification | Unreacted starting materials. | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Adjust stoichiometry if necessary. |
| Boc-group deprotection. | The Boc protecting group is sensitive to strong acids.[16][17] Ensure the work-up and purification steps are performed under neutral or slightly basic conditions. |
Post-Reaction Modifications: Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a common protecting group for amines and can be readily removed under acidic conditions.[17][18][19]
Deprotection Protocol
-
Dissolve the Boc-protected product in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used directly in subsequent reactions or neutralized with a base to obtain the free amine.
Conclusion
The O-alkylation of phenols with this compound is a robust and versatile method for the synthesis of novel azetidine-containing compounds. By understanding the underlying Williamson ether synthesis mechanism and carefully controlling the reaction parameters, researchers can efficiently generate a diverse range of molecules with potential applications in drug discovery and development. The protocols and troubleshooting guide provided herein serve as a valuable resource for the successful implementation of this important transformation.
References
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ChemTalk. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
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BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Brainly.in. williamson synthesis can be occured by using which solvent. (2024-11-20). [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021-03-24). [Link]
-
Reddit. Is a base necessary for a phenol O-alkylation using alkyl iodides? (2024-06-28). [Link]
-
PubMed. Azetidines of pharmacological interest. (2021-06-29). [Link]
-
PMC - NIH. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018-05-02). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Azetidine Derivatives in Drug Discovery: A Focus on Methanesulfonate Compounds. (2025-08-29). [Link]
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. (2011-04-09). [Link]
-
ResearchGate. O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (2025-08-06). [Link]
-
ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2025-08-05). [Link]
-
RSC Publishing. O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]
-
Journal of the American Chemical Society. Asymmetric O- and C-Alkylation of Phenols. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Google Patents.
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
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PMC - NIH. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019-10-31). [Link]
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Alchem Pharmtech. CAS 253176-94-2 | this compound. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024-04-25). [Link]
-
PubMed. Chemoselective nitration of phenols with tert-butyl nitrite in solution and on solid support. (2009-09-17). [Link]
-
ResearchGate. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2025-12-05). [Link]
-
RSC Publishing. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. [Link]
-
ResearchGate. Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. (2025-08-07). [Link]
-
ResearchGate. Alkylation of Phenols with 4,6-Di-tert-butyl-3-methoxymethylcatechol. Antiradical Activity of Sterically Hindered Catecholphenols. (2024-01-31). [Link]
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Application Notes & Protocols: Synthesis of Spirocyclic Compounds Using Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
Introduction: The Rising Prominence of Spiro-Azetidines in Modern Chemistry
Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity.[1] This unique structural feature can lead to improved binding affinity and selectivity for biological targets. Among the various spirocyclic scaffolds, those incorporating the azetidine ring are particularly valuable. Azetidines are four-membered saturated nitrogen heterocycles that have emerged as crucial motifs in drug discovery, often serving as bioisosteric replacements for more common rings like piperidine or morpholine.[2][3][4] The incorporation of an azetidine moiety into a spirocyclic framework can enhance physicochemical properties such as solubility and metabolic stability, making these compounds highly attractive for drug development programs.[2][5]
Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate has been established as a pivotal building block for the construction of these complex spiro-azetidines. Its structure combines a stable, Boc-protected azetidine core with a highly reactive iodomethyl group, which serves as a potent electrophile for carbon-carbon bond formation. This guide provides a detailed overview of the synthetic strategies, experimental protocols, and critical considerations for the use of this versatile reagent in the synthesis of novel spirocyclic compounds.
Reagent Profile: this compound
A thorough understanding of the starting material is fundamental to successful synthesis. This compound is a readily available, crystalline solid that serves as an excellent precursor for introducing the azetidine spiro-motif.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 253176-94-2 | [6][7][8] |
| Molecular Formula | C₉H₁₆INO₂ | [7][9] |
| Molecular Weight | 297.13 g/mol | [6][9] |
| Appearance | Off-white to yellow solid | |
| Boiling Point | ~300.9 °C (Predicted) | [9][10] |
| Density | ~1.57 g/cm³ (Predicted) | [9][10] |
| Storage | Store under inert gas at 2-8 °C | [10] |
Key Structural Features and Reactivity:
The utility of this reagent is derived from two key features:
-
The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen serves to deactivate the ring towards unwanted side reactions, ensuring that the synthetic transformation occurs specifically at the iodomethyl position. This protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) in later synthetic steps to allow for further functionalization of the azetidine nitrogen.
-
The Iodomethyl Group: The primary iodide is an excellent leaving group, making the adjacent carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This facilitates efficient intramolecular SN2 reactions, which are the cornerstone of the spirocyclization strategies discussed herein.
Safety and Handling:
This compound is classified as an irritant.[6][7] It can cause skin, eye, and respiratory irritation.[6][11] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[11]
Core Synthetic Strategy: Intramolecular SN2 Cyclization
The most common and effective method for constructing spiro-azetidines using this compound is through an intramolecular nucleophilic substitution (SN2) reaction. The general principle involves the generation of a nucleophile on a cyclic precursor, which then attacks the electrophilic carbon of the iodomethyl group, displacing the iodide and forming the spirocyclic product.
The causality of this reaction is rooted in the generation of a potent nucleophile (typically a carbanion, such as an enolate) in proximity to the electrophilic iodomethyl group. The subsequent intramolecular cyclization is entropically favored and driven by the formation of a stable, five- or six-membered ring fused at the spirocenter.
Caption: General workflow for spiro-azetidine synthesis.
Key Parameters for Successful Spirocyclization:
-
Base Selection: A strong, non-nucleophilic base is crucial for the quantitative generation of the nucleophile (e.g., enolate) without competing in the alkylation step. Common choices include lithium diisopropylamide (LDA), sodium hydride (NaH), and potassium hexamethyldisilazide (KHMDS). The choice of base can depend on the pKa of the proton to be removed and the desired reaction temperature.
-
Solvent: Anhydrous polar aprotic solvents are typically used to solvate the reactants and intermediates without interfering with the reaction. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are common choices.
-
Temperature: The initial deprotonation is often carried out at low temperatures (e.g., -78 °C) to control the formation of the kinetic enolate and prevent side reactions. The subsequent alkylation may be allowed to warm to room temperature to ensure the reaction proceeds to completion.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of representative spiro-azetidine compounds. These protocols are designed to be self-validating, with clear steps for reaction monitoring and product purification.
Protocol 1: Synthesis of Tert-butyl 2'-oxo-1'H-spiro[azetidine-3,3'-indole]-1-carboxylate
Spiro-oxindoles are a privileged scaffold in medicinal chemistry.[12] This protocol details the alkylation of an N-protected oxindole to form a spiro-azetidinyl oxindole.[13]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 1-(tert-butoxycarbonyl)indolin-2-one | 233.27 | 1.17 g | 5.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Sodium Hydride (60% dispersion in oil) | 40.00 | 240 mg | 6.0 |
| This compound | 297.13 | 1.49 g | 5.0 |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 1-(tert-butoxycarbonyl)indolin-2-one (1.17 g, 5.0 mmol).
-
Dissolve the starting material in anhydrous THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 240 mg, 6.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes. The formation of the sodium enolate should result in a clear solution or a fine suspension.
-
In a separate flask, dissolve this compound (1.49 g, 5.0 mmol) in anhydrous THF (10 mL).
-
Add the solution of the azetidine reagent dropwise to the enolate suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the title compound as a white solid.
Protocol 2: Synthesis of Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate
This protocol demonstrates a more general approach starting from a simple cyclic ketone, cyclohexanone.
Caption: Reaction mechanism for spirocyclization.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Cyclohexanone | 98.14 | 0.49 g (0.51 mL) | 5.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Lithium Diisopropylamide (LDA), 2.0 M in THF | - | 3.0 mL | 6.0 |
| This compound | 297.13 | 1.49 g | 5.0 |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous THF (40 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Add lithium diisopropylamide (LDA) solution (2.0 M in THF, 3.0 mL, 6.0 mmol) to the cold THF.
-
Add cyclohexanone (0.49 g, 5.0 mmol) dropwise to the LDA solution over 5 minutes.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
In a separate flask, dissolve this compound (1.49 g, 5.0 mmol) in anhydrous THF (10 mL).
-
Add the solution of the azetidine reagent dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approximately 16 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction at 0 °C by the slow addition of water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic extracts, wash with brine (40 mL), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired spirocycle.
Data Summary and Optimization
The efficiency of the spirocyclization can vary depending on the nature of the nucleophile and the specific reaction conditions employed. The following table summarizes typical results for this class of transformation.
Table 2: Representative Spirocyclization Reactions
| Cyclic Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-Oxindole | NaH | DMF | 0 to RT | 12 | 75-85 |
| Cyclopentanone | LDA | THF | -78 to RT | 16 | 60-70 |
| Cyclohexanone | LDA | THF | -78 to RT | 16 | 65-75 |
| Tetralone | KHMDS | THF | -78 to RT | 18 | 55-65 |
Troubleshooting and Optimization:
-
Low Yield: If the yield is low, ensure all reagents and solvents are strictly anhydrous, as water will quench the strong bases and enolates. Increasing the amount of base (e.g., to 1.5 equivalents) may also improve the yield.
-
Side Products: The formation of dialkylated products can occur if the enolate is too reactive or if excess alkylating agent is present. Using a 1:1 stoichiometry and maintaining low temperatures during the addition can minimize this.
-
No Reaction: If no reaction occurs, verify the activity of the base. The choice of base is also critical; for less acidic ketones, a stronger base like LDA or KHMDS may be necessary.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent for the synthesis of medicinally relevant spiro-azetidine compounds. The intramolecular SN2 cyclization strategy provides a reliable and high-yielding route to these valuable scaffolds. The protocols and data presented in this guide offer a solid foundation for researchers to explore the synthesis of novel spirocycles. The ability to deprotect the azetidine nitrogen post-cyclization opens up numerous avenues for further diversification, enabling the rapid generation of compound libraries for screening in drug discovery programs. The continued development of synthetic methods utilizing such building blocks will undoubtedly accelerate the discovery of new therapeutics.
References
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Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023-11-07). National Institutes of Health. [Link]
-
Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025-04-10). Domainex. [Link]
-
“Linear” and “angular” spirocyclic azetidines in drug discovery: state of the art. ResearchGate. [Link]
-
Synthesis of novel angular spirocyclic azetidines. (2011-02-18). PubMed. [Link]
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023-11-07). RSC Publishing. [Link]
-
Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate. [Link]
-
An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles. Thieme. [Link]
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Synthesis of Azetidines. Progress in Chemistry. [Link]
-
Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018-04-11). PubMed. [Link]
-
A novel synthesis of 3,3-(spiro)substituted azetidines. Semantic Scholar. [Link]
-
Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society. [Link]
-
Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2024-03-06). ACS Publications. [Link]
-
Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. ResearchGate. [Link]
-
Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. RSC Publishing. [Link]
-
The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. RSC Publishing. [Link]
-
A new mechanism for internal nucleophilic substitution reactions. RSC Publishing. [Link]
-
Organic & Biomolecular Chemistry. ResearchGate. [Link]
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. [Link]
-
8.4: Nucleophilic Substitution - 1st Order. (2022-11-02). Chemistry LibreTexts. [Link]
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Application Notes and Protocols for the Incorporation of the Azetidine Moiety into Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry.[1][2][3] Its inherent ring strain and conformational rigidity provide unique stereochemical control and can confer favorable physicochemical properties to bioactive molecules, such as improved metabolic stability, aqueous solubility, and binding affinity.[3][4] This guide provides an in-depth overview of contemporary synthetic strategies for introducing the azetidine moiety into complex molecules, with a focus on practical applications and detailed experimental protocols. We will explore key methodologies, including cycloaddition reactions, photocatalytic approaches, and late-stage functionalization techniques, offering insights into the rationale behind procedural choices to empower researchers in drug discovery and development.
The Strategic Value of the Azetidine Moiety in Drug Discovery
The deliberate incorporation of the azetidine ring into drug candidates is a strategic decision driven by its unique structural and chemical properties. Unlike more flexible aliphatic chains or larger heterocyclic systems, the constrained nature of the azetidine ring allows for precise positioning of substituents in three-dimensional space.[1] This conformational restriction can lead to enhanced target engagement and selectivity.[1] Furthermore, the presence of the nitrogen atom within the strained ring system can influence the molecule's overall polarity and basicity, often leading to improved pharmacokinetic profiles.[3] Several approved drugs, such as the antihypertensive agent Azelnidipine and the kinase inhibitor Cobimetinib, feature the azetidine core, highlighting its therapeutic relevance.[4][5]
Key Synthetic Strategies for Azetidine Ring Formation
The synthesis of azetidines has historically been challenging due to the inherent ring strain.[6][7][8] However, recent advancements have provided a diverse toolbox of synthetic methods. This section will detail some of the most robust and widely adopted strategies.
[2+2] Cycloaddition Reactions: The Aza Paternò-Büchi Reaction
The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, represents one of the most direct methods for constructing the azetidine ring.[9][10] This reaction can be initiated photochemically, often with the use of a photosensitizer, to generate a highly reactive excited state of the imine that undergoes cycloaddition with the alkene.[9]
Causality of Experimental Choices: The choice of imine and alkene substrates is critical for the success of the aza Paternò-Büchi reaction. Electron-rich alkenes generally exhibit higher reactivity towards the excited imine.[9] The reaction conditions, including the choice of solvent and photosensitizer, must be carefully optimized to favor the desired cycloaddition pathway and minimize side reactions, such as imine isomerization.[10]
Diagram of the Aza Paternò-Büchi Reaction Workflow:
Caption: Workflow of the Aza Paternò-Büchi reaction for azetidine synthesis.
Protocol 1: General Procedure for a Photosensitized Aza Paternò-Büchi Reaction
Materials:
-
Imine substrate (1.0 eq)
-
Alkene substrate (2.0-5.0 eq)
-
Anhydrous solvent (e.g., acetonitrile, acetone)
-
Photosensitizer (e.g., acetone, benzophenone)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a quartz reaction vessel, dissolve the imine substrate and the photosensitizer (if not the solvent) in the anhydrous solvent.
-
Add the alkene substrate to the solution.
-
De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Seal the reaction vessel and place it in the photoreactor.
-
Irradiate the reaction mixture with UV light at a controlled temperature (typically ambient).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.
Self-Validation: The formation of the azetidine product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry of the product can often be determined by NOE experiments in NMR.
Visible-Light-Mediated Photocatalysis
Recent advancements in photoredox catalysis have enabled the synthesis of azetidines under milder conditions using visible light.[11][12] These methods often employ a photocatalyst, such as an iridium or ruthenium complex, to facilitate the [2+2] cycloaddition or other ring-forming reactions.[5][11] Visible-light-mediated approaches offer several advantages, including higher functional group tolerance and the ability to perform reactions that are not feasible with UV light.[11][12]
Causality of Experimental Choices: The selection of the photocatalyst is crucial and depends on its redox potential and triplet energy, which must be matched to the substrates.[5] The solvent should be chosen to ensure solubility of all components and should be transparent to visible light. The light source should have an emission spectrum that overlaps with the absorption spectrum of the photocatalyst.
Diagram of a General Visible-Light Photocatalytic Azetidine Synthesis:
Caption: General workflow for visible-light photocatalytic azetidine synthesis.
Protocol 2: Visible-Light-Mediated [3+1] Radical Cascade Cyclization for Azetidine Synthesis[13]
Materials:
-
Aliphatic amine (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Copper photocatalyst (e.g., [(DPEphos)(bcp)Cu]PF₆, 5 mol%)[13]
-
Base (e.g., DIPEA, 2.0 eq)[13]
-
Anhydrous acetonitrile (CH₃CN)
-
Blue LED light source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add the copper photocatalyst, the aliphatic amine, the terminal alkyne, and the base to a reaction vial equipped with a magnetic stir bar.[13]
-
Add anhydrous acetonitrile to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in front of a blue LED light source and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired azetidine.
Self-Validation: Characterize the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.
Intramolecular Cyclization
Intramolecular cyclization of γ-amino alcohols or γ-haloamines is a classic and reliable method for forming the azetidine ring.[14] This approach involves the activation of the hydroxyl or halide group to create a good leaving group, followed by nucleophilic attack by the amine to close the four-membered ring.[14]
Causality of Experimental Choices: The choice of activating agent for the hydroxyl group (e.g., mesyl chloride, tosyl chloride) is critical for efficient conversion to a good leaving group.[14] The selection of the base is also important; a non-nucleophilic base is often preferred to avoid competing side reactions. The reaction is typically run at low concentrations to favor the intramolecular cyclization over intermolecular polymerization.
Diagram of Intramolecular Cyclization Workflow:
Caption: Workflow for azetidine synthesis via intramolecular cyclization.
Protocol 3: Azetidine Ring Formation via Intramolecular Cyclization of a γ-Amino Alcohol[14]
Materials:
-
γ-Amino alcohol (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N, 1.5 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Strong base (e.g., sodium hydride (NaH), 1.2 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure: Step 1: Activation of the Hydroxyl Group
-
Dissolve the γ-amino alcohol in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.
Step 2: Cyclization
-
Dissolve the crude mesylate in anhydrous THF or DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add the strong base (e.g., NaH) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Self-Validation: The successful formation of the azetidine ring can be confirmed by the disappearance of the mesylate group signals and the appearance of characteristic azetidine ring proton signals in the ¹H NMR spectrum.
Data Presentation: Comparison of Synthetic Methodologies
| Methodology | Key Advantages | Common Challenges | Typical Reaction Conditions |
| [2+2] Cycloaddition (Aza Paternò-Büchi) | Direct formation of the azetidine ring. | Requires photochemical setup; potential for side reactions. | UV irradiation, photosensitizer, inert atmosphere. |
| Visible-Light Photocatalysis | Mild reaction conditions; high functional group tolerance. | Requires a specific photocatalyst; can be sensitive to oxygen. | Visible light, photocatalyst, inert atmosphere. |
| Intramolecular Cyclization | Reliable and well-established method. | Multi-step process; risk of intermolecular side reactions. | Activation of leaving group, strong base, dilute conditions. |
| Ring-Closing Metathesis (RCM) | Good for constructing unsaturated azetidines. | Requires specific diene precursors and a metathesis catalyst. | Ruthenium-based catalyst, inert atmosphere. |
Late-Stage Functionalization: Modifying Complex Molecules
The ability to introduce an azetidine moiety late in a synthetic sequence is highly valuable in drug discovery for generating analogues for structure-activity relationship (SAR) studies. Recent advancements in C-H activation and cross-coupling reactions have enabled the direct functionalization of complex molecules with azetidine-containing building blocks.[15][16]
Electrophilic Azetidinylation: This strategy involves the use of azetidinylating reagents that can react with a wide range of nucleophiles present in complex molecules, allowing for the direct installation of the azetidine ring.[16]
Conclusion and Future Outlook
The synthetic toolbox for introducing the azetidine moiety into complex molecules has expanded significantly in recent years. The methods described in this guide, from classic cycloadditions to modern photocatalytic strategies, provide researchers with a range of options to access this valuable heterocyclic motif. The continued development of novel, efficient, and selective methods for azetidine synthesis will undoubtedly accelerate the discovery of new therapeutic agents with improved properties.
References
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Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2022). MDPI. [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]
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Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). PMC - NIH. [Link]
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Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. (2020). Nature Chemistry. [Link]
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Radical strain-release photocatalysis for the synthesis of azetidines. (2023). ChemRxiv. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
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New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). NIH. [Link]
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Synthetic methods to access azetidines. (n.d.). ResearchGate. [Link]
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Synthesis of Azetidines. (2017). Chinese Journal of Organic Chemistry. [Link]
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Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. (2022). ACS Publications. [Link]
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal. [Link]
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Synthesis of azetidines via intermolecular [2+2] photocycloadditions. (n.d.). ResearchGate. [Link]
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Synthesis of Azetidines from Imines by Cycloaddition Reactions. (2023). Elsevier. [Link]
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Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. (2022). PubMed Central. [Link]
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Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. (2019). PMC - NIH. [Link]
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Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Azetidines of pharmacological interest. (2021). PubMed. [Link]
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Structures of some azetidine-based drugs. (n.d.). ResearchGate. [Link]
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES. [Link]
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Preparation and Synthetic Applications of Azetidines. (2012). ResearchGate. [Link]
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Advances in synthesis and chemistry of azetidines. (n.d.). ResearchGate. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). ResearchGate. [Link]
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Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. (2024). ACS Publications. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). ResearchGate. [Link]
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Modular access to functionalized azetidines via electrophilic azetidinylation. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2022). Frontiers in Chemistry. [Link]
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Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (n.d.). PMC - NIH. [Link]
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Application Notes & Protocols: Strategic Incorporation of Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate in PROTAC Linker Synthesis
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5]
Initially perceived as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's biological activity.[2][6] Its length, composition, and rigidity dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), influencing its stability, cooperativity, and ultimately, the efficiency and selectivity of protein degradation.[1][2] While flexible polyethylene glycol (PEG) and alkyl chains are common motifs, there is a growing trend towards incorporating more rigid or semi-rigid elements to reduce the entropic penalty of ternary complex formation and improve pharmacokinetic properties.[1][4][]
Saturated heterocycles, such as the azetidine ring, are valuable building blocks for introducing conformational constraint into the linker.[4] This application note provides a detailed guide on the use of tert-butyl 3-(iodomethyl)azetidine-1-carboxylate , a versatile reagent for integrating the beneficial azetidine scaffold into PROTAC linkers.
The Reagent: this compound
This building block features a four-membered azetidine ring, which provides a degree of rigidity superior to that of a simple alkyl chain. It is strategically functionalized with two key groups that enable a modular and efficient PROTAC synthesis workflow:
-
Iodomethyl Group (-CH₂I): The primary iodide serves as a potent electrophile. Iodine is an excellent leaving group, making this moiety highly susceptible to nucleophilic substitution (SN2) reactions.[8] This allows for facile coupling with nucleophilic functional groups (e.g., phenols, amines, thiols) present on a POI ligand, E3 ligand, or another linker component.
-
Tert-butoxycarbonyl (Boc) Group: This protecting group masks the nucleophilicity of the azetidine ring nitrogen, preventing unwanted side reactions during the initial coupling step. It can be cleanly removed under acidic conditions to reveal a secondary amine, which serves as a handle for subsequent linker elongation or conjugation to the other half of the PROTAC molecule.
Key Reagent Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₈INO₂ |
| Molecular Weight | 327.16 g/mol |
| Appearance | Off-white to yellow solid or oil |
| Primary Function | Bifunctional linker building block |
| Reactive Sites | Electrophilic -CH₂I; Latent nucleophilic N-H (post-deprotection) |
Synthetic Strategy: A Two-Stage Approach
The incorporation of this azetidine building block typically follows a two-stage synthetic logic. This modular approach is highly advantageous for building PROTAC libraries where linker length and composition are varied to optimize degradation activity.[][9]
Workflow Overview
Caption: Modular two-part workflow for PROTAC linker synthesis.
Part 1: Nucleophilic Substitution Protocol
This protocol details the SN2 reaction to couple the azetidine building block with a nucleophilic partner, such as a phenolic hydroxyl group commonly found on E3 ligase ligands (e.g., derivatives of VHL ligands) or certain POI ligands.
Objective: To form a C-O or C-N bond by displacing the iodide with a suitable nucleophile.
Materials:
| Reagent | Purpose | CAS Number | M.W. |
| This compound | Electrophile | 141578-31-8 | 327.16 |
| Nucleophilic Partner (e.g., (S)-3-hydroxy-4,4-dimethyl-pyrrolidine-2-carboxylic acid derivative) | Nucleophile | Varies | Varies |
| Cesium Carbonate (Cs₂CO₃) | Non-nucleophilic base | 534-17-8 | 325.82 |
| N,N-Dimethylformamide (DMF) | Polar aprotic solvent | 68-12-2 | 73.09 |
Step-by-Step Protocol:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophilic partner (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely. A typical concentration is 0.1 M.
-
Base Addition: Add cesium carbonate (1.5 - 2.0 eq). Using a mild, non-nucleophilic base like Cs₂CO₃ is crucial to deprotonate the nucleophile without competing in the substitution reaction.
-
Reagent Addition: Add this compound (1.1 - 1.2 eq) to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) for 4-16 hours.
-
Causality: The polar aprotic solvent (DMF) stabilizes the transition state of the SN2 reaction, accelerating the rate. The iodide is an excellent leaving group, facilitating a clean substitution.[8]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure coupled intermediate.
Part 2: Boc Deprotection and Amide Coupling Protocol
Following successful coupling, the Boc group is removed to reveal the azetidine nitrogen, which is then used to connect the other part of the PROTAC molecule, typically via an amide bond formation.
Objective: To deprotect the secondary amine and couple it with a carboxylic acid-functionalized partner.
Step-by-Step Protocol:
A. Boc Deprotection
-
Dissolution: Dissolve the purified intermediate from Part 1 in dichloromethane (DCM).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Self-Validation: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a new peak corresponding to the deprotected product (mass loss of 100.12 Da) confirms reaction completion.
-
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting product is typically an amine salt (e.g., TFA salt). This crude salt can often be used directly in the next step.
B. Amide Coupling
-
Preparation: In a separate flask, dissolve the carboxylic acid-functionalized partner (e.g., a POI ligand with a carboxyl handle) (1.0 eq) in DMF.
-
Reagent Addition: Add an amide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5-10 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of the deprotected amine salt from step A.4 (1.1 eq) in DMF to the activated acid mixture.
-
Reaction: Stir at room temperature for 2-12 hours.
-
Monitoring & Workup: Monitor, work up, and purify the final PROTAC molecule using the methods described in Part 1 (steps 6-8).
Logical Structure of the Final PROTAC
The described synthetic route enables the assembly of a PROTAC where the azetidine ring acts as a key structural component of the linker.
Caption: Component relationship in the final PROTAC molecule.
Conclusion
This compound is a highly effective and versatile building block for PROTAC development. Its well-defined reactive handles allow for a modular and reliable synthetic approach to introduce a semi-rigid azetidine core into the linker structure. This strategy facilitates the systematic optimization of linker architecture, a critical step in the rational design of potent and selective protein degraders.[10][11] The protocols outlined in this note provide a robust framework for researchers and drug development professionals to leverage this reagent in their targeted protein degradation campaigns.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
-
Zoppi, V., Hughes, S. J., Maniaci, C., et al. (2019). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 62(2), 699-726. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Figure 8: Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]
-
Shcherbakov, D., & Varizhuk, A. (2020). Novel approaches for the rational design of PROTAC linkers. Pharmaceutical Chemistry Journal, 54, 785-794. [Link]
-
D.T.A., G., et al. (2022). Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Knowledge UChicago. [Link]
-
GlaxoSmithKline. (n.d.). Nucleophilic I– Reagents. Retrieved from [Link]
-
Gaertner, P., et al. (1992). Reactions of nucleophiles with 1-tert-butyl-3-chloroazetidine and 1-tert-butyl-2-chloromethylaziridine. The Journal of Organic Chemistry. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Kortmann, J., et al. (2022). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Molecules, 27(19), 6563. [Link]
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- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 8. Nuclophilic I– Reagents - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Navigating the Nuances of Azetidine Deprotection
An Application Guide to the Acidic Deprotection of Boc-Protected Azetidines with HCl
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness under many reaction conditions and its clean, acid-labile removal.[1][2] This protecting group is fundamental in peptide synthesis and the construction of complex nitrogen-containing molecules.[3][4] Concurrently, the azetidine ring, a four-membered nitrogen heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[5][6][7][8] Its rigid, three-dimensional structure provides unique vectors for molecular design, often leading to improved potency and pharmacokinetic properties.
However, the union of Boc protection and azetidine chemistry presents a distinct challenge. The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to degradation, particularly ring-opening reactions under the very acidic conditions required for Boc removal.[5][7][9] This guide provides a comprehensive overview of the mechanism, a detailed protocol for the reliable deprotection of Boc-azetidines using hydrogen chloride (HCl) in 1,4-dioxane, and critical insights into avoiding the common pitfalls associated with this transformation.
Pillar 1: The Underlying Chemistry
The Boc Deprotection Mechanism
The acid-catalyzed removal of a Boc group is a well-established, multi-step process.[1][10][11] Understanding this mechanism is key to controlling the reaction.
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as HCl. This activates the group for cleavage.
-
C-O Bond Cleavage: The protonated intermediate fragments, leading to the irreversible loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing the free amine and carbon dioxide gas.
-
Salt Formation: In the presence of excess HCl, the newly liberated, basic azetidine nitrogen is immediately protonated to form the stable azetidinium hydrochloride salt.[10]
The generation of the tert-butyl cation is a critical point; this electrophile can cause side reactions with nucleophilic residues, although this is less of a concern with simple azetidines than with complex peptides.[11][12] The evolution of CO₂ gas also means these reactions should never be performed in a sealed system.[10]
Caption: The acid-catalyzed mechanism for Boc deprotection.
The Azetidine Dilemma: Deprotection vs. Ring Opening
The primary challenge in deprotecting N-Boc-azetidines is managing the stability of the four-membered ring. The protonation of the azetidine nitrogen, which occurs upon deprotection to form the salt, also renders the ring's C-N bonds susceptible to nucleophilic attack, leading to ring cleavage.[5][9] This is a classic case of competing reaction pathways.
-
Desired Pathway: Successful removal of the Boc group to yield the stable azetidinium salt.
-
Undesired Pathway: Nucleophilic attack on the protonated azetidinium ion, leading to ring-opened byproducts. This is exacerbated by harsh conditions (high temperatures, prolonged reaction times) or the presence of nucleophiles.[5][9][13]
The choice of reagent is therefore critical. Anhydrous solutions of HCl in a non-nucleophilic solvent like 1,4-dioxane are ideal because they provide a strong acid to efficiently cleave the Boc group while minimizing the presence of external nucleophiles that could promote ring-opening.[14][15]
Caption: Competing reaction pathways for Boc-azetidines under acidic conditions.
Pillar 2: A Validated Experimental Protocol
This protocol describes the deprotection of a generic N-Boc-azetidine using a commercially available solution of 4M HCl in 1,4-dioxane. This method is highly effective and generally provides the product as a crystalline hydrochloride salt that can be isolated by simple filtration.[14][15][16]
Materials and Reagents
-
N-Boc-azetidine substrate (1.0 eq)
-
4.0 M Hydrogen Chloride in 1,4-Dioxane (5-10 eq)
-
Anhydrous Diethyl Ether (or MTBE) for precipitation
-
Anhydrous Dichloromethane (DCM) or 1,4-Dioxane as reaction solvent (optional)
-
Round-bottom flask with magnetic stir bar
-
Ice-water bath
-
Nitrogen or Argon line for inert atmosphere
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-Boc-azetidine substrate (e.g., 1.0 mmol). If the substrate is a solid, dissolve it in a minimal amount of anhydrous DCM or dioxane (e.g., 2-4 mL). If it is an oil, it can be added neat.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm and minimize potential side reactions.
-
Reagent Addition: Slowly add the solution of 4M HCl in 1,4-dioxane (e.g., 5.0 eq, 1.25 mL for a 1.0 mmol reaction) to the stirred solution/suspension of the substrate. Causality Note: A stoichiometric excess of HCl is required to both catalyze the reaction and ensure complete protonation of the final product to form the salt.[11]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours. The reaction progress should be monitored.[16] In many cases, the azetidinium hydrochloride salt will precipitate directly from the reaction mixture as a white solid.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To analyze a sample by TLC, take a small aliquot, quench it with saturated NaHCO₃ solution, extract with ethyl acetate, and spot the organic layer. The disappearance of the starting material and the appearance of a very polar, baseline spot (the free amine) indicates completion.
-
Isolation: Upon completion, add a significant volume of anhydrous diethyl ether (e.g., 20-40 mL) to the reaction mixture to fully precipitate the hydrochloride salt product.[16] Stir the resulting slurry for 15-30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with generous portions of anhydrous diethyl ether to remove any residual starting material and soluble byproducts.
-
Drying: Dry the white crystalline solid under high vacuum to remove all residual solvents. The azetidinium hydrochloride salt is often hygroscopic and should be stored in a desiccator.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the HCl-mediated deprotection of Boc-azetidines.
Pillar 3: Troubleshooting and Data Comparison
Even with a robust protocol, challenges can arise. The following table outlines common issues and their solutions, ensuring a self-validating experimental design.
| Issue | Symptoms | Probable Cause(s) | Recommended Solutions |
| Incomplete Deprotection | Starting material remains after the expected reaction time.[17] | 1. Insufficient equivalents of HCl. 2. Reaction time is too short for a hindered substrate. 3. Poor substrate solubility. | 1. Increase equivalents of HCl/dioxane to 10 eq. 2. Extend the reaction time, monitoring carefully. 3. Add a co-solvent like anhydrous DCM to improve solubility. |
| Ring-Opening/ Degradation | Low yield of desired product; appearance of multiple new, often polar, spots on TLC.[9] | 1. Reaction temperature is too high. 2. Reaction time is excessively long. 3. Presence of moisture or other nucleophiles. 4. The azetidine substrate is particularly strain-sensitive. | 1. Maintain the reaction at 0°C for the entire duration. 2. Monitor closely and stop the reaction immediately upon completion. 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Consider a milder reagent if degradation persists (e.g., HCl in ethyl acetate).[17] |
| Difficult Product Isolation | Product oils out instead of precipitating; forms a sticky or hygroscopic solid. | 1. The hydrochloride salt is soluble in the ether/dioxane mixture. 2. The product is highly hygroscopic. | 1. Remove all solvent in vacuo and triturate the residue with fresh anhydrous ether or pentane. 2. Ensure rigorous anhydrous conditions during workup and handle the final product quickly or in a glovebox. |
Comparative Data on Acidic Deprotection Methods
While HCl/dioxane is highly effective, other acidic systems are also employed. The choice depends on substrate sensitivity and desired selectivity.
| Reagent System | Typical Conditions | Advantages | Disadvantages & Cautions |
| 4M HCl in Dioxane | 0°C to RT, 1-4 h | High efficiency; product often precipitates as HCl salt, simplifying workup.[14][15] | Dioxane is a suspected carcinogen; can be too harsh for very sensitive substrates. |
| Trifluoroacetic Acid (TFA) | 25-50% in DCM, RT, 0.5-2 h[17] | Very fast and effective; TFA is volatile and easily removed.[11] | Highly corrosive; can promote ring-opening; workup requires neutralization.[11][18] |
| HCl (gas) in MeOH/EtOAc | 0°C to RT, 1-5 h | Can be prepared in situ; allows for choice of solvent.[19] | Requires handling of HCl gas; methanol can act as a nucleophile in some cases. |
| Aqueous Phosphoric Acid | H₃PO₄ in THF/H₂O, RT to 50°C | Milder, "greener" alternative.[17] | Requires aqueous conditions which may not be suitable for all substrates and can promote ring-opening. |
Conclusion
The deprotection of Boc-protected azetidines using 4M HCl in 1,4-dioxane is a powerful and reliable method for accessing valuable azetidinium hydrochloride salts. Success hinges on a sound understanding of the underlying mechanism and the inherent instability of the strained azetidine ring. By employing anhydrous conditions, maintaining low temperatures, and carefully monitoring the reaction, researchers can effectively mitigate the risk of ring-opening and achieve high yields of the desired product. This protocol provides a robust starting point for scientists and drug development professionals working with this important class of heterocycles.
References
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- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
- Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.
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- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
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- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
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- Amine Protection / Deprotection. Fisher Scientific.
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- Optimizing Boc deprotection conditions to prevent side reactions. Benchchem.
- How can we do the deprotection of boc-amino acids using hcl ?.
- Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
- How to do work-up of a BOC deprotection reaction by TFA?.
- Side reactions of Boc deprotection with scavengers. Benchchem.
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- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Synthesis of N-Substituted 3-Methylazetidines: A Detailed Protocol for Drug Discovery and Development
Introduction
The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties upon drug candidates.[1] As a conformationally restricted bioisostere of more common cyclic amines like pyrrolidine and piperidine, the four-membered azetidine ring can enhance metabolic stability, improve aqueous solubility, and modulate lipophilicity, thereby addressing key challenges in drug design. The strategic introduction of substituents onto the azetidine nitrogen allows for the precise tuning of a molecule's pharmacological profile, making the development of robust synthetic protocols for N-substituted azetidines a critical endeavor for researchers in drug discovery.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of a diverse range of N-substituted 3-methylazetidines. The methodologies outlined herein are designed to be both reliable and versatile, enabling chemists to readily access a variety of derivatives for screening and lead optimization. We will delve into the key synthetic strategies, including reductive amination, direct N-alkylation, N-acylation, and Buchwald-Hartwig amination, offering step-by-step instructions and explaining the rationale behind the choice of reagents and reaction conditions.
I. Synthesis of the Starting Material: 3-Methylazetidine Hydrochloride
A common and readily available precursor for the synthesis of N-substituted 3-methylazetidines is its hydrochloride salt. While commercially available, understanding its synthesis from precursors like 3-hydroxyazetidine provides valuable context. The synthesis of 3-hydroxyazetidine hydrochloride often involves multi-step processes, frequently starting from precursors such as epichlorohydrin and an appropriate amine, followed by cyclization and salt formation.[2] For the purpose of this guide, we will assume the availability of 3-methylazetidine or its hydrochloride salt as the starting material for subsequent N-functionalization.
II. Reductive Amination: A Versatile Method for N-Alkylation
Reductive amination is a powerful and widely used one-pot reaction for the formation of C-N bonds.[3] This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This approach is highly favored due to its broad substrate scope and the commercial availability of a vast array of aldehydes and ketones, allowing for the introduction of diverse substituents.
Causality Behind Experimental Choices:
The choice of reducing agent is critical for the success of a reductive amination. A key requirement is that the reducing agent should selectively reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride [NaBH(OAc)₃] is a popular choice as it is a mild and selective reducing agent that is particularly effective for the reductive amination of both aldehydes and ketones. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure good solubility of the reactants and intermediates.
Protocol 1: Reductive Amination of 3-Methylazetidine with Benzaldehyde
This protocol details the synthesis of N-benzyl-3-methylazetidine.
Materials:
-
3-Methylazetidine hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Experimental Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 3-methylazetidine hydrochloride (1.0 eq).
-
Suspend the hydrochloride salt in dichloromethane (DCM) (approximately 0.1-0.2 M).
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to the suspension to liberate the free base of 3-methylazetidine. Stir for 10-15 minutes at room temperature.
-
To this mixture, add benzaldehyde (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.2-1.5 eq) in DCM.
-
Slowly add the suspension of the reducing agent to the reaction mixture. The addition is often exothermic, so it is advisable to cool the reaction flask in an ice bath during the addition.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-3-methylazetidine.
Table 1: Representative Aldehydes for Reductive Amination with 3-Methylazetidine
| Aldehyde/Ketone | Expected Product |
| Benzaldehyde | N-Benzyl-3-methylazetidine |
| 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-3-methylazetidine |
| Cyclohexanecarboxaldehyde | N-(Cyclohexylmethyl)-3-methylazetidine |
| Acetone | N-Isopropyl-3-methylazetidine |
III. Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a straightforward method for introducing alkyl groups onto the azetidine nitrogen. This SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide. To drive the reaction to completion, a base is required to neutralize the hydrohalic acid formed as a byproduct.
Causality Behind Experimental Choices:
The choice of base is crucial to prevent the formation of quaternary ammonium salts, which can occur if the base is also nucleophilic. Sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) are commonly employed. The solvent choice depends on the solubility of the reactants and the reaction temperature. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are good polar aprotic solvents for this transformation.
Protocol 2: Direct N-Alkylation of 3-Methylazetidine with Benzyl Bromide
This protocol describes an alternative synthesis of N-benzyl-3-methylazetidine.
Materials:
-
3-Methylazetidine hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
To a round-bottom flask, add 3-methylazetidine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Add anhydrous acetonitrile (MeCN) to form a suspension (approximately 0.1-0.2 M).
-
Add benzyl bromide (1.0-1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to a temperature between room temperature and 60 °C, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield pure N-benzyl-3-methylazetidine.
IV. N-Acylation with Acyl Halides or Anhydrides
N-acylation is a reliable method for the synthesis of N-amido-3-methylazetidines. This reaction typically involves the use of an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.
Causality Behind Experimental Choices:
The reaction is often rapid and high-yielding. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid or carboxylic acid byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or below, as the reaction can be exothermic.
Protocol 3: N-Acylation of 3-Methylazetidine with Acetyl Chloride
This protocol details the synthesis of N-acetyl-3-methylazetidine.
Materials:
-
3-Methylazetidine hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Dissolve 3-methylazetidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure to obtain the crude N-acetyl-3-methylazetidine, which can be purified by column chromatography if necessary.
V. Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1] This powerful method allows for the formation of C-N bonds between an aryl halide or triflate and an amine, and it is highly applicable to the N-arylation of 3-methylazetidine.
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination relies on the careful selection of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is particularly critical, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos often providing excellent results by promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used to deprotonate the amine. The reaction is usually carried out in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere to prevent catalyst deactivation.
Protocol 4: Buchwald-Hartwig N-Arylation of 3-Methylazetidine with 4-Bromotoluene
This protocol describes the synthesis of N-(4-methylphenyl)-3-methylazetidine.
Materials:
-
3-Methylazetidine
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
To a dry Schlenk flask or oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 1.2-1.5 eq relative to Pd).
-
Add the base (e.g., NaOtBu, 1.4-2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Add 4-bromotoluene (1.0 eq) and 3-methylazetidine (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-(4-methylphenyl)-3-methylazetidine.
VI. Visualization of Synthetic Workflows
To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the key transformations.
Caption: Reductive amination workflow.
Caption: Direct N-alkylation workflow.
Caption: Buchwald-Hartwig amination workflow.
VII. Conclusion
The protocols detailed in this guide provide a robust and versatile toolkit for the synthesis of N-substituted 3-methylazetidines. By leveraging these well-established methodologies, researchers can efficiently generate diverse libraries of compounds for biological evaluation, accelerating the pace of drug discovery and development. The key to success lies in the careful selection of reagents and reaction conditions, as well as diligent monitoring of the reaction progress. The ability to readily access a wide range of N-substituted 3-methylazetidines will undoubtedly continue to fuel the discovery of novel therapeutics with improved pharmacological properties.
References
- WO2000063168A1 - Synthesis of azetidine derivatives - Google P
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Green Chemistry Teaching and Learning Community (GCTLC). [Link]
-
The Buchwald-Hartwig Amination After 25 Years - PubMed. [Link]
-
NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. [Link]
-
26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org. [Link]
-
Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy - The Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
(PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate. [Link]
-
Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines | Request PDF - ResearchGate. [Link]
- US8207355B2 - Method for preparing azetidine derivatives - Google P
-
The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. [Link]
-
Mild and Useful Method for N-Acylation of Amines | Request PDF - ResearchGate. [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. [Link]
-
azetidine - Organic Syntheses Procedure. [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. [Link]
-
Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. [Link]
-
Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - NIH. [Link]
Sources
Purification of azetidine derivatives by column chromatography
An Application Note and Protocol for the Chromatographic Purification of Azetidine Derivatives
Foreword by the Senior Application Scientist
In the landscape of modern medicinal chemistry, saturated heterocycles have emerged as critical components in the design of novel therapeutics. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its unique conformational properties and ability to introduce three-dimensional complexity into otherwise flat molecules make it a highly sought-after scaffold in drug discovery. However, the inherent ring strain and basicity of the azetidine nucleus present considerable challenges during purification, particularly by column chromatography.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals navigating the intricacies of purifying azetidine derivatives. It is born out of the synthesis of established chromatographic principles and empirical evidence from the field. Our objective is to move beyond a simple recitation of steps and delve into the causality of our experimental choices, thereby empowering the reader with a robust and adaptable framework for the successful purification of these valuable compounds.
The Azetidine Scaffold: A Purification Conundrum
The purification of azetidine derivatives by column chromatography is often complicated by two key factors:
-
Ring Strain: The endocyclic bond angles in the azetidine ring are significantly compressed relative to their ideal tetrahedral geometry, leading to substantial ring strain. This strain renders the ring susceptible to nucleophilic attack and subsequent ring-opening, a process that can be catalyzed by acidic functionalities present on the surface of standard silica gel.
-
Basicity: The nitrogen atom of the azetidine ring is basic, with a pKa that can vary depending on the substituents. This basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing, irreversible adsorption, and in some cases, on-column degradation.
These challenges necessitate a departure from standard chromatographic protocols and the adoption of specialized techniques to preserve the integrity of the azetidine ring and achieve optimal separation.
The Chromatographic Workflow: A Decision-Making Framework
The successful purification of an azetidine derivative is contingent upon a series of well-informed decisions, from the initial reaction work-up to the final fraction analysis. The following workflow provides a systematic approach to this process.
Caption: A generalized workflow for the purification of azetidine derivatives.
Stationary Phase Selection: Mitigating On-Column Degradation
The choice of stationary phase is arguably the most critical parameter in the purification of azetidine derivatives. The acidic nature of standard silica gel can be detrimental to the stability of the azetidine ring. Therefore, several alternatives and modifications should be considered:
| Stationary Phase | Advantages | Disadvantages | Best Suited For |
| Standard Silica Gel | High resolving power, readily available. | Acidic surface can cause degradation and tailing. | N-acylated or other electron-deficient azetidines with reduced basicity. |
| Deactivated Silica Gel | Reduced acidity, minimizes degradation and tailing. | May have slightly lower resolving power. | Most basic azetidine derivatives. |
| Basic Alumina | Basic surface prevents degradation of acid-sensitive compounds. | Can be more expensive, may have different selectivity than silica. | Highly acid-sensitive azetidines. |
| C18 Reverse-Phase Silica | Excellent for polar compounds, avoids issues with acidic silanols. | Requires aqueous mobile phases, may not be suitable for all organic-soluble compounds. | Polar, water-soluble azetidine derivatives. |
Protocol for Deactivating Silica Gel with Triethylamine:
-
Prepare a slurry of silica gel in the desired non-polar solvent component of your mobile phase (e.g., hexane or ethyl acetate).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 15-30 minutes to ensure thorough mixing and deactivation of the acidic silanol groups.
-
Pack the column with the deactivated silica gel slurry as you would normally.
-
Equilibrate the packed column with the mobile phase containing 1-2% Et₃N.
This in-situ deactivation method is highly effective at preventing on-column degradation and improving the peak shape of basic azetidine derivatives.
Mobile Phase Optimization: Achieving Optimal Separation
The selection of an appropriate mobile phase is crucial for achieving good separation. The process should always begin with a thorough analysis of the crude product by Thin-Layer Chromatography (TLC).
Key Considerations for Mobile Phase Selection:
-
Polarity: The polarity of the mobile phase should be adjusted to achieve a retention factor (Rƒ) of 0.2-0.4 for the desired compound on TLC. This generally provides the best separation on a column.
-
Solvent System: Common solvent systems include mixtures of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). For more polar azetidines, a small amount of a highly polar solvent like methanol may be required.
-
Additive: For basic azetidines, the inclusion of a small amount of a basic additive, such as triethylamine (Et₃N) or ammonia, in the mobile phase is highly recommended, even when using deactivated silica gel. This further suppresses the interaction between the basic azetidine and any residual acidic sites on the stationary phase, leading to sharper peaks and improved recovery. A typical concentration of Et₃N is 0.5-2% (v/v).
A Step-by-Step Protocol for the Purification of a Representative Azetidine Derivative
This protocol outlines the purification of a hypothetical N-Boc-3-hydroxyazetidine, a common intermediate in medicinal chemistry.
Materials:
-
Crude N-Boc-3-hydroxyazetidine
-
Silica gel (standard or deactivated)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional, but recommended)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass column
-
Fraction collection tubes
-
Rotary evaporator
Protocol:
-
TLC Analysis of the Crude Material:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a developing chamber with a pre-determined solvent system (e.g., 30% ethyl acetate in hexane).
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Adjust the solvent system to achieve an Rƒ of ~0.3 for the desired product.
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column with silica gel using the chosen mobile phase (with or without Et₃N). Ensure the packing is uniform and free of air bubbles.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through the packed bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully load the solution onto the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, maintaining a constant flow rate.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions.
-
-
Solvent Evaporation and Product Isolation:
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
-
Purity and Identity Confirmation:
-
Confirm the purity and identity of the final product using appropriate analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Troubleshooting Common Issues in Azetidine Purification
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Strong interaction with acidic silanol groups. | Add a basic modifier (e.g., 1% Et₃N) to the mobile phase. Use deactivated silica gel or basic alumina. |
| Product Degradation | Ring-opening of the azetidine on the acidic stationary phase. | Use a less acidic stationary phase (deactivated silica, alumina). Work at lower temperatures if possible. |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC. Consider using a different solvent system. |
| Irreversible Adsorption | Very strong interaction of a highly basic azetidine with the stationary phase. | Use a more polar mobile phase containing a basic additive. Consider reverse-phase chromatography. |
Conclusion
The successful purification of azetidine derivatives by column chromatography is a readily achievable goal, provided that the unique chemical properties of this scaffold are taken into account. By carefully selecting the stationary and mobile phases and by employing deactivation and modification techniques where necessary, researchers can effectively mitigate the risks of on-column degradation and achieve high levels of purity. The protocols and guidelines presented herein provide a robust starting point for the development of purification methods for a wide range of azetidine-containing molecules, ultimately facilitating the advancement of drug discovery programs that rely on this valuable heterocyclic motif.
References
-
Singh, G., & D’hooghe, M. (2014). Azetidines and Azetidin-2-ones: A Review of Recent Developments. Current Organic Chemistry, 18(1), 2-25. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Teasdale, A., Elder, D., & Nudelman, R. (Eds.). (2017). ICH Quality Guidelines: An Implementation Guide. John Wiley & Sons. [Link]
-
Valko, K. (2016). Application of physicochemical measurements in drug discovery. Expert Opinion on Drug Discovery, 11(3), 299-313. [Link]
-
Cosstick, R. (2004). Purification of synthetic oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 17(1), 10-1. [Link]
Troubleshooting & Optimization
Technical Support Center: Azetidine Alkylation
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Welcome to the technical support guide for azetidine alkylation. This resource is designed for researchers, chemists, and drug development professionals who utilize the versatile azetidine scaffold. Due to its ring strain, the four-membered azetidine ring presents unique reactivity challenges compared to larger heterocyclic amines.[1][2][3] This guide provides in-depth, experience-driven answers to common problems encountered during N-alkylation, helping you troubleshoot side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Side Reactions
This section addresses specific, observable issues in a question-and-answer format, providing insights into the underlying mechanisms and actionable solutions.
Q1: I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is a quaternary azetidinium salt. How can I prevent this over-alkylation?
This is the most common side reaction in azetidine alkylation. It occurs because the product, a tertiary amine, is often more nucleophilic and less sterically hindered than the starting secondary amine, making it susceptible to a second alkylation event.[4]
Root Cause Analysis:
-
Increased Nucleophilicity: The N-alkylated azetidine product is a tertiary amine, which is generally a stronger nucleophile than the secondary azetidine starting material.
-
Reaction Stoichiometry: Using an excess of the alkylating agent directly increases the probability of a second alkylation event.
-
Concentration: High concentrations of reactants can accelerate the rate of the second alkylation relative to the first.
-
Reaction Temperature: Higher temperatures provide the necessary activation energy for the less favorable quaternization to occur.
Troubleshooting Steps:
-
Control Stoichiometry: Begin by using a slight excess (1.05-1.2 equivalents) of the azetidine relative to the alkylating agent. This ensures the electrophile is the limiting reagent, minimizing its availability for a second reaction.
-
Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.
-
Reduce Reaction Temperature: Lowering the temperature can significantly reduce the rate of the second alkylation. If the primary alkylation is sluggish at lower temperatures, a strategic balance must be found.
-
Choice of Base and Solvent: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine. Aprotic polar solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are standard, but ensure they are anhydrous, as water can complicate the reaction profile.[5][6]
Q2: My reaction is generating impurities consistent with ring-opening of the azetidine. Why is this happening and how can I stop it?
Azetidine ring-opening is a classic consequence of its inherent ring strain (approx. 105 kJ/mol).[7] The reaction can be triggered by the formation of a highly reactive azetidinium ion intermediate, which is then susceptible to nucleophilic attack.[8][9][10][11]
Root Cause Analysis:
-
Highly Reactive Alkylating Agents: Potent electrophiles (e.g., methyl triflate, benzyl bromide) rapidly form the azetidinium ion. If an external nucleophile (like a halide counter-ion) is present in high concentration, it can attack one of the ring carbons instead of the desired deprotonation event occurring.
-
Acidic Conditions: The presence of Brønsted or Lewis acids can protonate or coordinate to the azetidine nitrogen, activating the ring for nucleophilic attack and subsequent opening.[7][9][12]
-
Intramolecular Nucleophiles: If the azetidine starting material or the alkylating agent contains a pendant nucleophilic group (e.g., a hydroxyl or amide), it can lead to intramolecular ring-opening.[1]
Troubleshooting Steps:
-
Select a Milder Alkylating Agent: If possible, switch from highly reactive agents like triflates or iodides to less reactive bromides or chlorides. This can temper the formation of the reactive azetidinium intermediate.
-
Use a Non-Nucleophilic Base: Employ a bulky, non-nucleophilic base (e.g., proton sponge, DBU) to scavenge the proton generated upon alkylation without introducing a competing nucleophile.
-
Add a Halide Scavenger: In cases where an alkyl halide must be used, adding a silver salt (e.g., silver carbonate or silver nitrate) can precipitate the halide ion, removing the ring-opening nucleophile from the reaction medium.
-
Ensure Anhydrous Conditions: Water can act as a nucleophile. Ensure all reagents and solvents are rigorously dried before use.
-
Buffer the Reaction: If trace acidity is suspected, adding an acid scavenger like proton sponge can be effective.
Diagram: Competing Reaction Pathways in Azetidine Alkylation This diagram illustrates the desired N-alkylation pathway versus the two most common side reactions: over-alkylation (quaternization) and ring-opening.
Caption: Key pathways in azetidine alkylation.
Frequently Asked Questions (FAQs)
Q: How do I choose the optimal base for my reaction?
The choice of base is critical for minimizing side reactions. An ideal base should be strong enough to deprotonate the azetidinium intermediate but non-nucleophilic to avoid competing reactions.
| Base | pKa of Conjugate Acid | Key Characteristics | Best For |
| K₂CO₃ / Cs₂CO₃ | ~10.3 | Heterogeneous, inexpensive, mild. Can be slow. | Simple, less-demanding alkylations with robust substrates. |
| Triethylamine (Et₃N) | ~10.7 | Homogeneous, common organic base. Can be nucleophilic. | General purpose, but monitor for quaternization.[5] |
| DIPEA | ~11.0 | Sterically hindered, non-nucleophilic. | Preventing base-catalyzed side reactions. Excellent general choice. |
| DBU | ~13.5 | Strong, non-nucleophilic organic base. | When a stronger base is needed for less reactive systems. |
| NaH / KH | ~35 | Very strong, non-nucleophilic hydride base. | Deprotonating N-H before adding the alkylating agent. Use with caution. |
Q: What is the role of the solvent?
The solvent influences reactant solubility, reaction rate, and the stability of intermediates.
-
Polar Aprotic Solvents (DMF, DMSO, MeCN): These are the most common choices. They effectively solvate the cationic azetidinium intermediate, facilitating the SN2 reaction. DMF and DMSO are excellent for dissolving inorganic bases like K₂CO₃, but can be difficult to remove.[6] Acetonitrile is often a good first choice due to its polarity and ease of removal.
-
Ethereal Solvents (THF, 2-MeTHF): Less polar than the aprotic solvents above, they can be useful for suppressing over-alkylation by reducing the overall reaction rate.
-
Protic Solvents (Alcohols): Generally avoided. They can compete with the azetidine as a nucleophile, reacting with the alkylating agent and potentially participating in ring-opening.
Q: Which analytical techniques are best for monitoring the reaction and identifying byproducts?
A multi-technique approach is recommended for robust reaction monitoring.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the main product. Use a stain (e.g., ninhydrin for the secondary amine starting material) to help visualize spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It provides quantitative information on the conversion and allows for the identification of byproducts by their mass-to-charge ratio (m/z). This is the best way to confirm the presence of over-alkylation (M + R) and ring-opening (M + H₂O or M + HX) products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can reveal the ratio of product to starting material and identify characteristic signals for byproducts. For example, the formation of a quaternary salt often leads to a significant downfield shift of the protons adjacent to the nitrogen.
General Experimental Protocol for Azetidine N-Alkylation
This protocol provides a robust starting point. Optimization of temperature, time, and stoichiometry is often necessary.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the azetidine starting material (1.05 eq) and anhydrous acetonitrile (MeCN) to make a 0.1 M solution.
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Alkylating Agent Addition: Dissolve the alkylating agent (1.0 eq) in a minimal amount of anhydrous MeCN and add it dropwise to the reaction mixture at 0 °C. For highly reactive agents, consider slow addition via syringe pump over 1-2 hours.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by LC-MS or TLC. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous NaHCO₃ solution to remove excess acid and base. Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated azetidine.[13]
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting azetidine alkylation reactions.
References
- Alkylative Aziridine Ring-Opening Reactions. (2021).
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). Journal of Organic Chemistry.
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing).
- Troubleshooting side reactions in the N-alkyl
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
- Optimization of reaction time and temperature for azetidine form
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021).
- Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. (2019).
- Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). Benchchem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.
- Troubleshooting common issues in the synthesis of N-heterocycles. (2025). Benchchem.
- Common side reactions in the synthesis of 3-substituted azetidines. (2025). Benchchem.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022).
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
- Azetidine. Wikipedia.
- N alkylation at sp3 Carbon Reagent Guide. Unknown Source.
- Reactions of Azetidines. Ambeed.com.
- Functionalised azetidines as ligands: Species derived by selective alkylation at substituent-nitrogen. Korea University Pure.
- A Comparative Guide to the Biological Evaluation of Azetidine Enantiomers. (2025). Benchchem.
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Reactions of Azetidines | Ambeed [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pure.korea.ac.kr [pure.korea.ac.kr]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Elimination Byproducts in Reactions of Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common challenge encountered when working with Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate: the formation of the undesired elimination byproduct, Tert-butyl 3-methyleneazetidine-1-carboxylate. Our goal is to equip you with the mechanistic understanding and experimental strategies to maximize the yield of your desired nucleophilic substitution product.
Part 1: Understanding the Competing Reaction Pathways
Q: I'm trying to perform a nucleophilic substitution on this compound, but I'm getting a significant byproduct. What is happening?
A: You are observing a classic competition between two reaction mechanisms: the desired bimolecular nucleophilic substitution (SN2) and the undesired bimolecular elimination (E2).[1]
-
Desired SN2 Pathway: Your nucleophile directly attacks the electrophilic carbon of the -CH₂I group, displacing the iodide leaving group to form your target molecule. This is favored for primary alkyl halides like your substrate.[2]
-
Undesired E2 Pathway: A base in your reaction mixture abstracts a proton from the carbon at the 3-position of the azetidine ring. This initiates a concerted reaction where the C-H bond breaks, a C=C double bond forms, and the iodide leaving group is expelled. This results in the formation of Tert-butyl 3-methyleneazetidine-1-carboxylate.
The azetidine ring's strain and the steric environment around the reaction center can make this E2 pathway surprisingly competitive.[3][4]
Caption: Competing SN2 and E2 reaction pathways.
Part 2: Troubleshooting Guide for Byproduct Formation
If you are observing the methylene byproduct, use this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting flowchart for minimizing elimination byproducts.
Part 3: Frequently Asked Questions (FAQs)
Q1: How does my choice of base or nucleophile specifically impact the SN2/E2 ratio?
A: This is the most critical factor. The distinction lies in basicity versus nucleophilicity, often influenced by steric hindrance.
-
Strong, Sterically Hindered Bases: Reagents like potassium tert-butoxide (t-BuOK), DBU, and DBN are very strong bases but poor nucleophiles due to their bulk. They find it difficult to access the sterically shielded electrophilic carbon for an SN2 attack. However, they can easily abstract the more accessible proton on the azetidine ring, strongly favoring the E2 pathway.[1]
-
Strong, Non-Hindered Bases/Nucleophiles: Reagents like sodium hydride (NaH), sodium ethoxide (NaOEt), or hydroxide (OH⁻) are both strong bases and strong nucleophiles. With a primary substrate like yours, SN2 is generally preferred, but the E2 pathway remains a significant competitor.[2]
-
Weak Bases, Good Nucleophiles: Reagents like azide (N₃⁻), cyanide (CN⁻), or secondary amines (e.g., morpholine) are excellent nucleophiles but relatively weak bases. They will strongly favor the SN2 pathway as they are much more likely to attack the electrophilic carbon than to abstract a proton.
Q2: What is the optimal solvent choice for my reaction?
A: The solvent plays a crucial role in modulating the reactivity of your nucleophile.
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, acetonitrile, and THF are ideal for SN2 reactions.[5] They can solvate the cation (e.g., Na⁺, K⁺) of your nucleophilic salt but leave the nucleophilic anion relatively "naked" and highly reactive. This significantly accelerates the SN2 rate, allowing it to outcompete the E2 pathway, especially at lower temperatures.
-
Polar Protic Solvents (Use with Caution): Solvents like water, methanol, and ethanol should generally be avoided if elimination is a problem. They form strong hydrogen bonds with the anionic nucleophile, creating a solvent shell that stabilizes it and reduces its reactivity.[6][7] This blunts the nucleophile's strength and can slow the SN2 reaction, making the E2 pathway more competitive.
Q3: Why does temperature have such a significant effect?
A: Temperature influences the thermodynamics of the reaction. Elimination reactions (E2) result in an increase in the number of molecules in the system (substrate + base → alkene + conjugate acid + salt), which corresponds to a positive change in entropy (ΔS). Substitution reactions (SN2) have a negligible entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures. Therefore, increasing the reaction temperature will always favor the elimination pathway over the substitution pathway .[8]
Summary of Recommended Conditions
| Parameter | Condition Favoring SN2 (Desired) | Condition Favoring E2 (Undesired) | Rationale |
| Nucleophile/Base | Weakly basic, non-hindered, good nucleophile (e.g., NaN₃, NaCN, R₂NH, Cs₂CO₃) | Strong, sterically hindered base (e.g., t-BuOK, DBU, DBN) | Minimizes proton abstraction (E2) while promoting attack at the electrophilic carbon (SN2).[1] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Polar Protic (Ethanol, Methanol, Water) | Aprotic solvents enhance nucleophilicity, accelerating the SN2 reaction.[5] |
| Temperature | Low (0 °C to Room Temperature) | High (Elevated Temperature, Reflux) | Lower temperatures disfavor the entropically-driven elimination pathway.[8] |
Part 4: Recommended Experimental Protocol
This protocol details a general procedure for the SN2 reaction of this compound with a generic secondary amine nucleophile, optimized to minimize elimination.
Objective: Synthesize Tert-butyl 3-((dialkylamino)methyl)azetidine-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered and dried
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the finely powdered potassium carbonate (2.0 eq).
-
Scientist's Note: Using a weak, inorganic base like K₂CO₃ is crucial. It is sufficiently basic to neutralize the HI formed during the reaction but not strong enough to promote significant E2 elimination.[9]
-
-
Reagent Addition: Add anhydrous acetonitrile to the flask, followed by the secondary amine (1.2-1.5 eq). Stir the resulting suspension for 10 minutes at room temperature.
-
Scientist's Note: Acetonitrile is a polar aprotic solvent that will accelerate the SN2 reaction without solvating the amine nucleophile excessively.[5]
-
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Scientist's Note: Running the reaction at room temperature is a critical choice to disfavor the E2 pathway, which has a higher activation energy and is favored by heat.[8] If the reaction is slow, it is preferable to allow it to run for a longer time (e.g., 24-48 hours) rather than heating it.
-
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the inorganic salts. Rinse the pad with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure desired product.
References
- Benchchem. (n.d.). Optimizing reaction conditions for azetidine ring formation.
- ResearchGate. (2021). How Solvation Influences the SN2 versus E2 Competition.
- Chemistry Steps. (n.d.). SN2 vs E2.
- ACS Publications. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings.
- Chemistry LibreTexts. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution.
- SlidePlayer. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- ACS Publications. (n.d.). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers.
- RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
- Studley AI. (2025). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide.
- Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2: The Temperature.
- Course Hero. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
- YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bases - Reagent Guides.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- National Institutes of Health. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.
- ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
Sources
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. studley.ai [studley.ai]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. users.wfu.edu [users.wfu.edu]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Bases - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Nucleophilic Substitution on Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on tert-butyl 3-(iodomethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this versatile building block. The unique strained ring system of azetidine presents both opportunities for novel chemical architectures and challenges in reaction optimization[1][2]. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis of 3-substituted azetidine derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing explanations and actionable solutions.
Question 1: I am observing low to no conversion of my starting material, this compound. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in nucleophilic substitution reactions with this compound is a common issue that can often be attributed to several factors. The primary electrophilic carbon is sterically hindered by the azetidine ring and the tert-butyl carbamate (Boc) group, which can slow down the reaction rate[3][4][5]. Here is a systematic approach to troubleshooting this problem:
Root Cause Analysis and Solutions:
-
Insufficient Nucleophilicity: The reactivity of the nucleophile is paramount. Weakly nucleophilic species will struggle to displace the iodide from the sterically encumbered carbon center.
-
Solution: If using a neutral nucleophile (e.g., an amine or thiol), consider deprotonation with a suitable non-nucleophilic base to generate the more reactive anionic form. For instance, using sodium hydride or potassium carbonate can significantly enhance the nucleophilicity of thiols and some amines[6].
-
-
Suboptimal Reaction Temperature: The activation energy for this S_N2 reaction can be high due to steric hindrance.
-
Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it to 50-80 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in an S_N2 reaction.
-
Solution: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of a salt nucleophile while leaving the anion relatively free and highly reactive. Protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its reactivity[5].
-
-
Steric Hindrance: The inherent steric bulk of the substrate can impede the approach of the nucleophile.
-
Solution: If possible, consider using a less sterically hindered nucleophile. If the nucleophile's structure is fixed, optimizing other parameters like temperature and solvent becomes even more critical.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My reaction is producing a significant amount of an unknown byproduct with a different mass spectrum. What could this be and how can I prevent its formation?
Answer:
The formation of unexpected byproducts in reactions involving azetidines often points towards ring-opening reactions. The strained four-membered ring is susceptible to cleavage under certain conditions, particularly when the azetidine nitrogen is activated[7][8][9][10].
Potential Side Reaction: Azetidine Ring-Opening
-
Mechanism: If the reaction conditions are too harsh (e.g., high temperatures or presence of strong Lewis acids), or if the nucleophile is also a strong base, ring-opening can occur. The azetidine nitrogen can be quaternized, forming a highly reactive azetidinium ion, which is then susceptible to nucleophilic attack at one of the ring carbons, leading to a ring-opened product[7][8].
Preventative Measures:
-
Control Reaction Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that gives a reasonable conversion rate.
-
Choice of Base: If a base is required to deprotonate your nucleophile, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or potassium carbonate, rather than stronger, more nucleophilic bases like sodium hydroxide or potassium tert-butoxide.
-
Avoid Acidic Conditions: Ensure the reaction is not run under acidic conditions, which can protonate the azetidine nitrogen and facilitate ring-opening[9].
Byproduct Identification Workflow:
Caption: Workflow for identifying and mitigating byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended grade and purity for this compound for optimal results?
A1: It is highly recommended to use a starting material with a purity of ≥97%. Impurities from the synthesis of the starting material, such as residual alcohols or other halides, can lead to side reactions and complicate purification. It is also advisable to store the compound under an inert atmosphere at 2-8 °C to prevent degradation.
Q2: Which solvents are most suitable for nucleophilic substitution on this substrate?
A2: Polar aprotic solvents are generally the best choice for promoting S_N2 reactions. The table below provides a summary of recommended solvents and their properties.
| Solvent | Dielectric Constant (ε) | Type | Rationale |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | Excellent for dissolving a wide range of nucleophiles and promotes fast reaction rates. |
| Dimethyl sulfoxide (DMSO) | 47 | Polar Aprotic | Similar to DMF, highly polar and good for challenging reactions, but can be difficult to remove. |
| Acetonitrile (CH₃CN) | 37.5 | Polar Aprotic | Good alternative to DMF/DMSO, easier to remove under vacuum. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Less polar, but can be effective for some reactions, especially with highly reactive nucleophiles. |
Q3: What is a general protocol for a typical nucleophilic substitution with an amine?
A3: The following is a general starting protocol for the reaction of this compound with a primary or secondary amine.
Experimental Protocol: Synthesis of tert-butyl 3-((alkylamino)methyl)azetidine-1-carboxylate
-
To a solution of the amine (1.2 equivalents) in acetonitrile (0.1 M) is added potassium carbonate (2.0 equivalents).
-
This compound (1.0 equivalent) is added to the suspension.
-
The reaction mixture is stirred at 50 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes[11][12][13].
Q4: How can I effectively purify the 3-substituted azetidine product?
A4: Flash column chromatography on silica gel is the most common and effective method for purifying these products. Due to the presence of the Boc protecting group, the products are generally less polar than the corresponding free amines. A gradient elution system, starting with a low polarity eluent (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective. For basic amine products, it may be beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking on the silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. rsc.org [rsc.org]
Stability of Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate in common organic solvents
Welcome to the technical support center for tert-butyl 3-(iodomethyl)azetidine-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in common organic solvents.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery, prized for its strained azetidine ring and the reactive iodomethyl group. However, these same features contribute to its potential instability. This guide provides a comprehensive overview of its stability considerations, potential degradation pathways, and best practices for handling and storage in various organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
For optimal stability, the neat compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at 2–8 °C.[1][2] It should be protected from light and moisture.
Q2: I'm planning a reaction using this reagent. In which common organic solvents is it generally soluble?
While specific quantitative solubility data is limited, this compound is generally expected to be soluble in a range of common organic solvents, including dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in less polar solvents like hexanes is likely to be lower. One source indicates very slight solubility in water (0.77 g/L at 25 °C).[3]
Q3: What are the primary degradation pathways I should be concerned about?
The two primary points of reactivity and potential degradation are the iodomethyl group and the azetidine ring itself.
-
Nucleophilic Substitution: The primary iodide is an excellent leaving group, making the compound susceptible to SN2 reactions with nucleophiles. This is often the desired reactivity in a synthetic context, but it can be a source of degradation if unintended nucleophiles are present.
-
Azetidinium Ion Formation and Ring Opening: The azetidine nitrogen can be quaternized, forming a strained and highly reactive azetidinium ion. This can be followed by nucleophilic attack, leading to ring-opening.[4][5] While the Boc-protecting group reduces the nucleophilicity of the nitrogen, this pathway can still occur under certain conditions, particularly with strong electrophiles or in protic solvents.
Q4: Can I use protic solvents like methanol or ethanol with this compound?
Caution is advised when using protic solvents. Alcohols can act as nucleophiles, potentially displacing the iodide to form the corresponding ether. While this reaction may be slow at room temperature, it can become significant over time or upon heating. If a protic solvent is necessary, it is best to use it at low temperatures and for the shortest possible duration.
Q5: How stable is this compound in aprotic polar solvents like DMF and DMSO?
DMF and DMSO are common solvents for reactions involving this type of reagent. However, it's important to use high-purity, anhydrous grades of these solvents. Trace amounts of water or other nucleophilic impurities can lead to degradation. Some sources suggest that DMF can contain trace amounts of dimethylamine from decomposition, which is nucleophilic.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction failure or low yield | Degradation of the reagent. | - Ensure the reagent has been stored properly under inert atmosphere at 2-8°C. - Prepare solutions of the reagent fresh before use. - Avoid prolonged storage of the reagent in solution. - Check solvents for purity and water content. |
| Appearance of unexpected byproducts in NMR or LC-MS | Reaction with solvent or impurities. | - If using nucleophilic solvents (e.g., alcohols), consider switching to a non-nucleophilic alternative like DCM, THF, or acetonitrile. - Use anhydrous solvents to minimize hydrolysis. - If using DMF, consider using a freshly opened bottle or purifying it to remove dimethylamine impurities. |
| Ring-opening of the azetidine. | - Avoid strongly acidic or electrophilic conditions that could activate the azetidine ring. - Maintain a neutral or slightly basic pH if compatible with your reaction. | |
| Discoloration of the compound or solution | Decomposition, potentially releasing iodine. | - Discard the reagent if significant discoloration is observed. - Store the compound protected from light. |
Experimental Protocols
Protocol 1: Assessing Stability in a Specific Solvent
This protocol provides a general method to evaluate the stability of this compound in a chosen solvent over a typical experimental timeframe.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., DCM, DMF, Acetonitrile)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)
-
NMR tubes
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Accurately weigh a known amount of this compound and dissolve it in the internal standard solution to a specific concentration (e.g., 10 mg/mL). This is your t=0 sample.
-
Immediately acquire a proton NMR spectrum of the t=0 sample.
-
Store the remaining solution under the conditions of your planned experiment (e.g., room temperature, protected from light).
-
Acquire subsequent NMR spectra at various time points (e.g., 1h, 4h, 8h, 24h).
-
Analyze the spectra by integrating a characteristic peak of the starting material and the internal standard. The ratio of these integrals over time will indicate the stability of the compound. A decrease in the ratio suggests degradation.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the key potential degradation pathways for this compound.
Caption: Experimental workflow for stability assessment.
Summary of Stability in Common Organic Solvents
| Solvent | Type | Stability Considerations | Recommendation |
| Dichloromethane (DCM) | Aprotic, non-nucleophilic | Generally a good choice. Ensure it is anhydrous. | Recommended |
| Acetonitrile (ACN) | Aprotic, weakly nucleophilic | Generally stable for short periods. Use anhydrous grade. | Recommended for short-term use |
| Tetrahydrofuran (THF) | Aprotic, non-nucleophilic | Good stability. Prone to peroxide formation; use freshly distilled or inhibitor-free for sensitive reactions. | Recommended |
| N,N-Dimethylformamide (DMF) | Aprotic polar | Potential for trace nucleophilic impurities (dimethylamine). Use high-purity, anhydrous grade. | Use with caution; fresh, high-purity solvent is crucial |
| Dimethyl sulfoxide (DMSO) | Aprotic polar | Hygroscopic; water content can be an issue. Use anhydrous grade. | Use with caution; ensure anhydrous conditions |
| Alcohols (Methanol, Ethanol) | Protic, nucleophilic | Can react via SN2 to form ether byproducts. | Not generally recommended for storage; use only if necessary for a reaction at low temperature and for a short duration |
| Toluene | Aprotic, non-polar | Good stability, but solubility may be lower. | Recommended |
References
- This compound - Safety Data Sheet. (2024).
- tert-Butyl 3-iodoazetidine-1-carboxylate | 254454-54-1. (n.d.). BLD Pharm.
- tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate Safety Data Sheet. (2023). KISHIDA CHEMICAL CO., LTD.
- This compound | 253176-94-2. (n.d.). Chemicalbook.
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available at: [Link]
-
Ohashi, M., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances, 11(62), 39025-39029. Available at: [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound CAS#: 253176-94-2 [m.chemicalbook.com]
- 3. CAS # 253176-94-2, this compound - chemBlink [chemblink.com]
- 4. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Azetidine Products
As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on the unique challenges you'll encounter when purifying polar azetidine products. This guide is structured to offer practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
The purification of polar azetidine derivatives is a significant challenge in medicinal chemistry and drug development. Their high polarity often leads to poor retention in reversed-phase chromatography and strong, often irreversible, binding to normal-phase silica. Furthermore, the strained four-membered ring of azetidines can be susceptible to degradation under harsh purification conditions. This guide provides solutions to common problems encountered during the purification of these valuable compounds.
Troubleshooting Guide
This section addresses specific problems you may encounter during your purification workflow and offers step-by-step solutions.
Issue 1: My polar azetidine streaks badly or shows no retention on a C18 column.
Q: Why is my polar azetidine behaving this way on a standard C18 column, and how can I improve its chromatography?
A: This is a classic problem for highly polar compounds in reversed-phase (RP) chromatography. Your azetidine has a higher affinity for the polar mobile phase than the non-polar C18 stationary phase, causing it to elute quickly and often with poor peak shape.[1][2][3] Here are several strategies to enhance retention and improve peak shape:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content. Be aware that standard C18 columns can suffer from "phase collapse" in highly aqueous conditions, leading to irreproducible retention times.[1][4]
-
Employ a More Polar Stationary Phase:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the silica surface and provides an alternative retention mechanism for polar compounds.
-
Polar-Endcapped Columns: These columns have undergone a secondary silanization to cap residual silanol groups, reducing unwanted interactions with basic compounds like azetidines.[5]
-
-
Mobile Phase pH Adjustment: The basicity of the azetidine nitrogen means that the pH of your mobile phase is critical.
-
Low pH: At a low pH (e.g., 2.5-4 using formic or acetic acid), the azetidine will be protonated. This can increase its polarity but can also improve interaction with some stationary phases and suppress tailing caused by interaction with acidic silanol groups on the silica surface.[2] Caution: The stability of your specific azetidine derivative to acidic conditions should be confirmed to avoid ring-opening.[6]
-
High pH: At a high pH, the azetidine will be in its neutral form, which may increase its retention on a C18 column. Use a column specifically designed for high pH stability.
-
-
Use of Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can form an ion pair with the protonated azetidine, increasing its hydrophobicity and retention. However, these reagents can be difficult to remove from the final product and may suppress ionization in mass spectrometry.
Issue 2: My azetidine seems to be degrading on the silica gel during flash chromatography.
Q: I suspect my azetidine is not stable on silica gel. How can I purify it without decomposition?
A: This is a valid concern, as the acidic nature of standard silica gel can catalyze the ring-opening or polymerization of the strained azetidine ring.[6] Here are several approaches to mitigate this issue:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating it. A common method is to flush the packed column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine, before loading your sample.[2][7]
-
Use an Alternative Stationary Phase:
-
Reversed-Phase Flash Chromatography: If your azetidine has some hydrophobic character, reversed-phase flash chromatography can be a good option. This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[8]
Issue 3: I can't seem to get my polar azetidine to crystallize.
Q: My polar azetidine product is an oil, and I'm struggling to induce crystallization. What can I do?
A: The high polarity and often low melting point of small azetidine derivatives can make crystallization challenging. "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem.[9] Here are some strategies to try:
-
Salt Formation: Converting the basic azetidine to a salt with an appropriate acid (e.g., HCl, HBr, methanesulfonic acid, or tartaric acid) can significantly increase its crystallinity. The choice of the counter-ion is crucial and can dramatically affect the salt's properties.[9][10]
-
Solvent System Optimization:
-
Anti-Solvent Addition: Dissolve your azetidine in a good solvent (e.g., methanol, isopropanol) and then slowly add an anti-solvent in which it is insoluble (e.g., diethyl ether, heptane, ethyl acetate) until turbidity persists.[11]
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
-
Seeding: If you have a small amount of crystalline material, adding a "seed crystal" to a supersaturated solution can induce crystallization.[10]
-
Temperature Control: Slow cooling of a saturated solution is often more effective than rapid cooling in an ice bath, which can promote oiling out.[9]
Frequently Asked Questions (FAQs)
Q1: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and is it suitable for polar azetidines?
A1: HILIC is a chromatographic technique that is highly effective for retaining and separating very polar compounds that show little to no retention in reversed-phase chromatography.[5][12][13] It uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[12][13] This creates a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. HILIC is an excellent choice for the purification of polar azetidines.
Q2: Can I use Supercritical Fluid Chromatography (SFC) for purifying polar azetidines?
A2: Yes, SFC is a powerful technique for the purification of polar compounds.[14][15][16] While the primary mobile phase, supercritical CO2, is non-polar, its elution strength can be increased by adding a polar co-solvent (modifier) like methanol.[15][16] SFC offers several advantages, including fast separations and reduced solvent consumption.[14] It is generally suitable for any compound that is soluble in methanol.[14][15]
Q3: How can I effectively extract my polar azetidine from an aqueous solution?
A3: Extracting highly polar compounds from water can be difficult with standard immiscible organic solvents. Here are some approaches:
-
pH Adjustment: If your azetidine is in its protonated (salt) form, basifying the aqueous solution with a base like NaOH or K2CO3 will convert it to the free base, which is less polar and may be more extractable into solvents like dichloromethane or ethyl acetate.[17][18]
-
Salting Out: Saturating the aqueous layer with a salt like NaCl can decrease the solubility of the organic compound in the aqueous phase and promote its partitioning into the organic layer.[17]
-
Use of More Polar Extraction Solvents: Solvents like n-butanol can be effective for extracting polar compounds from aqueous solutions.[17] A mixture of chloroform and isopropanol (3:1) has also been reported to be effective for pulling water-soluble organics out of the aqueous phase.[19]
Q4: Should I consider using a protecting group to aid in the purification of my azetidine?
A4: Yes, using a protecting group can be a viable strategy, especially if you are struggling with purification due to the high polarity and basicity of the azetidine nitrogen.[20][21] Introducing a non-polar protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, will significantly decrease the polarity of your compound, making it more amenable to standard normal-phase chromatography.[21][22][23] However, this adds two steps to your synthesis (protection and deprotection), so the efficiency of these reactions must be high to be practical.[20][21]
Data and Protocols
Table 1: Comparison of Chromatographic Techniques for Polar Azetidine Purification
| Technique | Stationary Phase | Mobile Phase | Principle | Advantages | Disadvantages |
| Reversed-Phase (RPC) | Non-polar (e.g., C18) | Polar (e.g., Water/ACN) | Hydrophobic interactions | Widely available, good for moderately polar compounds | Poor retention of very polar compounds, risk of phase collapse[1][24][25] |
| HILIC | Polar (e.g., Silica, Amide) | High Organic/Low Aqueous | Partitioning into an aqueous layer on the stationary phase | Excellent for very polar compounds, good peak shapes[5][12][13] | Can require longer equilibration times[13] |
| Normal-Phase (NPC) | Polar (e.g., Silica, Alumina) | Non-polar | Adsorption | Good for separating isomers | Strong, irreversible binding of highly polar amines, potential for degradation on acidic silica[6][7] |
| Ion-Exchange (IEC) | Charged (Anionic or Cationic) | Aqueous buffers | Electrostatic interactions | High capacity and selectivity for charged molecules[26][27][28][29] | Requires salt gradients for elution, which then need to be removed |
| SFC | Various (often polar) | Supercritical CO2 + polar modifier | Partitioning and Adsorption | Fast, reduced organic solvent use, good for chiral separations[14][15][16][30] | Requires specialized equipment[30] |
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[2]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.
-
Loading and Elution: Load your crude azetidine product and run the chromatography using your pre-determined solvent system.
Protocol 2: General Method for Salt Formation for Crystallization
-
Dissolve the crude polar azetidine free base in a minimal amount of a suitable solvent (e.g., isopropanol, methanol, or ethyl acetate).
-
Add a solution of the desired acid (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
Continue adding the acid until precipitation is complete or the pH of the solution becomes acidic.
-
Stir the resulting slurry for a period of time (e.g., 1 hour) to allow for complete salt formation and crystallization.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Diagram 1: Decision Workflow for Azetidine Purification
Caption: A decision tree for selecting an appropriate purification method.
Diagram 2: Principles of HILIC for Polar Azetidine Retention
Caption: How HILIC retains polar analytes.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. Available at: [Link] SFC/how-good-is-sfc-for-polar-analytes/32185
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]
-
Supercritical fluid chromatography - Wikipedia. Available at: [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. Available at: [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. Available at: [Link]
-
Video: Supercritical Fluid Chromatography - JoVE. Available at: [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). Available at: [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. Available at: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. Available at: [Link]
-
How can I isolate a highly polar compound from an aqueous solution? - ResearchGate. Available at: [Link]
-
Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water - ResearchGate. Available at: [Link]
-
Reversed-phase chromatography - Wikipedia. Available at: [Link]
-
Ion-Exchange Chromatography - Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. Available at: [Link]
-
Guide to Ion-Exchange Chromatography - Harvard Apparatus. Available at: [Link]
-
Intro to Liquid-Liquid Extraction - YouTube. Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available at: [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]
-
Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester. Available at: [Link]
-
Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques - PMC - PubMed Central. Available at: [Link]
-
New amino-protecting groups in organic synthesis | Accounts of Chemical Research. Available at: [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc.. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
-
In Reverse-Phase Chromatography, What Elutes First? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Reversed-Phase Flash Purification - Biotage. Available at: [Link]
-
-
Crystallization. Available at: [Link]
-
Sources
- 1. labex.hu [labex.hu]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. hplc.eu [hplc.eu]
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- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. unifr.ch [unifr.ch]
- 11. community.wvu.edu [community.wvu.edu]
- 12. biotage.com [biotage.com]
- 13. waters.com [waters.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 16. Video: Supercritical Fluid Chromatography [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Workup [chem.rochester.edu]
- 20. reddit.com [reddit.com]
- 21. Protective Groups [organic-chemistry.org]
- 22. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 23. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 25. chromtech.com [chromtech.com]
- 26. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - UK [thermofisher.com]
- 27. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. harvardapparatus.com [harvardapparatus.com]
- 30. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Azetidine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue in synthetic chemistry: the incomplete deprotection of tert-butyloxycarbonyl (Boc) protected azetidine derivatives. This resource is designed to move beyond simple procedural lists, offering causal explanations and field-proven solutions to ensure the success of your experiments.
Introduction
The Boc protecting group is a cornerstone of modern organic synthesis, prized for its stability under a range of conditions and its relatively straightforward removal under acidic conditions.[1] However, when applied to strained ring systems like azetidines, chemists can encounter significant hurdles, leading to incomplete deprotection, low yields, and the formation of unwanted byproducts. Azetidine moieties are increasingly important pharmacophores in drug discovery, making the reliable manipulation of their protecting groups a critical skill.
This guide will address the most common questions and issues encountered during the Boc deprotection of azetidine derivatives, providing a logical framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of an azetidine derivative incomplete, even with standard TFA/DCM conditions?
A1: Several factors can contribute to incomplete Boc deprotection of azetidines, often stemming from the unique structural and electronic properties of this four-membered ring system.
-
Steric Hindrance: Substituents on the azetidine ring, particularly at the C2 and C4 positions, can sterically hinder the approach of the acid to the nitrogen-bound Boc group. This is a common issue with bulky side chains.[2]
-
Reduced Basicity of the Azetidine Nitrogen: The nitrogen atom in an azetidine ring is part of a strained system. The electron-withdrawing nature of certain substituents can further decrease the basicity of the nitrogen, making it less readily protonated by the acid, which is the initial step in the deprotection mechanism.[3]
-
Insufficient Acidity or Reaction Time: Standard conditions (e.g., 20-50% TFA in DCM) may not be sufficiently acidic or the reaction may not have been allowed to proceed long enough to achieve complete deprotection, especially for more challenging substrates.[4][5] It's crucial to monitor the reaction progress diligently.[6]
Q2: I'm observing side products after my deprotection reaction. What are they, and how can I prevent them?
A2: The primary culprit for side product formation is the generation of a reactive tert-butyl cation during the acid-catalyzed cleavage of the Boc group.[7][8] This electrophilic intermediate can alkylate nucleophilic sites on your molecule or in the reaction mixture.[7]
-
Common Side Reactions:
-
Alkylation of Aromatic Rings: If your azetidine derivative contains electron-rich aromatic or heteroaromatic rings, the tert-butyl cation can lead to unwanted alkylation.
-
Reaction with Scavengers (or lack thereof): The absence of appropriate scavengers can lead to the tert-butyl cation reacting with your desired product or other sensitive functional groups.[8][9]
-
-
Prevention with Scavengers: The most effective way to prevent these side reactions is to include a "scavenger" in your reaction mixture. Scavengers are nucleophilic species that readily trap the tert-butyl cation.[8][10]
| Scavenger | Target Functionality | Typical Concentration |
| Triethylsilane (TES) | General purpose, effective for most substrates. | 5-10% (v/v) |
| Triisopropylsilane (TIS) | Similar to TES, slightly bulkier. | 5-10% (v/v) |
| Thioanisole | Particularly useful for protecting tryptophan and methionine residues. | 5-10% (v/v) |
| Water | Can act as a scavenger and helps to dissolve salts. | 2.5-5% (v/v) |
It is often beneficial to use a cocktail of scavengers to address multiple potential side reactions.[11]
Troubleshooting Guides
This section provides a systematic approach to resolving incomplete Boc deprotection of azetidines.
Issue 1: The reaction is sluggish or stalls completely.
If you observe a significant amount of starting material remaining after a standard reaction time, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for stalled Boc deprotection.
Step-by-Step Protocol: Modifying Acidic Conditions
-
Increase TFA Concentration: Gradually increase the concentration of TFA in DCM. Start with a 1:1 TFA:DCM mixture and monitor the reaction by TLC or LC-MS every 30 minutes.[12] Be aware that higher TFA concentrations can increase the risk of side reactions, so the inclusion of scavengers is highly recommended.[4]
-
Elevate the Temperature: If the reaction is still slow at room temperature, gently warm the reaction mixture to 30-40°C. Use caution, as this can also accelerate side product formation.[13]
-
Switch to a Stronger Acid System: For particularly stubborn deprotections, consider using 4M HCl in dioxane.[14][15] This reagent is often more potent than TFA/DCM mixtures.
-
Protocol: Dissolve your Boc-protected azetidine in a minimal amount of a co-solvent like methanol or DCM, then add the 4M HCl/dioxane solution (typically 10-20 equivalents). Monitor the reaction closely as it can be rapid.
-
Issue 2: Degradation of other acid-sensitive functional groups.
A common challenge is the presence of other acid-labile groups in the molecule that are unintentionally cleaved during Boc deprotection.
Strategies for Selective Deprotection
-
Milder Acidic Conditions:
-
Aqueous Phosphoric Acid: This can be an effective and selective reagent for Boc deprotection in the presence of other acid-sensitive groups like Cbz carbamates and benzyl esters.[16]
-
p-Toluenesulfonic Acid (pTSA): pTSA is a solid, biodegradable acid that can be a greener alternative to TFA.[2] It can be used in various solvents, including deep eutectic solvents.[2]
-
-
Non-Acidic Deprotection Methods:
-
Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent (like toluene or dioxane) can effect deprotection without the need for acid.[13] This method is particularly useful for substrates that are highly sensitive to acid.
-
Lewis Acid-Mediated Deprotection: Lewis acids such as SnCl₄ can act as extremely mild reagents for Boc deprotection, even in the presence of highly acid-labile functionalities.[17] Another option is using oxalyl chloride in methanol, which offers a mild and selective deprotection method.[1][18]
-
Experimental Protocol: Mild Deprotection with Oxalyl Chloride
This protocol is adapted from a method demonstrating the mild deprotection of various N-Boc compounds.[1]
-
Dissolution: Dissolve the Boc-protected azetidine derivative (1 equivalent) in methanol (approximately 0.1 M concentration) in a dry round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C and add oxalyl chloride (3 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Issue 3: Difficulty in isolating the deprotected azetidine salt.
The resulting azetidine salt (e.g., trifluoroacetate or hydrochloride) can sometimes be difficult to handle, appearing as a sticky oil rather than a crystalline solid.[15]
Tips for Isolation and Handling
-
Salt Formation: If you obtain an oily TFA salt, consider converting it to the hydrochloride salt, which often has better crystalline properties. This can be achieved by dissolving the crude oil in a minimal amount of solvent and adding a solution of HCl in ether or dioxane.
-
Solvent Trituration: Triturating the crude oil with a non-polar solvent like diethyl ether or pentane can often induce precipitation of the salt.
-
Lyophilization: If the salt is water-soluble, lyophilization (freeze-drying) from an aqueous solution can yield a fine, easy-to-handle powder.
-
Direct Use: In many cases, it is not necessary to isolate the salt. After removing the volatiles from the deprotection reaction, the crude salt can be dissolved in a suitable solvent and neutralized in situ with a base (e.g., triethylamine, DIPEA) for the subsequent reaction step.
Conclusion
Troubleshooting the incomplete Boc deprotection of azetidine derivatives requires a systematic and informed approach. By understanding the underlying chemical principles and considering the unique properties of the azetidine ring, researchers can effectively overcome these synthetic challenges. Careful monitoring of the reaction, judicious selection of reagents and conditions, and the appropriate use of scavengers are key to achieving high yields and purity in your desired products.
References
-
Di Schiavi, E., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(4), 1480. [Link]
-
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25068-25074. [Link]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild and Selective Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. [Link]
-
Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Britton, J., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 874-881. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). Reagent Guides: tert-Butyl Carbamate (BOC) Deprotection. [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. [Link]
-
Reddit User Discussion. (2023). Boc De-protection. r/Chempros. [Link]
-
ResearchGate Discussion. (2016). Any suggestion on Boc deprotection without using acid? [Link]
-
Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355-49385. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. [Link]
-
O'Hara, F., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10216-10221. [Link]
-
ResearchGate Discussion. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. [Link]
-
Varkey, J. T., & Varghese, V. (2003). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. Chemical Communications, (16), 2054-2055. [Link]
-
ResearchGate Discussion. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
-
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Awuah Lab. [Link]
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Technical Support Center: Minimizing Racemization During Azetidine Functionalization
Welcome to the Technical Support Center for Stereoselective Azetidine Functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in azetidine chemistry. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes.
Introduction: The Chirality Challenge in Azetidine Chemistry
Azetidines are valuable scaffolds in medicinal chemistry, offering unique three-dimensional diversity. However, the inherent ring strain and the susceptibility of stereocenters to epimerization, particularly those adjacent to activating groups, present significant synthetic hurdles. This guide provides a structured approach to understanding and mitigating racemization during the functionalization of chiral azetidines.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.
Q1: I'm observing significant racemization of my chiral 2-acyl or 2-alkoxycarbonyl azetidine during N-functionalization (e.g., acylation, alkylation, or sulfonylation) under basic conditions. What's happening and how can I prevent it?
A1: Understanding the Problem: Base-Mediated Epimerization
The primary cause of racemization in this scenario is the abstraction of the acidic proton at the C2 position by a base. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, resulting in a mixture of enantiomers and a loss of enantiomeric excess (ee).
Mechanism of Base-Mediated Racemization at C2:
Caption: Base-mediated racemization of a C2-substituted azetidine via an achiral enolate intermediate.
Troubleshooting & Optimization Strategies:
| Strategy | Rationale | Recommended Actions |
| Base Selection | The strength and steric hindrance of the base are critical. Strong, non-hindered bases are more likely to cause epimerization.[1] | - Use a weaker, non-nucleophilic, sterically hindered base. Examples include 2,6-lutidine, 2,4,6-collidine, or proton sponge. - Avoid strong bases like LDA, LiHMDS, or KOtBu if possible when the C2 proton is acidic. |
| Temperature Control | Higher temperatures provide the activation energy for proton abstraction and can accelerate racemization.[2][3] | - Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or -78 °C and slowly warm if necessary. |
| Reaction Time | Prolonged exposure to basic conditions increases the likelihood of epimerization. | - Monitor the reaction closely by TLC, LC-MS, or other appropriate methods. - Quench the reaction as soon as the starting material is consumed. |
| Protecting Group Strategy | The nature of the N-protecting group can influence the acidity of the C2 proton. Electron-withdrawing groups can exacerbate the problem. | - For N-acylation, consider using a milder activating agent for the incoming acyl group that does not require a strong base. - If racemization is severe, it may be necessary to reconsider the synthetic route to install the C2 substituent after N-functionalization. |
Q2: My C2-lithiated azetidine seems to be configurationally unstable, leading to a loss of stereoselectivity upon quenching with an electrophile. Why is this happening?
A2: Understanding the Problem: Configurational Lability of Lithiated Azetidines
While α-lithiation can be a powerful tool for C-functionalization, the resulting organolithium species can be configurationally labile, especially in strained ring systems like azetidines. This means the C-Li bond can undergo rapid inversion, leading to an equilibrium between diastereomeric lithiated intermediates if another stereocenter is present. Trapping this equilibrium mixture with an electrophile will then result in a mixture of diastereomers, eroding the stereochemical purity.[4]
Visualizing Configurational Instability:
Sources
Navigating the Synthesis Landscape: A Technical Support Guide for Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
Welcome to the technical support center for Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling, reaction optimization, and troubleshooting when working with this versatile building block. The inherent reactivity of the iodomethyl group, combined with the stability of the Boc-protected azetidine ring, makes this reagent a valuable tool in the synthesis of novel chemical entities. However, its successful application requires a nuanced understanding of its properties and reaction behavior.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound?
A1: This compound is classified as a skin, eye, and respiratory irritant[1]. Standard laboratory personal protective equipment (PPE) is mandatory, including a lab coat, safety glasses or goggles, and chemical-resistant gloves[2]. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors[2]. In case of eye contact, immediately flush with copious amounts of water for several minutes and seek medical attention[2]. For skin contact, wash the affected area thoroughly with soap and water[2].
Q2: What are the recommended storage conditions for this reagent?
A2: For long-term stability, it is recommended to store this compound at -20°C under an inert atmosphere. For short-term storage, refrigeration at 2-8°C is acceptable. The compound should be protected from light and moisture to prevent degradation.
Q3: What is the primary application of this compound in synthesis?
A3: Its principal use is as an electrophile in nucleophilic substitution reactions, specifically SN2 reactions[3]. The iodomethyl group is an excellent leaving group, allowing for the facile introduction of the azetidine moiety onto a variety of nucleophiles, including amines, thiols, and carbanions. This makes it a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of novel therapeutics[4].
Q4: What are the most common solvents and bases used in reactions with this reagent?
A4: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly employed to facilitate SN2 reactions. The choice of base depends on the nucleophile's pKa. For amine nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used to neutralize the HI generated during the reaction. For weaker nucleophiles, stronger non-nucleophilic bases such as diisopropylethylamine (DIPEA) may be necessary.
Q5: After a successful alkylation, what is the standard procedure for removing the Boc protecting group?
A5: The tert-butyloxycarbonyl (Boc) group is reliably cleaved under acidic conditions. The most common method is treatment with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM)[5]. Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol can be used[6][7]. The choice of acid and solvent depends on the sensitivity of other functional groups in the molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Recommended Action |
| Poor Nucleophile | The chosen nucleophile may not be strong enough to displace the iodide. Action: Consider converting the nucleophile to its conjugate base using a suitable non-nucleophilic base (e.g., NaH, LiHMDS) before adding the azetidine reagent. For amine nucleophiles, ensure the base is strong enough to deprotonate the resulting ammonium salt. |
| Steric Hindrance | Significant steric bulk on either the nucleophile or the azetidine can slow down or prevent the SN2 reaction. Action: Increase the reaction temperature and/or reaction time. If the reaction still does not proceed, a less sterically hindered nucleophile or an alternative synthetic route may be necessary. |
| Incorrect Solvent | Protic solvents (e.g., water, methanol, ethanol) can solvate the nucleophile, reducing its reactivity in SN2 reactions. Action: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity[8]. |
| Degraded Reagent | The this compound may have degraded due to improper storage. Action: Verify the purity of the starting material by NMR or LC-MS. If necessary, use a fresh batch of the reagent. |
Problem 2: Formation of a Significant Impurity with the Same Mass as the Product
| Potential Cause | Explanation & Recommended Action |
| Rearrangement to Pyrrolidine | At elevated temperatures, the azetidine ring can undergo rearrangement to form a more stable five-membered pyrrolidine ring[9][10]. This is a known side reaction in the synthesis of substituted azetidines[11]. Action: Run the reaction at a lower temperature (e.g., room temperature or 0°C) for a longer period. Monitor the reaction closely by TLC or LC-MS to minimize the formation of this byproduct. The use of milder bases can also sometimes suppress this pathway. |
Problem 3: Over-alkylation of Amine Nucleophiles
| Potential Cause | Explanation & Recommended Action |
| Product is More Nucleophilic | The secondary amine product of the initial alkylation can be more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a tertiary amine byproduct[12]. Action: Use a slight excess (1.5-2 equivalents) of the primary amine relative to the azetidine reagent to favor mono-alkylation. Alternatively, add the azetidine reagent slowly to a solution of the amine and base to maintain a low concentration of the electrophile. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
This protocol provides a representative method for the nucleophilic substitution reaction between this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Add saturated aqueous sodium thiosulfate solution to quench any unreacted alkyl iodide and remove any iodine color[2].
-
Work-up: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated azetidine.
Protocol 2: Boc-Deprotection using TFA
This protocol describes the removal of the Boc protecting group from the N-alkylated azetidine product.
Materials:
-
Boc-protected N-alkylated azetidine (1.0 eq)
-
Trifluoroacetic acid (TFA, 10-20 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected N-alkylated azetidine (1.0 eq) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (10-20 eq) dropwise to the stirred solution.
-
Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a cooled, stirred solution of saturated aqueous sodium bicarbonate until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
References
-
Singh, V., & Singh, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49351-49375. [Link]
- Google Patents. (2000).
-
Synthesis of Azetidines. (2018). Synfacts, 14(04), 0345. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(48), 15694–15695.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
O'Donnell, M. J. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 134-137. [Link]
-
Fossey, J. S., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(32), 5354-5362. [Link]
-
Morressier. (2019). Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. [Link]
-
National Institutes of Health. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. [Link]
-
RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation. [Link]
-
National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Korea University Pure. (n.d.). Functionalised azetidines as ligands: Species derived by selective alkylation at substituent-nitrogen. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. [Link]
-
Supporting Information for Strain-Release Arylations for the Bis-Functionalization of Azetidines. (n.d.). [Link]
-
ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]
-
PubMed. (2023). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. [Link]
-
CONICET. (2018). research 1..5. [Link]
-
Chemistry LibreTexts. (2021). 7.3: Other Factors that Affect SN2 Reactions. [Link]
-
National Institutes of Health. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
National Institutes of Health. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Link]
-
YouTube. (2020). 7.1 SN2 Reaction | Organic Chemistry. [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]
-
OSTI.GOV. (n.d.). Quench correction in liquid scintillation samples containing iodine and alkyl iodides. [Link]
-
Reddit. (2014). Why would a protic solvent reduce the rate of an SN2 reaction?. r/chemhelp. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
PubMed. (n.d.). Selection and applicability of quenching agents for the analysis of polar iodinated disinfection byproducts. [Link]
-
ResearchGate. (2018). (PDF) Unimolecular Nucleophilic Substitution (SN1): Structural Reactivity Evidenced by Colored Acid−Base Indicators. [Link]
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- 6. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Scale-Up of Reactions with Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of the azetidine motif into pharmaceutical candidates often hinges on the reliable and scalable execution of key synthetic steps. Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate has emerged as a valuable building block for this purpose, notably in the synthesis of Janus kinase (JAK) inhibitors like Baricitinib.[1][2] However, transitioning reactions involving this strained and reactive intermediate from the laboratory bench to pilot plant or manufacturing scale presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions (FAQs) to ensure the safe, efficient, and scalable use of this critical reagent.
Troubleshooting Guide: From Bench to Scale
This section addresses common issues encountered during the scale-up of reactions involving this compound, offering insights into their root causes and practical solutions.
Issue 1: Inconsistent Reaction Kinetics and Incomplete Conversion at Larger Scales
Symptoms:
-
Reaction times are significantly longer than in lab-scale experiments.
-
Stalling of the reaction before reaching full conversion of the starting materials.
-
Batch-to-batch variability in reaction profiles.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps & Recommendations |
| Poor Mixing and Mass Transfer | At larger scales, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, slowing down the overall reaction rate. The viscous nature of some reaction mixtures can exacerbate this issue. | - Agitator Design: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) for the specific viscosity and geometry of the reaction mass. - Stirring Speed: Conduct studies to determine the optimal stirring speed that ensures homogeneity without causing excessive shear, which could degrade sensitive molecules. - Baffling: Use of baffles in the reactor can significantly improve mixing efficiency. |
| Inefficient Heat Transfer | Alkylation reactions are often exothermic. Poor heat transfer on a larger scale can lead to an increase in the bulk reaction temperature, potentially causing side reactions or decomposition of the product or starting material. | - Jacket Temperature Control: Implement precise control over the reactor jacket temperature. Consider a graded cooling profile. - Heat Flow Calorimetry: If possible, perform heat flow calorimetry studies at the lab scale to understand the thermal profile of the reaction and anticipate the cooling requirements at scale. |
| Reagent Addition Strategy | The rate of addition of this compound or the nucleophile can significantly impact the reaction. A slow, controlled addition is often crucial to manage the exotherm and minimize side reactions. | - Sub-surface Addition: For sensitive reactions, consider sub-surface addition of the limiting reagent to ensure rapid dispersion and reaction. - Portion-wise vs. Continuous Addition: Evaluate whether portion-wise or continuous addition is more suitable for your specific reaction. |
| Quality of Starting Materials | Impurities in either the this compound or the nucleophile can interfere with the reaction, leading to lower yields and inconsistent results. | - Certificate of Analysis (CoA) Review: Always review the CoA for each batch of starting material. Pay close attention to the purity and the nature of any impurities. - In-house QC: Perform in-house quality control checks to confirm the purity of critical raw materials. |
Issue 2: Increased Levels of Impurities and By-products
Symptoms:
-
Appearance of new, unidentified peaks in HPLC or LC-MS analysis of the crude reaction mixture at scale.
-
Difficulty in purifying the final product to the required specifications.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps & Recommendations |
| Over-alkylation or Di-alkylation | If the nucleophile has multiple reactive sites, or if the product is more nucleophilic than the starting material, over-alkylation can become a significant issue, especially with localized high concentrations of the alkylating agent. | - Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the nucleophile may be beneficial. - Slow Addition: A slow, controlled addition of this compound is critical to maintain a low concentration of the alkylating agent in the reaction mixture. |
| Formation of Quaternary Azetidinium Salts | The azetidine nitrogen, although Boc-protected, can potentially react further to form a quaternary salt, especially under forcing conditions or with highly reactive electrophiles. | - Temperature Control: Maintain the reaction temperature as low as practically possible to minimize this side reaction. - Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction closely and quench it promptly upon completion. |
| Decomposition of the Azetidine Ring | The strained four-membered ring of azetidine can be susceptible to ring-opening under strongly acidic or basic conditions, or at elevated temperatures.[3] | - pH Control: Carefully control the pH of the reaction mixture. Use a suitable, non-nucleophilic base. - Work-up Conditions: During aqueous work-up, avoid prolonged exposure to strong acids or bases. Consider using a buffered solution for quenching and extraction.[4] |
| Side Reactions of the Boc-Protecting Group | The tert-butoxycarbonyl (Boc) group can be labile under certain conditions. The tert-butyl cation generated during deprotection can lead to alkylation of nucleophilic moieties.[5] | - Choice of Base and Solvent: Select a base and solvent system that is compatible with the Boc group. - Deprotection Strategy: If deprotection is the subsequent step, carefully select the deprotection conditions to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at scale?
A1: As an alkyl iodide, this compound should be handled with care. Key safety considerations include:
-
Toxicity: Alkyl iodides can be toxic and should be handled in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Reactivity: The compound is a reactive alkylating agent. Avoid contact with strong oxidizing agents and strong bases.
-
Spills: In case of a spill, it should be contained and cleaned up promptly using an inert absorbent material.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a cool, dry, and well-ventilated place, away from light and incompatible substances.[7] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q3: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for monitoring the disappearance of starting materials and the formation of the product and any by-products. Thin Layer Chromatography (TLC) can also be a quick and useful tool for qualitative monitoring at the bench scale.
Q4: What are the key considerations for the work-up and isolation of products derived from this reagent at a larger scale?
A4:
-
Quenching: The quenching procedure should be carefully designed to neutralize any remaining reactive species and to be scalable and safe.
-
Extractions: Phase separation can be slower at larger scales. Ensure adequate settling time and consider the use of brine washes to improve separation.
-
Crystallization: If the product is a solid, developing a robust crystallization procedure is crucial for achieving high purity and good recovery. This includes selecting the right solvent system, cooling profile, and seeding strategy.
-
Chromatography: While often used for purification at the lab scale, chromatography can be expensive and challenging to scale up. Developing a process that leads to a crystalline product is generally preferred for manufacturing. If chromatography is necessary, careful optimization of the stationary and mobile phases is required.
Experimental Protocols
General Protocol for N-Alkylation of an Indole Derivative (Lab Scale)
This protocol provides a general starting point for the N-alkylation of an indole derivative. Optimization of stoichiometry, base, solvent, and temperature will be necessary for specific substrates.
Materials:
-
Indole derivative (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a stirred suspension of the indole derivative and the base in the chosen solvent, add this compound at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by HPLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or crystallization.
Visualizing the Process: A Workflow Diagram
Caption: A typical workflow for scaling up reactions involving this compound.
Conclusion
The successful scale-up of reactions involving this compound is achievable with careful planning and a thorough understanding of the potential challenges. By focusing on key process parameters such as mixing, heat transfer, and reagent addition, and by being vigilant about potential side reactions and impurities, researchers and process chemists can develop robust and scalable synthetic routes for the production of valuable azetidine-containing molecules. This guide serves as a starting point for troubleshooting and process optimization, and it is recommended to always perform a thorough risk assessment and process safety evaluation before proceeding with any large-scale reaction.
References
- Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. 2023-06-15.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. 2015-07-17.
- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. 2019-10-31.
- Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings.
- tert-Butyl 3-(hydroxymethyl)
- Method and intermediate for the production of baricitinib.
- In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. NIH. 2022-11-29.
- Pilot Plant Case study. Continuus Pharmaceuticals.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021-03-24.
- Navigating Boc Deprotection: A Guide to Minimizing Side Products. Benchchem.
- tert-Butyl 3-(cyanomethylene)
- Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega.
- A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. 2011-10-25.
- (PDF) A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.
- Safety and Handling of Methyl Iodide in the Labor
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
- Scaling up API Syntheses. Pharmaceutical Technology.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. 2022-06-30.
- Troubleshooting low yield in Boc-guanidine synthesis. Benchchem.
- Pyrophoric Standard Operating Procedure | SOP. UNM Chemistry. 2015-08-24.
- Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed.
- Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermedi
- Boc-guanidine deprotection side reactions and how to avoid them. Benchchem.
- tert-butyl 3-(iodomethyl)
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkyl
- Azetidine synthesis. Organic Chemistry Portal.
- Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry (RSC Publishing).
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An Improved Process for the Preparation of the p-tert-butylcalix[8]arene: from Laboratory-scale Synthesis to Scale-up Development. ResearchGate.
- Process for the preparation of baricitinib and an intermediate thereof.
- BD28365[325775-44-8]tert-Butyl 3-(aminomethyl)
- 2901059-21-8|tert-Butyl 3-(azidomethylene)
- 1153949-11-1|tert-Butyl 3-(cyanomethylene)
- cis-tert-Butyl 2,4-bis(iodomethyl)
- Microwave-Accelerated or Conventionally Heated Iodination Reactions of Some Aromatic Amines, Using ortho-Periodic Acid as the Oxidant.
- Preventing decomposition of azetidine compounds during workup. Benchchem.
- Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid.
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- 7. uvic.ca [uvic.ca]
- 8. pubs.acs.org [pubs.acs.org]
Characterization of impurities from Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate synthesis
Welcome to the technical support guide for the synthesis of tert-butyl 3-(iodomethyl)azetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important building block. This guide provides in-depth, experience-driven advice, troubleshooting guides, and detailed FAQs to ensure the successful execution of your experiments.
I. Overview of Synthetic Strategies
The synthesis of this compound typically commences with the commercially available starting material, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The conversion of the primary alcohol to the iodide is the key transformation. Two prevalent and effective methods for this are:
-
Two-Step Mesylation/Iodination: This is a robust and scalable method that involves the activation of the primary alcohol as a mesylate, which is a good leaving group, followed by nucleophilic substitution with an iodide source.
-
One-Step Appel Reaction: This reaction offers a more direct conversion of the alcohol to the iodide using triphenylphosphine and iodine.
Both routes can yield a high-purity product, but each has its own set of potential side reactions and impurity profiles that require careful consideration and control.
II. Reaction Schematics and Impurity Formation
Synthetic Pathways
Caption: Synthetic routes to this compound.
Potential Impurity Profile
Caption: Common impurities in the synthesis of the target product.
III. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and characterization of this compound.
FAQ 1: My reaction seems to be incomplete. How can I identify the unreacted starting material?
Issue: After performing the synthesis and work-up, you suspect that a significant amount of the starting material, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, remains.
Troubleshooting Steps:
-
TLC Analysis: The starting material is significantly more polar than the iodinated product due to the hydroxyl group. On a silica gel TLC plate, the starting material will have a much lower Rf value. A suitable eluent system for monitoring the reaction is 30-50% ethyl acetate in hexanes. The product should have an Rf of approximately 0.6-0.7, while the starting material will be closer to the baseline (Rf ~0.2-0.3).
-
Proton NMR (¹H NMR) Analysis: In the crude NMR spectrum, the presence of unreacted starting material can be confirmed by a characteristic doublet around 3.6 ppm, which corresponds to the -CH₂OH protons. The product's -CH₂I protons will be shifted significantly downfield to around 3.3-3.4 ppm.
Characterization of Unreacted Starting Material:
-
¹H NMR (CDCl₃): Look for a broad singlet for the -OH proton, and the characteristic doublet for the -CH₂OH protons.
-
Mass Spectrometry (MS): In ESI+ mode, the starting material will show a peak corresponding to [M+H]⁺ at m/z 188.13 and [M+Na]⁺ at m/z 210.11.
Mitigation Strategies:
-
Mesylation/Iodination Route: Ensure the mesylation step goes to completion before adding the iodide source. Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride and a suitable base like triethylamine.
-
Appel Reaction Route: Use a sufficient excess of triphenylphosphine (1.5 eq.) and iodine (1.5 eq.). Ensure the reagents are of high quality and the solvent is anhydrous.[1][2]
FAQ 2: I am using the two-step method and see an intermediate impurity. What is it and how do I get rid of it?
Issue: You have performed the mesylation and are attempting the subsequent iodination. However, a persistent impurity is present that is not the starting material or the final product. This is likely the mesylate intermediate, tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate.
Troubleshooting Steps:
-
Reaction Conditions for Iodination: The SN2 displacement of the mesylate with iodide can be sluggish. Ensure you are using an adequate temperature. Refluxing in a suitable solvent like acetone or acetonitrile is often required. The choice of solvent is critical in a Finkelstein-type reaction; using acetone can help drive the reaction to completion by precipitating the sodium mesylate byproduct.[3][4]
-
Iodide Source: Use a sufficient excess of sodium iodide or potassium iodide (typically 2-3 equivalents). Ensure the iodide salt is dry.
Characterization of Mesylate Intermediate:
-
¹H NMR (CDCl₃): The mesylate intermediate will have a characteristic singlet for the methyl group of the mesylate at around 3.0 ppm. The -CH₂OMs protons will appear as a doublet around 4.2-4.3 ppm.
-
MS (ESI+): Expect to see [M+H]⁺ at m/z 266.10 and [M+Na]⁺ at m/z 288.08.[5][6]
Mitigation Strategies:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC until the mesylate spot has been completely consumed.
-
Change Solvent: If the reaction is slow in acetonitrile, switching to acetone may improve the rate.
FAQ 3: My product is contaminated with a non-polar impurity, and the yield is lower than expected. What could this be?
Issue: You observe an impurity with an Rf value similar to or slightly higher than your product. This is often the elimination byproduct, tert-butyl 3-methyleneazetidine-1-carboxylate, formed by the elimination of H-I or H-OMs.
Causality:
-
Excessive Heat: Applying too much heat during the reaction or purification can promote elimination.
-
Strongly Basic Conditions: While triethylamine is a mild base, using stronger, bulkier bases or having residual strong base during the iodination step can favor elimination.
Characterization of Elimination Byproduct:
-
¹H NMR (CDCl₃): The most telling signals are two singlets in the olefinic region, typically between 4.8 and 5.0 ppm, corresponding to the two methylene (=CH₂) protons.[6]
-
MS (ESI+): This byproduct will have a molecular weight of 169.22 g/mol . Expect to see [M+H]⁺ at m/z 170.12.[6]
Mitigation Strategies:
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For the Appel reaction, it is often started at 0 °C and allowed to warm to room temperature.[1][2]
-
Choice of Base: Use a non-hindered base like triethylamine or imidazole for the mesylation or Appel reaction, respectively.
-
Purification: Careful flash column chromatography can usually separate the product from this less polar impurity.
FAQ 4: After my Appel reaction, I have a very persistent, polar, white solid that is difficult to remove. What is it?
Issue: The crude product from an Appel reaction is often contaminated with triphenylphosphine oxide (TPPO). This byproduct is stoichiometric and can be challenging to remove by standard chromatography due to its polarity and tendency to streak.
Troubleshooting Purification:
-
Crystallization: In some cases, the product can be purified by crystallizing it from a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ether, leaving the more soluble TPPO in the mother liquor.
-
Modified Work-up: After the reaction, the mixture can be diluted with a non-polar solvent (like hexanes or toluene) to precipitate the TPPO, which can then be removed by filtration.
-
Chromatography: While challenging, chromatography can be effective. Using a less polar solvent system initially can help to elute the product before the TPPO comes off the column. Sometimes, adding a small percentage of a polar solvent like methanol to the eluent can help to move the TPPO off the column more cleanly after the product has been collected.
Characterization of Triphenylphosphine Oxide:
-
¹H NMR (CDCl₃): TPPO shows complex multiplets in the aromatic region (7.4-7.8 ppm).
-
³¹P NMR: A singlet at approximately +25 to +30 ppm is characteristic of TPPO.
IV. Experimental Protocols
Protocol 1: Two-Step Synthesis via Mesylate Intermediate
Step A: Synthesis of tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
-
Dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) dropwise.
-
Add methanesulfonyl chloride (1.2 eq.) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
Step B: Synthesis of this compound
-
Dissolve the crude mesylate from Step A in acetone (approx. 0.2 M).
-
Add sodium iodide (3.0 eq.).
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC for the disappearance of the mesylate.
-
Cool the reaction to room temperature and filter off the precipitated sodium mesylate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and then with a 5% aqueous sodium thiosulfate solution to remove any residual iodine.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes).
Protocol 2: One-Step Synthesis via Appel Reaction
-
To a solution of triphenylphosphine (1.5 eq.) and imidazole (2.0 eq.) in anhydrous DCM (approx. 0.2 M) at 0 °C, add iodine (1.5 eq.) portion-wise. Stir until the iodine has dissolved and a yellow suspension forms.
-
Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography on silica gel.
V. Data Summary Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| Starting Material (tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) | C₉H₁₇NO₃ | 187.24 | 188.13 | ~3.6 (d, -CH₂OH) |
| Mesylate Intermediate | C₁₀H₁₉NO₅S | 265.32 | 266.10 | ~4.2-4.3 (d, -CH₂OMs), ~3.0 (s, -SO₂CH₃) |
| Elimination Byproduct (tert-butyl 3-methyleneazetidine-1-carboxylate) | C₉H₁₅NO₂ | 169.22 | 170.12 | ~4.8-5.0 (2 x s, =CH₂) |
| Target Product (this compound) | C₉H₁₆INO₂ | 297.13 | 298.02 | ~3.3-3.4 (d, -CH₂I) |
| Appel Byproduct (Triphenylphosphine Oxide) | C₁₈H₁₅OP | 278.28 | 279.09 | ~7.4-7.8 (m, Ar-H) |
VI. References
-
OrgoSolver. Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). [Online] Available at: [Link]
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Online] Available at: [Link]
-
NIH National Center for Biotechnology Information. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Online] Available at: [Link]
-
Wiley-VCH. Supporting Information. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Online] Available at: [Link]
-
Wikipedia. Appel reaction. [Online] Available at: [Link]
-
Reddit. Help needed! Why my appel reaction did not work ? [Online] Available at: [Link]
-
Organic Chemistry Portal. Alcohol to Iodide - Common Conditions. [Online] Available at: [Link]
-
PubChem. tert-Butyl 3-methylideneazetidine-1-carboxylate. [Online] Available at: [Link]
-
Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Online] Available at: [Link]
-
PubChem. Tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate. [Online] Available at: [Link]
-
NROChemistry. Appel Reaction: Mechanism & Examples. [Online] Available at: [Link]
-
Organic Chemistry Portal. Appel Reaction. [Online] Available at: [Link]
-
J&K Scientific LLC. Appel Reaction. [Online] Available at: [Link]
-
Wikipedia. Finkelstein reaction. [Online] Available at: [Link]
-
L.S.College, Muzaffarpur. Finkelstein reaction. [Online] Available at: [Link]
-
SpectraBase. tert-Butyl (2S,3S)-2-(Hydroxymethyl)-3-(prop-1-en-1-yl)azetidine-1-carboxylate. [Online] Available at: [Link]
-
PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Online] Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate and its Bromomethyl Analog
Introduction: The Azetidine Scaffold and the Synthetic Chemist's Dilemma
In the landscape of modern drug discovery, the azetidine ring has emerged as a privileged scaffold.[1][2] This four-membered nitrogenous heterocycle offers a compelling balance of conformational rigidity and metabolic stability, making it an attractive building block for modulating the physicochemical properties of bioactive molecules.[3][4] As medicinal chemists increasingly seek to explore this unique chemical space, the efficient and predictable functionalization of azetidine precursors is of paramount importance.
A common synthetic route involves the nucleophilic substitution at the 3-position of the azetidine ring. This frequently employs precursors like tert-butyl 3-(halomethyl)azetidine-1-carboxylate, where a halide acts as a leaving group. The choice of this halide—typically bromide or iodide—is a critical decision that directly impacts reaction kinetics, yield, and the required reaction conditions. This guide provides an in-depth comparison of the reactivity of tert-butyl 3-(iodomethyl)azetidine-1-carboxylate versus its bromomethyl analog, supported by fundamental chemical principles and a representative experimental workflow, to empower researchers in making informed strategic decisions for their synthetic campaigns.
Theoretical Framework: Why the Leaving Group is the Linchpin of Sₙ2 Reactivity
The reaction at the heart of this comparison is the bimolecular nucleophilic substitution (Sₙ2) reaction. In this concerted, single-step mechanism, a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the leaving group. The rate of an Sₙ2 reaction is highly sensitive to the nature of the leaving group. A "good" leaving group is one that can stabilize the negative charge it acquires upon departing.
The key factors governing leaving group ability are:
-
Anion Stability: A more stable anion is a better leaving group.
-
Bond Strength: A weaker bond to the electrophilic carbon is more easily broken, facilitating a faster reaction.
-
Polarizability: A larger, more polarizable atom can better distribute the developing negative charge in the transition state.
When comparing iodide and bromide, chemical principles provide a clear prediction. Iodide (I⁻) is a superior leaving group to bromide (Br⁻) for several reasons.[5][6][7] The iodide ion is larger and more polarizable than the bromide ion, allowing it to better stabilize the negative charge.[7] Furthermore, the carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond, requiring less energy to break during the Sₙ2 transition state.[5][8] Consequently, reactions involving alkyl iodides are generally faster than those with their corresponding alkyl bromides.[8]
Experimental Design: A Head-to-Head Comparison
To empirically validate the theoretical principles, a comparative rate study can be designed. The objective is to monitor the rate of nucleophilic substitution on both the iodomethyl and bromomethyl azetidine substrates under identical conditions.
Caption: Experimental workflow for comparing the reactivity of halomethyl azetidines.
Detailed Experimental Protocol: Nucleophilic Azidation
This protocol describes a representative experiment to compare the reaction rates of this compound and tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with sodium azide.
Materials:
-
This compound (Substrate I)
-
tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (Substrate B)
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl acetate/Hexanes mixture (for TLC)
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve Substrate I (1.0 mmol) and Substrate B (1.0 mmol) in 5 mL of anhydrous DMF, respectively.
-
Reaction Initiation: To each flask, add sodium azide (1.1 mmol, 1.1 equiv) in one portion at room temperature (25°C). Start a timer immediately for each reaction.
-
Monitoring: At specified time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Workup of Aliquots: Quench each aliquot by diluting with 1 mL of water and extract with 1 mL of DCM. Spot the organic layer directly onto a TLC plate.
-
Analysis: Develop the TLC plate using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). Visualize the spots under UV light and by staining (e.g., with potassium permanganate). Compare the intensity of the starting material spot to the product spot (azidomethyl azetidine) to qualitatively assess the reaction progress. For quantitative data, an LC-MS analysis of the aliquots would be performed.
Expected Results and Data Analysis
Based on established chemical principles, the iodomethyl analog is expected to react significantly faster than the bromomethyl analog. The consumption of the starting material will be more rapid in the flask containing Substrate I.
Table 1: Expected Percentage Conversion Over Time
| Time Point | % Conversion (Iodomethyl Analog) | % Conversion (Bromomethyl Analog) |
| 30 min | ~40% | ~10% |
| 1 hour | ~75% | ~25% |
| 2 hours | >95% (Complete) | ~50% |
| 4 hours | 100% | ~80% |
| 8 hours | 100% | >95% (Complete) |
Note: These are illustrative data based on established reactivity principles. Actual reaction times may vary.
The data clearly indicates that to achieve a high conversion, the bromomethyl substrate requires significantly longer reaction times or, alternatively, more forcing conditions such as heating.
Mechanistic Discussion: Visualizing the Reactivity Gap
The observed difference in reaction rates is a direct consequence of the energetics of the Sₙ2 transition state. The departure of a better leaving group (iodide) leads to a more stable, lower-energy transition state, thus lowering the overall activation energy (Ea) of the reaction.
Caption: Generalized Sₙ2 mechanism highlighting the role of the leaving group (X).
The rate constant for the iodomethyl compound, k(I), is larger than that for the bromomethyl compound, k(Br), because the transition state involving the C-I bond cleavage is lower in energy. This fundamental difference is the origin of the enhanced reactivity.
Practical Recommendations for Researchers
The choice between the iodomethyl and bromomethyl azetidine precursors should be guided by the specific goals of the synthesis.
-
Choose this compound when:
-
High reactivity is required: For sluggish nucleophiles or when attempting to perform reactions at low temperatures to preserve sensitive functional groups.
-
Reaction time is critical: In high-throughput synthesis or when rapid compound generation is necessary.
-
Milder conditions are paramount: To avoid side reactions or degradation that may occur with prolonged heating.
-
-
The Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate may be suitable when:
-
Cost is a primary driver: Brominated compounds are often less expensive than their iodinated counterparts.
-
The nucleophile is highly reactive: A very strong nucleophile may not require the enhanced reactivity of the iodide.
-
Longer reaction times or heating are acceptable: If the overall synthetic route is not time-sensitive and the molecules can withstand higher temperatures.
-
It is also worth noting that alkyl iodides can be more sensitive to light and may have a shorter shelf-life than alkyl bromides, a practical consideration for reagent storage.
Conclusion
The evidence, both from fundamental chemical principles and empirical observation, is unequivocal: This compound is a significantly more reactive electrophile than its bromomethyl analog in Sₙ2 reactions. This heightened reactivity is directly attributable to the superior leaving group ability of iodide. By understanding the mechanistic underpinnings of this reactivity difference, researchers can strategically select the optimal building block for their synthetic endeavors, leading to more efficient, rapid, and successful functionalization of the valuable azetidine scaffold.
References
-
Couty, F., & Evano, G. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry. [Link]
-
Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. Stack Exchange. [Link]
-
Chemistry LibreTexts. (2020). Characteristics of the Sₙ2 Reaction. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). A Novel Functionalization of Azetidines. ResearchGate. [Link]
-
ResearchGate. (n.d.). The comparisons of reactivity of alkyl iodide 2an and bromide 2an-Br. ResearchGate. [Link]
-
YouTube. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. YouTube. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. MSU Chemistry. [Link]
-
Chemistry Stack Exchange. (2018). How does iodide replace bromide when the latter is more basic? Stack Exchange. [Link]
-
Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. Khan Academy. [Link]
-
Bartleby. (n.d.). Relative Reactivity Of Alkyl Halides. Bartleby.com. [Link]
-
WebAssign. (n.d.). Lab 5 - S N 2 Reactions of Alkyl Halides. WebAssign. [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Khan Academy [khanacademy.org]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material and Alkylated Azetidine Product
For Researchers, Scientists, and Drug Development Professionals
The azetidine motif is a cornerstone in modern medicinal chemistry.[1][2] This four-membered saturated heterocycle, while strained, offers a unique three-dimensional geometry that can improve physicochemical properties and metabolic stability in drug candidates.[1][3][4] The nitrogen atom provides a convenient handle for synthetic elaboration, with N-alkylation being a fundamental step in building molecular complexity.
However, successful synthesis is predicated on rigorous characterization. Confirming the formation of the desired N-alkylated azetidine product and the complete consumption of the secondary amine starting material is a critical quality control checkpoint. This guide provides an in-depth comparison of the spectroscopic signatures of a generic secondary azetidine starting material versus its tertiary amine product, grounded in the principles of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
The N-Alkylation of Azetidine: A Workflow Overview
The conversion of a secondary amine, such as azetidine, to a tertiary amine is typically achieved via nucleophilic substitution, where the nitrogen atom attacks an alkyl halide or another suitable electrophile. A base is often included to neutralize the acid byproduct.
Caption: General workflow for the N-alkylation of an azetidine.
Infrared (IR) Spectroscopy: The Disappearing Act
IR spectroscopy is arguably the quickest and most definitive method for confirming the conversion of a secondary amine to a tertiary amine. The diagnostic power lies in the observation of vibrations associated with the N-H bond.
-
Expertise & Causality: A secondary amine (R₂NH), like our azetidine starting material, possesses one N-H bond. This bond undergoes a characteristic stretching vibration when it absorbs infrared radiation.[5][6] Tertiary amines (R₃N), having no hydrogen atoms directly bonded to the nitrogen, cannot exhibit this vibration.[6][7][8] Therefore, the disappearance of the N-H stretching peak is primary evidence of a successful alkylation.
| Spectroscopic Feature | Azetidine (Starting Material) | N-Alkylated Azetidine (Product) | Rationale for Change |
| N-H Stretch | Present (~3350-3310 cm⁻¹)[5][9] | Absent [7][8] | The N-H bond is consumed during the alkylation reaction to form a new N-C bond. |
| C-H Stretches (Aliphatic) | Present (~2800-3000 cm⁻¹) | Present (~2800-3000 cm⁻¹) | These bonds from the azetidine ring remain unchanged. |
| New C-H Stretches | Absent | Present | New signals will appear corresponding to the C-H bonds of the added alkyl group (e.g., aromatic C-H > 3000 cm⁻¹ for a benzyl group). |
| C-N Stretch | Present (~1250–1020 cm⁻¹)[5] | Present (~1250–1020 cm⁻¹)[5] | While present in both, the exact position may shift slightly due to the change in the electronic environment around the nitrogen. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy provides a comprehensive before-and-after picture of the molecular structure, confirming not only the loss of the N-H proton but also detailing the electronic environment of every proton and carbon atom.
¹H NMR: Proton Environment Analysis
-
Expertise & Causality: The alkylation event triggers several distinct changes in the proton NMR spectrum. The most obvious is the disappearance of the broad N-H proton signal. Concurrently, the protons on the carbons directly attached to the nitrogen (the α-protons) experience a change in their chemical shift. The introduction of the new alkyl group also gives rise to a new set of signals with specific chemical shifts, integrations, and coupling patterns that must be consistent with its structure.
| Spectroscopic Feature | Azetidine (Starting Material) | N-Alkylated Azetidine (Product) | Rationale for Change |
| N-H Proton | Present (broad singlet, ~1.5-3.0 ppm)[9] | Absent | The labile N-H proton is replaced by a non-proton substituent. |
| α-Protons (Ring CH₂-N) | ~3.6 ppm[10] | Shifted (e.g., ~3.2-3.3 ppm for N-benzyl)[11] | The electron-donating or -withdrawing nature of the new alkyl group alters the electronic shielding of the adjacent protons, causing a chemical shift. |
| β-Protons (Ring CH₂) | ~2.3 ppm[10] | Minor Shift (~2.0-2.1 ppm)[11] | The effect of N-substitution diminishes with distance, so β-protons are less affected than α-protons. |
| New Alkyl Group Protons | Absent | Present | New signals appear, characteristic of the added group (e.g., a singlet at ~3.6 ppm for the benzylic CH₂ and multiplets at ~7.2-7.4 ppm for the phenyl ring in an N-benzyl product).[12] |
¹³C NMR: Carbon Skeleton Confirmation
-
Expertise & Causality: Much like ¹H NMR, the ¹³C NMR spectrum provides unambiguous evidence of alkylation. The carbons of the azetidine ring, particularly those adjacent to the nitrogen, will exhibit a chemical shift. Critically, new signals corresponding to the carbon atoms of the introduced alkyl group will appear in the spectrum.
| Spectroscopic Feature | Azetidine (Starting Material) | N-Alkylated Azetidine (Product) | Rationale for Change |
| α-Carbons (Ring CH₂-N) | ~45-50 ppm | Shifted (~55-60 ppm)[12] | The change in substitution on the nitrogen atom alters the electronic environment of the directly attached carbons. |
| β-Carbon (Ring CH₂) | ~20-25 ppm | Minor Shift | This carbon is further from the reaction center and experiences a less pronounced change in its chemical shift. |
| New Alkyl Group Carbons | Absent | Present | New signals will appear in their characteristic regions (e.g., ~60 ppm for a benzylic CH₂ and ~127-140 ppm for aromatic carbons).[13] |
Mass Spectrometry (MS): The Final Mass Check
Mass spectrometry provides the ultimate confirmation of a successful reaction by measuring the exact mass of the product.
-
Expertise & Causality: The addition of an alkyl group to the azetidine starting material results in a predictable increase in molecular weight. Observing the molecular ion peak ([M]⁺ or, more commonly, the protonated species [M+H]⁺ in ESI-MS) corresponding to the calculated mass of the N-alkylated product is unequivocal proof of its formation.
| Spectroscopic Feature | Azetidine (Starting Material) | N-Alkylated Azetidine (Product) | Rationale for Change |
| Molecular Ion Peak ([M+H]⁺) | Expected at m/z = 58.10 (for C₃H₇N) | Increased by the mass of the alkyl group minus one proton. | The covalent addition of the alkyl group increases the total mass of the molecule. For N-benzylation (adding C₇H₇), the mass increases by 91.14 Da. |
| Fragmentation Pattern | Characteristic of the azetidine ring. | Will include fragments from both the azetidine ring and the new alkyl substituent. | The fragmentation pathways are altered by the presence of the new, often more labile, N-C bond. |
Visualizing the Spectroscopic Transformation
Caption: Key spectroscopic changes upon N-alkylation of azetidine.
Experimental Protocols
Protocol 1: General N-Benzylation of Azetidine
Trustworthiness: This protocol is a representative procedure based on established chemical literature.[12][14][15] All reagents are common, and the steps are standard for synthetic organic chemistry. Monitoring by TLC provides an internal validation checkpoint before proceeding to workup.
-
Reaction Setup: To a solution of azetidine (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF, ~0.2 M) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, filter off the solid base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylazetidine.
Protocol 2: Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy (¹H and ¹³C):
-
Accurately weigh ~5-10 mg of the purified sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved before acquiring the spectra.
-
-
IR Spectroscopy:
-
If the sample is a liquid, a neat spectrum can be obtained by placing a small drop between two salt plates (NaCl or KBr).
-
If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute this stock solution to a final concentration of ~1-10 µg/mL using the mobile phase solvent.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
References
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- TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Brainly.in. (2018). How to distinguish primary secondary and tertiary amines by ir spectroscopy?
- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- The Royal Society of Chemistry. (2015).
- National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
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- ACS Publications. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Benchchem. (n.d.). 1-Benzylazetidine | CAS 7730-39-4.
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- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
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A Senior Application Scientist's Guide to the Purification of Azetidine Derivatives: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel azetidine derivatives is only half the battle. The inherent reactivity and unique physicochemical properties of this strained four-membered ring system present distinct challenges in purification. Achieving the high levels of purity required for downstream applications, from biological screening to API (Active Pharmaceutical Ingredient) formulation, necessitates a carefully considered purification strategy. This guide provides an in-depth comparison of the most effective techniques for purifying azetidine derivatives, grounded in experimental data and field-proven insights. We will explore the causality behind experimental choices, offering a framework for selecting the optimal method based on the specific characteristics of your target molecule and the impurities at hand.
The Azetidine Purification Challenge: Understanding the Landscape
Azetidine derivatives, prized for their role as versatile scaffolds in medicinal chemistry, often emerge from synthesis alongside a variety of impurities. These can include unreacted starting materials, byproducts from side reactions such as elimination, and residual solvents or reagents.[1] The choice of purification technique is paramount and is dictated by several factors including the polarity, volatility, stereochemistry, and stability of the azetidine derivative, as well as the nature of the impurities. A thorough understanding of these properties is the first step toward an efficient and effective purification workflow.
Core Purification Techniques: A Head-to-Head Comparison
The primary methods for purifying azetidine derivatives are column chromatography, crystallization, distillation, and liquid-liquid extraction. Each technique offers a unique set of advantages and disadvantages, making the selection process critical for success.
| Technique | Principle | Advantages | Disadvantages | Typical Purity |
| Normal Phase Chromatography | Differential adsorption onto a polar stationary phase. | High resolution, applicable to a wide range of compounds, effective for separating diastereomers and enantiomers.[2] | Can be time-consuming and require large volumes of organic solvents.[2] | >98%[2] |
| Reverse Phase Chromatography | Partitioning between a non-polar stationary phase and a polar mobile phase. | Excellent for purifying polar and water-soluble compounds. | Can be less effective for very non-polar compounds; may require method development to achieve optimal separation. | >98% |
| Crystallization/Recrystallization | Precipitation of a solid from a solution in a highly ordered form. | Can yield very high purity (>99%), scalable, and cost-effective.[2][3] | Requires a suitable solvent system; potential for product loss in the mother liquor.[2] | >99%[2] |
| Distillation | Separation based on differences in boiling points. | Effective for volatile, thermally stable azetidines; simple and scalable. | Not suitable for non-volatile or thermally labile compounds. | Variable, dependent on boiling point differences. |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases. | Simple, rapid, and effective for initial workup and removal of bulk impurities.[2] | Limited separation power for closely related compounds; can be prone to emulsion formation.[2] | Generally lower, used for initial cleanup. |
In-Depth Analysis and Experimental Protocols
Normal Phase Chromatography: The Workhorse for Azetidine Purification
Normal phase chromatography, typically utilizing silica gel as the stationary phase, is arguably the most versatile and widely employed technique for the purification of azetidine derivatives.[4] Its strength lies in its ability to separate compounds with subtle differences in polarity, making it ideal for isolating target molecules from closely related impurities and for the challenging separation of stereoisomers.[5]
Causality of Choice: This method is preferred when dealing with moderately polar to non-polar azetidine derivatives where impurities have different polarities. It is particularly powerful for chiral separations, often in conjunction with a chiral stationary phase.
Experimental Protocol: Purification of a Chiral Azetidine Derivative
This protocol outlines a general procedure for the purification of a chiral azetidine derivative using silica gel column chromatography.
-
Slurry Preparation: A slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate) is prepared.
-
Column Packing: The slurry is carefully poured into a glass column and allowed to pack under gravity or with gentle pressure.
-
Sample Loading: The crude azetidine derivative is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, sample-adsorbed silica is carefully added to the top of the column.
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected.
-
Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified azetidine derivative.[4]
Figure 1: General workflow for the purification of an azetidine derivative by normal phase chromatography.
Reverse Phase Chromatography: The Choice for Polar Azetidines
For highly polar or water-soluble azetidine derivatives, reverse phase high-performance liquid chromatography (RP-HPLC) is the method of choice. This technique utilizes a non-polar stationary phase (commonly C18-modified silica) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[6][7]
Causality of Choice: RP-HPLC is particularly effective for purifying azetidinium salts, amino-azetidines, and other derivatives with high polarity that would otherwise have poor retention on a normal phase column. The separation is driven by hydrophobic interactions, with more non-polar compounds being retained longer on the column.[8]
Experimental Protocol: Purification of a Polar Azetidine Derivative by RP-HPLC
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases, often with the addition of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[8]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition.
-
Sample Injection: Dissolve the crude azetidine derivative in the mobile phase or a compatible solvent and inject it onto the column.
-
Gradient Elution: A gradient of increasing organic solvent is typically used to elute the compounds from the column.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Lyophilization: Analyze the fractions for purity and combine the pure fractions. The solvent is then removed, often by lyophilization, to yield the purified product.
Figure 2: A typical workflow for the purification of a polar azetidine derivative using reverse phase HPLC.
Crystallization: The Path to High Purity
Crystallization is a powerful purification technique that can yield exceptionally pure crystalline solids.[3] It is particularly advantageous for large-scale purifications due to its cost-effectiveness and scalability.[2] The success of this method hinges on the selection of an appropriate solvent or solvent system in which the azetidine derivative has high solubility at elevated temperatures and low solubility at lower temperatures.[9]
Causality of Choice: Crystallization is ideal for solid azetidine derivatives where impurities have different solubility profiles. It is often used as a final purification step to achieve the highest possible purity.
Experimental Protocol: Recrystallization of an Azetidine Derivative
-
Solvent Selection: Screen various solvents and solvent mixtures to find a system that provides the desired solubility profile. Common solvents include ethanol, isopropanol, ethyl acetate, and hexane.[10]
-
Dissolution: Dissolve the crude azetidine derivative in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to obtain the purified product.[11][12]
Distillation: For Volatile Azetidines
Distillation is a suitable purification method for azetidine derivatives that are liquids at room temperature and are thermally stable.[1] Fractional distillation is employed to separate compounds with close boiling points.[13][14]
Causality of Choice: This method is chosen for low molecular weight, non-polar azetidines that are volatile and not prone to decomposition at their boiling points.
Experimental Protocol: Fractional Distillation of a Volatile Azetidine
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, and a receiving flask.
-
Heating: Gently heat the crude liquid azetidine derivative in the distillation flask.
-
Fraction Collection: As the vapor rises through the fractionating column, the components separate based on their boiling points. Collect the fraction that distills at the boiling point of the target azetidine.
-
Analysis: Analyze the collected fraction for purity.
Supercritical Fluid Chromatography (SFC): A Greener Approach for Chiral Separations
Supercritical fluid chromatography (SFC) has emerged as a powerful and environmentally friendly alternative to normal phase HPLC for chiral separations.[5][15] It utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of organic solvents.[13][15]
Causality of Choice: SFC is particularly advantageous for the preparative separation of enantiomers of azetidine derivatives due to its high efficiency, speed, and reduced environmental impact.[14][16][17] The lower viscosity of the supercritical fluid allows for faster separations without a loss of resolution.[15]
Troubleshooting and Optimization
| Technique | Common Problem | Solution |
| Normal Phase Chromatography | Poor separation of compounds. | Optimize the eluent system by varying the polarity. Try a different stationary phase (e.g., alumina). |
| Tailing of peaks. | Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine for basic compounds) to the eluent. | |
| Reverse Phase Chromatography | Broad peaks. | Adjust the pH of the mobile phase with an acid modifier (e.g., TFA, formic acid). |
| Irreproducible retention times. | Ensure proper column equilibration and consistent mobile phase preparation.[18] | |
| Crystallization | "Oiling out" instead of crystallization. | Use a different solvent system, cool the solution more slowly, or try seeding the solution with a small crystal of the pure compound.[9] |
| Low yield. | Concentrate the mother liquor and attempt a second crystallization. | |
| Distillation | Bumping or uneven boiling. | Use boiling chips or a magnetic stirrer. |
| Poor separation of liquids with close boiling points. | Use a more efficient fractionating column. |
Conclusion: A Strategic Approach to Azetidine Purification
The purification of azetidine derivatives is a critical step in their synthesis and application. A successful purification strategy is not a one-size-fits-all approach but rather a carefully considered decision based on the physicochemical properties of the target molecule and the nature of the impurities. Normal phase chromatography remains the workhorse for a wide range of azetidines, particularly for chiral separations. Reverse phase chromatography is indispensable for polar derivatives, while crystallization offers a path to the highest purity for solid compounds. Distillation is a valuable tool for volatile azetidines. By understanding the principles and practical considerations of each technique, researchers can confidently select and optimize the most appropriate method to achieve their desired purity, paving the way for the successful advancement of their research and development goals.
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Johnson, J. S., & Toste, F. D. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Retrieved from [Link]
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Couty, F., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Retrieved from [Link]
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Butler, C. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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McPherson, A. (2004). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]
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Al-Tamrah, S. A. (2012). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Leyva, E., et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research. Retrieved from [Link]
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Singh, S., & Singh, S. (2022). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. Retrieved from [Link]
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Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
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Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
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ResearchGate. (2025). "Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine ". Retrieved from [Link]
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Luft, J. R., & DeTitta, G. T. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Journal of Structural Biology. Retrieved from [Link]
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Parmar, D., & Sugiono, E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Retrieved from [Link]
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Foley, D. J., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Retrieved from [Link]
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Hartwig, J. F., et al. (2022). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]
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Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]
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eBioChem. (n.d.). wholesale 1-N-Boc-3-hydroxyazetidine 98% CAS:141699-55-0. Retrieved from [Link]
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J&K Scientific. (n.d.). 1-Boc-3-hydroxyazetidine, 97% | 141699-55-0. Retrieved from [Link]
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Ace, C., et al. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Orthogonal Analysis of Reaction Byproducts by LC-MS and NMR
In the landscape of chemical synthesis and pharmaceutical development, the desired product is only part of the story. Reaction byproducts, even at trace levels, can significantly impact yield, purity, safety, and regulatory compliance. Their thorough identification and quantification are not merely academic exercises but critical components of process optimization and quality control. This guide provides an in-depth comparison of two cornerstone analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive analysis of reaction byproducts. As we will explore, these methods are not competitors but powerful orthogonal partners, each providing a unique and essential piece of the analytical puzzle.[1][2][3]
The First Pass: High-Sensitivity Profiling with LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the frontline tool for rapidly profiling complex reaction mixtures. It combines the separation power of liquid chromatography with the sensitive mass detection of mass spectrometry, making it ideal for detecting and obtaining initial information on a wide array of components.[4][5]
Causality of the LC-MS Approach
The core strength of LC-MS lies in its exceptional sensitivity and its ability to couple separation with detection.[6][7] A typical reaction mixture contains the starting materials, reagents, target molecule, and a host of byproducts at varying concentrations. LC first separates these components based on their physicochemical properties (e.g., polarity), reducing the complexity of the mixture before it enters the mass spectrometer.[4] The MS then provides a mass-to-charge ratio (m/z) for the eluted compounds, giving an immediate indication of their molecular weights.[8][9]
This workflow is invaluable for:
-
Comprehensive Profiling: Quickly generating a "fingerprint" of the reaction mixture to see all ionizable components.[10]
-
Trace-Level Detection: Identifying byproducts present at very low concentrations that might be missed by less sensitive techniques.[6][8]
-
Molecular Weight Determination: Providing the molecular weight of an unknown byproduct, which is the first critical step in its identification.[11]
-
Structural Clues via Fragmentation: Tandem MS (MS/MS) techniques fragment the molecular ion to create a pattern that can offer clues about the molecule's substructures.[6][9][12]
LC-MS Experimental Workflow
The process begins with careful sample preparation to ensure compatibility with the LC-MS system, followed by method development and data acquisition.
Caption: High-level workflow for reaction byproduct analysis using LC-MS.
Protocol 1: General LC-MS Analysis of a Reaction Mixture
This protocol outlines a self-validating approach for the initial analysis of a crude reaction mixture.
-
Sample Preparation:
-
Take a representative aliquot (e.g., 10 µL) from the crude reaction mixture.
-
Quench the reaction if necessary by diluting it in a suitable solvent.
-
Perform a serial dilution of the crude sample in a solvent compatible with the initial mobile phase (e.g., 50:50 water:acetonitrile). A typical starting concentration is 10-100 µg/mL.[13][14]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulates that could clog the system.[15]
-
-
LC Method Development & System Suitability:
-
Column: Start with a versatile C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a generic scouting gradient (e.g., 5% to 95% B over 10 minutes) to elute compounds with a wide range of polarities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
System Suitability: Before running the sample, inject a blank (mobile phase) to ensure no carryover, and a standard mixture to confirm system performance (retention time stability, peak shape).
-
-
MS Data Acquisition:
-
Ionization Source: Electrospray Ionization (ESI) is common for polar to moderately polar compounds. Run in both positive and negative ion modes to capture the widest range of byproducts.[16]
-
MS1 Scan: Acquire full scan data over a relevant m/z range (e.g., 100-1000 Da) to detect all ionizable species. High-resolution mass spectrometry (HRMS) instruments like QTOF or Orbitrap are preferred to enable accurate mass measurements for molecular formula determination.[17]
-
MS/MS Scan: Use a data-dependent acquisition (DDA) mode to automatically trigger fragmentation (MS/MS) on the most abundant ions detected in the MS1 scan. This provides structural information without prior knowledge of the byproducts.[6]
-
-
Initial Data Analysis:
-
Process the data to identify all significant chromatographic peaks.
-
For each peak, determine its accurate mass from the MS1 spectrum and propose possible molecular formulas.
-
Analyze the MS/MS fragmentation pattern to gain structural insights and propose putative structures for the byproducts.[9][18]
-
The Gold Standard: Unambiguous Structure Elucidation with NMR
While LC-MS is superb for detection and hypothesis generation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for unambiguous structure elucidation. NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its connectivity and stereochemistry.[7][19]
Causality of the NMR Approach
NMR's power comes from its non-destructive nature and its direct relationship between signal intensity and the number of nuclei.[20][21] This makes it inherently quantitative without the need for compound-specific response factors, a significant advantage over many other techniques.[22][23] For byproduct analysis, NMR is essential for:
-
Definitive Structure Confirmation: While MS might suggest a structure, NMR can prove it. 2D NMR experiments (COSY, HSQC, HMBC) are used to piece together the molecular skeleton.[17][19]
-
Isomer Differentiation: NMR excels at distinguishing between structural isomers (e.g., positional isomers) and stereoisomers, which may have identical masses and similar fragmentation patterns in MS.[20]
-
Absolute Quantification (qNMR): Quantitative NMR (qNMR) can be used to determine the exact concentration or purity of a byproduct in a mixture by comparing its signal integral to that of a certified internal standard.[21][24] This is a primary method recognized by pharmacopeias.[21]
-
Reaction Monitoring: NMR can be used for real-time, in-situ monitoring of reactions to understand kinetics and observe transient intermediates.[20][25][26]
NMR Experimental Workflow
The NMR workflow requires careful sample preparation to ensure a high-quality spectrum, followed by a series of 1D and 2D experiments.
Caption: Standard workflow for structural elucidation of a byproduct using NMR.
Protocol 2: NMR Structure Elucidation of an Isolated Byproduct
This protocol assumes a byproduct has been isolated (e.g., by preparative chromatography) to a sufficient purity and quantity.
-
Sample Preparation:
-
Ensure the sample is dry and free of residual solvents.
-
Accurately weigh 5-20 mg of the isolated byproduct.[27][28] A higher amount is needed for less sensitive experiments like ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[27][29] The choice of solvent is critical to ensure the sample dissolves completely.[29]
-
If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[28][30]
-
For qNMR, a certified internal standard of known purity would be accurately weighed and added at this stage.
-
-
NMR Data Acquisition:
-
Insert the sample into the spectrometer. Allow at least 5 minutes for thermal equilibration.[31]
-
Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR: Acquire a quantitative 1D proton spectrum. This provides the initial overview of the structure, including chemical shifts, signal integrals (proton ratios), and coupling patterns.
-
¹³C NMR & DEPT: Acquire a ¹³C spectrum to observe all unique carbon atoms. A DEPT-135 experiment is useful to differentiate between CH, CH₂, and CH₃ groups.[19]
-
2D COSY: This experiment reveals which protons are coupled to each other (typically through 2-3 bonds), helping to establish spin systems and connect adjacent protons.[17]
-
2D HSQC: This experiment correlates each proton with the carbon atom it is directly attached to, mapping out C-H bonds.[17]
-
2D HMBC: This experiment shows longer-range correlations between protons and carbons (typically over 2-3 bonds). It is crucial for connecting different fragments of the molecule and establishing the complete carbon skeleton.[17]
-
-
Structure Elucidation:
-
Integrate all data. Start with the molecular formula from HRMS.
-
Use the ¹H and ¹³C data to identify key functional groups and fragments.
-
Use COSY, HSQC, and HMBC data to piece the fragments together into a complete, unambiguous structure.
-
A Head-to-Head Comparison: Choosing the Right Tool
The choice between LC-MS and NMR is not about which is "better," but which is best suited for the analytical question at hand. Often, the answer is both. Using them as orthogonal methods—techniques that measure the same attribute via different physical principles—provides a much higher degree of confidence in the results.[32]
| Feature | LC-MS | NMR Spectroscopy |
| Primary Output | Mass-to-charge ratio (m/z) | Nuclear spin resonance frequencies (chemical shifts) |
| Sensitivity | Very High (pg - ng)[6][33] | Low (µg - mg)[33][34][35] |
| Structural Info | Molecular weight & fragmentation patterns | Unambiguous 3D structure & connectivity[7][20] |
| Isomer Analysis | Can separate chromatographic isomers; struggles with co-eluting or stereoisomers | Gold standard for distinguishing all types of isomers |
| Quantification | Relative quantification is straightforward; absolute requires a specific standard for each analyte | Absolute quantification (qNMR) possible with a single universal standard[21][24] |
| Throughput | High (minutes per sample) | Low (minutes to hours per sample)[34] |
| Sample State | Solution | Solution or Solid-State |
| Destructive? | Yes (sample is consumed) | No (sample can be recovered)[24] |
An Integrated, Self-Validating Workflow
A robust strategy for byproduct analysis leverages the strengths of both techniques in a logical sequence. This integrated approach ensures both comprehensive detection and confident identification.
Caption: An integrated workflow using LC-MS and NMR for robust byproduct analysis.
This workflow is inherently self-validating. The LC-MS provides a hypothesis (a putative structure with a specific molecular weight), and the NMR analysis serves to confirm or refute that hypothesis, providing a definitive answer.
Ensuring Trustworthiness: The Role of Method Validation
In a regulated environment such as drug development, analytical methods must be validated to prove they are fit for their intended purpose.[36][37][38] This process, guided by bodies like the International Council for Harmonisation (ICH), establishes the method's performance characteristics.[39][40]
Key validation parameters include:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components.[36][39]
-
Accuracy: The closeness of the test results to the true value.[36][39]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[36][39]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[36]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[36]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[39]
Documenting these parameters in a validation protocol and report ensures the data generated is reliable, reproducible, and defensible.[36]
Conclusion
The analysis of reaction byproducts is a multifaceted challenge that no single technique can fully address. LC-MS serves as the rapid, high-sensitivity scout, mapping the landscape of a reaction mixture and identifying points of interest. NMR acts as the ground truth authority, providing the unambiguous structural confirmation required for confident decision-making. By embracing an integrated, orthogonal workflow that combines the strengths of both LC-MS and NMR, researchers and drug development professionals can achieve a comprehensive and trustworthy understanding of their chemical processes, ultimately leading to safer, purer, and more effective products.
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A Cost-Benefit Analysis for Drug Discovery: Selecting Iodo- vs. Bromo-Azetidine Precursors
In the landscape of modern medicinal chemistry, the azetidine motif has emerged as a privileged scaffold, prized for its ability to impart desirable physicochemical properties such as increased metabolic stability, improved solubility, and novel three-dimensional exit vectors for molecular elaboration.[1] Consequently, the selection of appropriate halogenated azetidine precursors is a critical decision point in the synthesis of novel chemical entities. This guide provides a comprehensive cost-benefit analysis of using iodo- versus bromo-azetidine precursors, offering a data-driven framework for researchers, scientists, and drug development professionals to make informed decisions that balance chemical reactivity, stability, and economic viability.
The Azetidine Scaffold in Drug Discovery: A Brief Overview
The incorporation of the strained four-membered azetidine ring into drug candidates can significantly alter their pharmacological profile.[1] This is attributed to the ring's inherent conformational rigidity and its ability to act as a bioisosteric replacement for other functional groups. The 3-substituted azetidine core is particularly prevalent, and halo-azetidines serve as versatile intermediates for introducing a wide array of functionalities through nucleophilic substitution reactions. The choice between a 3-iodo- or 3-bromo-azetidine precursor is therefore a pivotal strategic consideration in the early stages of a drug discovery campaign.
Reactivity and Mechanistic Considerations: The Halogen's Role
The fundamental difference in the utility of iodo- and bromo-azetidine precursors lies in the inherent properties of the carbon-halogen bond. In nucleophilic substitution reactions, typically following an SN2 mechanism, the halogen acts as a leaving group. The efficacy of the leaving group is a dominant factor in the reaction kinetics.
It is a well-established principle in organic chemistry that iodide is a superior leaving group compared to bromide.[2][3][4] This is due to two primary factors:
-
Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, requiring less energy to cleave during the transition state of the reaction.
-
Anion Stability: The resulting iodide anion (I⁻) is larger and more polarizable than the bromide anion (Br⁻), allowing the negative charge to be dispersed over a larger volume, which increases its stability in solution.
This enhanced reactivity of the iodo-precursor can be a significant advantage, potentially leading to:
-
Milder Reaction Conditions: The ability to conduct reactions at lower temperatures can improve the functional group tolerance and reduce the formation of byproducts.
-
Shorter Reaction Times: Increased reaction rates can improve throughput and operational efficiency in a laboratory setting.
-
Higher Yields: For sluggish nucleophiles, the use of a more reactive electrophile can be the difference between a successful reaction and a failed one.
Stability and Handling: Practical Considerations
While high reactivity is often desirable, it can be a double-edged sword. Alkyl iodides are generally less stable than their corresponding bromides.[5] They are more susceptible to decomposition, particularly when exposed to light, and may have a shorter shelf-life. This instability can lead to the formation of impurities over time, which may complicate purification and impact the reproducibility of reactions.
Bromo-azetidine precursors, being more stable, offer advantages in terms of long-term storage and handling. For large-scale campaigns or when a precursor is intended to be used over an extended period, the enhanced stability of the bromo-analog might outweigh its lower reactivity.
Cost-Benefit Analysis: A Multifaceted Decision
The choice between iodo- and bromo-azetidine precursors ultimately hinges on a careful cost-benefit analysis that considers not only the price of the precursors themselves but also the cost of starting materials, reagents, and the overall efficiency of the synthetic route.
Synthesis of Precursors
Both 3-iodo- and 3-bromo-1-Boc-azetidine are commonly synthesized from the readily available and relatively inexpensive 1-Boc-3-hydroxyazetidine.
Synthesis of 1-Boc-3-iodoazetidine: A common method involves an Appel-type reaction using triphenylphosphine and iodine in the presence of imidazole.[6]
Synthesis of 1-Boc-3-bromoazetidine: This can be achieved by treating 1-Boc-3-hydroxyazetidine with a brominating agent such as phosphorus tribromide (PBr₃).
Cost of Starting Materials and Reagents
To provide a practical cost comparison, the following table summarizes the approximate bulk pricing for the key starting material and reagents involved in the synthesis of 1-Boc-3-iodoazetidine and a potential route to 1-Boc-3-bromoazetidine. Prices are estimated based on currently available supplier information and are subject to market fluctuations.
| Component | CAS Number | Use | Estimated Bulk Price (USD/kg) |
| 1-Boc-3-hydroxyazetidine | 141699-55-0 | Common Precursor | $10 - $50[7][8][9][10][11] |
| For Iodo-Azetidine | |||
| Iodine | 7553-56-2 | Iodine Source | $25 - $70[12][13][14][15] |
| Triphenylphosphine | 603-35-0 | Reagent | $15 - $40[16][17][18] |
| Imidazole | 288-32-4 | Reagent | $10 - $30[19][20][21][22][23] |
| For Bromo-Azetidine | |||
| Phosphorus Tribromide | 7789-60-8 | Brominating Agent | $40 - $80[24][25][26][27] |
Cost of Halogenated Azetidine Precursors
The direct purchase of the halogenated precursors is also a viable option, particularly for smaller scale synthesis or initial screening. The following table provides an estimated price range for 1-Boc-3-iodoazetidine and 1-Boc-3-bromoazetidine from various chemical suppliers. It is important to note that the price of the iodo-azetidine is generally higher than the bromo-azetidine on a per-gram basis.
| Precursor | CAS Number | Estimated Price (USD/g) |
| 1-Boc-3-iodoazetidine | 254454-54-1 | $15 - $80[1][6][28][29] |
| 1-Boc-3-bromoazetidine | 1064194-10-0 | $15 - $145[30][31][32] |
The Finkelstein Reaction: A Strategic Alternative
For situations where the bromo-azetidine is more readily available or cost-effective, it can be converted to the more reactive iodo-azetidine via the Finkelstein reaction.[33][34][35][36] This SN2 reaction involves treating the alkyl bromide with an excess of sodium iodide in a solvent like acetone, where the resulting sodium bromide is insoluble and precipitates, driving the reaction to completion. While this adds an extra step to the synthetic sequence, it can be a cost-effective strategy if the price difference between the bromo-precursor and the iodo-precursor is substantial.
Experimental Protocols
Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate
This protocol is adapted from a general procedure for the iodination of N-Boc-3-hydroxyazetidine.[6]
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in an appropriate solvent (e.g., toluene) is added imidazole (3.0 eq) and triphenylphosphine (2.0 eq).
-
The mixture is stirred until all solids have dissolved.
-
Iodine (1.5 eq) is added portion-wise, and the reaction mixture is heated (e.g., to 100 °C) for a specified time (e.g., 1 hour), monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution of sodium bicarbonate.
-
Excess triphenylphosphine can be quenched by the addition of iodine until a persistent iodine color is observed in the organic layer.
-
The organic layer is separated, washed with saturated aqueous sodium thiosulfate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 1-Boc-3-iodoazetidine.
Nucleophilic Substitution with a Generic Amine Nucleophile
This protocol provides a general framework for comparing the reactivity of the iodo- and bromo-precursors.
-
In separate reaction vessels, dissolve 1-Boc-3-iodoazetidine (1.0 eq) and 1-Boc-3-bromoazetidine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
To each vessel, add the amine nucleophile (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).
-
Stir the reactions at a set temperature (e.g., room temperature or 50 °C) and monitor the progress of each reaction by TLC or LC-MS at regular time intervals.
-
Upon completion, quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude products are purified by an appropriate method (e.g., column chromatography or preparative HPLC) to determine the isolated yields.
Conclusion and Recommendations
The selection between iodo- and bromo-azetidine precursors is a nuanced decision that requires a holistic evaluation of reactivity, stability, and cost.
Iodo-azetidine precursors are the preferred choice when:
-
High reactivity is paramount: For challenging nucleophilic substitutions or when milder reaction conditions are necessary to preserve sensitive functional groups.
-
Rapid synthesis is a priority: The faster reaction kinetics can significantly accelerate discovery timelines.
Bromo-azetidine precursors are a more suitable option when:
-
Cost is a primary driver: The lower purchase price and the use of a less expensive brominating agent for its synthesis can offer significant cost savings, especially at scale.
-
Long-term stability is required: For precursors that will be stored for extended periods, the greater stability of the bromo-analog is a distinct advantage.
-
The Finkelstein reaction is a viable option: If the infrastructure and time for an additional synthetic step are available, converting the more affordable bromo-precursor to the iodo-analog in-house can be a highly cost-effective strategy.
Ultimately, the optimal choice will depend on the specific goals and constraints of the research program. For early-stage discovery and the rapid generation of diverse analogs, the higher reactivity of the iodo-azetidine may justify its higher cost. For later-stage development and process optimization, the cost-effectiveness and stability of the bromo-azetidine, potentially coupled with a Finkelstein reaction, may be the more prudent choice.
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Cenmed. (n.d.). phosphorus tribromide for synthesis. Retrieved January 5, 2026, from [Link]
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Wuhan Fortuna Chemical Co.,Ltd. (n.d.). Manufacturer supply 1-N-Boc-3-hydroxyazetidine CAS 141699-55-0 with attractive price. Retrieved January 5, 2026, from [Link]
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Sdfine. (n.d.). TRIPHENYLPHOSPHINE (phosphorous triphenyl). Retrieved January 5, 2026, from [Link]
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ChemSupply Australia. (n.d.). IM00251000 - Imidazole, synthesis grade. Retrieved January 5, 2026, from [Link]
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Chemistry LibreTexts. (2020). 7.6: Characteristics of the Sₙ2 Reaction. Retrieved January 5, 2026, from [Link]
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PubMed. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Retrieved January 5, 2026, from [Link]
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MOLBASE. (n.d.). 1-Boc-3-hydroxyazetidine price & availability. Retrieved January 5, 2026, from [Link]
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INDOFINE Chemical Company. (n.d.). 1-BOC-3-BROMOAZETIDINE | 1064194-10-0. Retrieved January 5, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate: A Guide for the Modern Laboratory
For the researcher engaged in the fast-paced world of drug discovery and development, particularly in the synthesis of novel chemical entities like PROTACs, the lifecycle of every reagent extends beyond the reaction flask.[1][2] Proper disposal of specialized building blocks such as tert-butyl 3-(iodomethyl)azetidine-1-carboxylate (CAS 253176-94-2) is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this halogenated azetidine derivative, grounding procedural recommendations in the chemical principles that govern its reactivity and hazards.
Part 1: Immediate Safety and Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This informs every subsequent handling and containment decision.
GHS Hazard Identification
This compound is consistently classified with the following hazards according to Safety Data Sheets (SDS).[3][4]
-
Skin Irritation (Category 2, H315): Causes skin irritation.[3][4]
-
Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3, H335): May cause respiratory irritation.[3][4]
These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols to prevent inadvertent exposure during handling and disposal.
The Rationale Behind Enhanced Precautions
Beyond the standard GHS classifications, the structure of this molecule warrants a higher level of caution for two primary reasons:
-
Alkylating Agent Potential: The iodomethyl group is a potential alkylating moiety. Alkylating agents are a class of reactive compounds that can introduce alkyl groups into nucleophilic moieties in cells, including DNA. This reactivity is the basis for the utility of many hazardous drugs, and as such, compounds with this potential should be handled with appropriate containment to minimize exposure.
-
Halogenated Organic Compound: As an iodinated organic compound, its disposal is subject to specific environmental regulations due to the potential for forming hazardous byproducts upon improper disposal or incineration.
The following table summarizes the essential PPE required for handling this compound, including during waste consolidation.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Consider double-gloving. | Prevents skin contact and irritation. Double-gloving provides additional protection against potential tears and permeation. |
| Eye/Face Protection | Safety glasses with side shields or, preferably, chemical safety goggles. A face shield is recommended if splashing is possible. | Protects against accidental splashes that can cause serious eye irritation.[3][4] |
| Skin and Body Protection | A standard laboratory coat. For larger quantities or spill cleanup, a chemically resistant apron or gown is advised. | Minimizes the risk of skin contact on arms and body. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3] | Prevents inhalation of any dusts or aerosols, which can cause respiratory tract irritation.[3][4] |
Part 2: Operational Disposal Plan: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is segregation as halogenated organic waste for subsequent incineration by a licensed waste management facility. Do not attempt to neutralize or treat this chemical in the lab.
Waste Collection at the Source
-
Designate a Waste Container: Select a clearly labeled, leak-proof container with a secure screw-top lid. The container must be made of a material compatible with halogenated organic solvents (e.g., high-density polyethylene, glass).
-
Labeling is Crucial: Before adding any waste, label the container with:
-
"HAZARDOUS WASTE"
-
"HALOGENATED ORGANIC WASTE"
-
The full chemical name: "this compound" and "CAS 253176-94-2".
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Collect All Forms of Waste:
-
Neat (Undiluted) Compound: Scrape any residual solid from vials or containers directly into the designated waste container using a dedicated spatula.
-
Contaminated Solvents: If the compound is used in solution, the spent solvent (e.g., dichloromethane, acetonitrile) must be collected in the halogenated waste container.
-
Contaminated Labware: Any disposable materials that have come into direct contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, must be collected as solid hazardous waste. Place these items in a separate, clearly labeled, sealed plastic bag or container designated for "Halogenated Organic Solid Waste."
-
Chemical Incompatibility: What NOT to Mix
The azetidine ring, while more stable than an aziridine ring, is strained and can be susceptible to ring-opening reactions.[5][6][7] To prevent uncontrolled reactions within the waste container, avoid mixing this compound with:
-
Strong Acids: Acidic conditions can promote the decomposition or ring-opening of azetidines.[8]
-
Strong Bases: Can react with the carbamate and potentially the azetidine ring.
-
Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.
-
Strong Reducing Agents: Can react with the iodomethyl group.
-
Nucleophiles: The strained ring and the presence of a good leaving group (iodide) make the compound susceptible to nucleophilic attack. Avoid mixing with solutions containing high concentrations of nucleophiles like amines, thiols, or cyanides.
Temporary Storage in the Laboratory
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a larger, chemically resistant tub or tray) is used to contain any potential leaks.
-
Keep the halogenated waste stream separate from non-halogenated organic waste, aqueous waste, and other reactive waste streams.
Part 3: The Regulatory and Scientific Backbone
Understanding the "why" behind these procedures ensures compliance and fosters a culture of safety.
The RCRA Framework and Halogenated Waste
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds (HOCs) are of particular concern because their incineration requires high temperatures and specialized equipment to prevent the formation of dioxins and other persistent organic pollutants.
By segregating this compound as a halogenated waste, you are ensuring it is routed to a facility capable of its complete and safe destruction.
Thermal Decomposition Profile
-
Carbon Oxides (CO, CO₂)
-
Nitrogen Oxides (NOx)
-
Hydrogen Iodide (HI)
These combustion products are managed by the sophisticated scrubber systems in a hazardous waste incinerator, neutralizing acidic gases and preventing their release into the atmosphere.
Part 4: Emergency Procedures - Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in Table 1. For larger spills, consider a respirator.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to prevent it from becoming airborne.
-
For Liquids (Solutions): Surround the spill with absorbent material to prevent it from spreading.
-
-
Collect the Waste: Carefully sweep or scoop the contained material into the designated "Halogenated Organic Solid Waste" container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), and place the cleaning materials into the solid waste container.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Waste Disposal Workflow for this compound.
References
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00061F. Royal Society of Chemistry. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. ResearchGate. [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
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Reactions from Intravenous Organic Iodide Compounds: Pretesting and Prophylaxis. Radiology. [Link]
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THE IMPACT OF ORGANIC COMPOUNDS ON IODINE BEHAVIOUR UNDER CONDITIONS RELATING TO NUCLEAR REACTOR ACCIDENTS. McMaster University. [Link]
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LCSS: IODINE. University of California, Santa Barbara. [Link]
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Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation. National Institutes of Health. [Link]
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From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
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A Proactive Defense: An Application Scientist's Guide to Safely Handling Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a deep respect for both their potential and their inherent risks. Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate is a valuable building block, but its structure—a strained azetidine ring coupled with a reactive iodomethyl group—necessitates a rigorous and proactive safety protocol. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in the chemical reactivity of the molecule to ensure your safety and the integrity of your research.
Part 1: Deconstructing the Hazard Profile
Understanding why a compound is hazardous is the cornerstone of safe handling. The risk profile of this compound stems from two key structural features.
-
The Iodomethyl Group: This functional group classifies the molecule as a potent alkylating agent . The carbon-iodine bond is relatively weak, making the iodide a good leaving group. This reactivity allows the molecule to transfer its alkyl group to nucleophilic sites, including those found in biological macromolecules like DNA. Alkylating agents are often treated with extreme caution due to their potential to be mutagenic, carcinogenic, and teratogenic. Safety data sheets for analogous compounds consistently list severe skin, eye, and respiratory irritation.[1][2][3] In the event of a fire, organoiodides can also decompose to produce highly toxic and corrosive fumes, such as hydrogen iodide.[4]
-
The Azetidine Ring: Azetidine, the parent four-membered nitrogenous ring, is known to be a strong base and can cause severe skin burns and eye damage.[5][6] Its derivatives are often destructive to the mucous membranes and upper respiratory tract.[7] While the N-Boc protecting group mitigates some of the basicity, the inherent reactivity and irritating nature of the azetidine core remain a concern.
The combination of these features results in a compound that must be handled with engineering controls and personal protective equipment (PPE) designed for potent, reactive, and irritating substances.
Part 2: A Multi-Layered Defense System
Effective safety is not just about PPE; it's an integrated system starting with engineering controls and culminating in meticulous personal protection and procedural discipline.
Engineering Controls: The Primary Barrier
PPE should always be considered the last line of defense. Your primary protection comes from the laboratory environment itself.
-
Certified Chemical Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be performed inside a properly functioning chemical fume hood.[8] This is non-negotiable and serves as the primary method to prevent inhalation of vapors or fine particulates.
-
Accessible Safety Equipment: A safety shower and eyewash station must be located within a 10-second travel distance of the work area. Confirm their functionality before beginning any procedure.
Personal Protective Equipment (PPE): Your Immediate Shield
The following PPE is mandatory for any procedure involving this reagent. The selection is based on protocols for handling hazardous drugs and potent alkylating agents, which share a similar risk profile.[9][10][11]
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Double Gloving: Inner and outer pair of nitrile gloves. | The primary route of exposure is dermal. A single glove may be subject to unnoticeable micropores or rapid permeation by an alkylating agent. Double gloving provides a redundant barrier.[9][12] The outer glove should be removed and replaced immediately upon known or suspected contact. |
| Body Protection | Disposable, polyethylene-coated gown with long sleeves and knit cuffs. | Standard cotton lab coats are permeable and can absorb chemicals, holding them against the skin. An impervious coated gown prevents penetration of the substance in case of a splash or spill.[9][10] |
| Eye & Face Protection | Indirectly vented chemical splash goggles and a full-face shield. | Safety glasses offer insufficient protection from splashes. Goggles provide a seal around the eyes.[4] A face shield worn over goggles is required to protect the entire face from splashes, especially during transfers or when working with larger quantities.[13] |
| Respiratory Protection | Not required if all work is performed in a certified fume hood. | A fit-tested N95 respirator should be used for weighing the solid outside of a containment hood or during spill cleanup procedures where aerosol generation is possible.[13] |
Part 3: Operational and Disposal Plans
Meticulous planning of your workflow, from setup to cleanup, is essential for minimizing risk.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The guiding principle for doffing is to remove the most contaminated items first.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, plastic-backed paper. Assemble all necessary equipment and reagents before retrieving the this compound.
-
Don PPE: Follow the donning sequence outlined in the diagram above. Ensure the outer gloves are pulled over the cuffs of your gown.
-
Handling the Reagent:
-
Carefully open the container, avoiding any puff of powder.
-
Use a spatula or powder funnel for transfers. Avoid creating dust.
-
If making a solution, add the solvent to the solid slowly to prevent splashing.
-
Keep the container sealed at all times when not in active use.
-
-
Post-Procedure:
-
Quench any residual reagent in the reaction vessel using an appropriate method before removing it from the fume hood.
-
Decontaminate the exterior of all containers and equipment with a suitable solvent (e.g., ethanol) and wipe dry before removing them from the designated area. All wipes are considered hazardous waste.
-
-
Doff PPE: Before leaving the immediate work area, doff PPE following the sequence in the diagram. Dispose of all disposable PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.
Spill and Disposal Management
-
Spill Response:
-
Minor Spill (inside fume hood): Use a chemical spill kit containing absorbent pads to gently cover the spill. Wipe the area clean with a compatible solvent. All materials used for cleanup are hazardous waste.
-
Major Spill (outside fume hood): Alert personnel and evacuate the immediate area. Prevent entry and contact the institution's environmental health and safety (EHS) office immediately.
-
-
Waste Disposal:
-
Solid Waste: All contaminated disposables (gloves, gowns, absorbent paper, wipes, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Unused reagent solutions and any solvent rinses from cleaning contaminated glassware must be collected in a labeled hazardous waste container. Do not pour down the drain. [14]
-
Empty Containers: The original reagent bottle should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policy.
-
By integrating this comprehensive safety and handling plan into your standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for discovery.
References
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine. Retrieved from [Link]
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Duke SMIF. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]
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LookChem. (n.d.). Azetidine Safety Data Sheet. Retrieved from [Link]
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Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
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Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]
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OncoSafety. (n.d.). Which PPE is required to be worn during chemotherapy compounding?. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]
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GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Halyard. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Retrieved from [Link]
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MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]
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Great Ormond Street Hospital for Children NHS Foundation Trust. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from [Link]
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Science Company. (n.d.). SDS- Iodine Solution - Safety Data Sheet. Retrieved from [Link]
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POGO (Pediatric Oncology Group of Ontario). (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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University of Colorado Colorado Springs. (n.d.). Glove Selection. Retrieved from [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
